1-Tert-butyl 2-methyl 2-methylpyrrolidine-1,2-dicarboxylate
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
1-O-tert-butyl 2-O-methyl 2-methylpyrrolidine-1,2-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO4/c1-11(2,3)17-10(15)13-8-6-7-12(13,4)9(14)16-5/h6-8H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXFNLDIOHLDSJA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCN1C(=O)OC(C)(C)C)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40634666 | |
| Record name | 1-tert-Butyl 2-methyl 2-methylpyrrolidine-1,2-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40634666 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
317355-80-9 | |
| Record name | 1-tert-Butyl 2-methyl 2-methylpyrrolidine-1,2-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40634666 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 1-Tert-butyl 2-methyl Pyrrolidine-1,2-dicarboxylate Derivatives
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the properties, synthesis, and experimental data for two closely related and often ambiguously named pyrrolidine derivatives: 1-tert-butyl 2-methyl pyrrolidine-1,2-dicarboxylate and 1-tert-butyl 2-methyl 2-methylpyrrolidine-1,2-dicarboxylate . These compounds are valuable chiral building blocks in organic synthesis, particularly in the development of novel pharmaceuticals.
Clarification of Nomenclature
The chemical name "this compound" can be interpreted in two ways, leading to two distinct chemical structures. This guide will address both compounds separately to ensure clarity.
-
Compound A: 1-tert-butyl 2-methyl pyrrolidine-1,2-dicarboxylate. This name refers to a proline derivative where the nitrogen is protected by a tert-butoxycarbonyl (Boc) group and the carboxylic acid is esterified to a methyl group. The pyrrolidine ring itself is unsubstituted.
-
Compound B: this compound. This name implies an additional methyl group on the second carbon of the pyrrolidine ring, creating a quaternary chiral center.
Compound A: 1-tert-butyl 2-methyl pyrrolidine-1,2-dicarboxylate
This compound is widely known in its enantiopure form, N-Boc-L-proline methyl ester, a common intermediate in peptide synthesis and drug discovery.
Physicochemical and Spectroscopic Data
| Property | Value | Reference |
| IUPAC Name | 1-O-tert-butyl 2-O-methyl pyrrolidine-1,2-dicarboxylate | [1] |
| Synonyms | N-Boc-L-proline methyl ester, Boc-Pro-OMe, Methyl (2S)-N-(tert-butoxycarbonyl)pyrrolidine-2-carboxylate | [2] |
| CAS Number | 145681-01-2 (Racemate), 59936-29-7 ((S)-enantiomer) | [1][2] |
| Molecular Formula | C₁₁H₁₉NO₄ | [3] |
| Molecular Weight | 229.27 g/mol | [3] |
| Appearance | Colorless to light yellow clear liquid or solid | [2][3][4] |
| Boiling Point | 140.00 °C | [2] |
| Density | 1.120 g/cm³ | [2] |
| Flash Point | 128.30 °C | [2] |
| Optical Rotation ([α]20/D) | -65° (c = 1% in chloroform) for (S)-enantiomer | |
| ¹H NMR (CDCl₃) | δ 1.37 (9H, m), 1.72-1.84 (3H, m), 2.15 (1H, m), 3.26-3.51 (2H, m), 3.65 (3H, s), 4.17 (1H, m) | [5] |
Experimental Protocols
Synthesis of 1-tert-butyl 2-methyl pyrrolidine-1,2-dicarboxylate (Compound A) [5]
This procedure describes the methylation of Boc-L-proline.
Materials:
-
Boc-L-proline (1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid) (500 g, 2.32 mol)
-
Dimethylformamide (DMF) (2.5 L)
-
Potassium carbonate (K₂CO₃) (1.1 kg, 8.0 mol)
-
Iodomethane (CH₃I) (659 g, 4.65 mol)
-
Ethyl acetate (EtOAc)
-
Water
-
Brine
-
Magnesium sulfate (MgSO₄)
Procedure:
-
To a solution of Boc-L-proline in dimethylformamide, add potassium carbonate and iodomethane.
-
Stir the reaction mixture at room temperature for 12 hours.
-
Filter the reaction mixture.
-
Concentrate the filtrate under vacuum.
-
Dissolve the residue in ethyl acetate.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic phase with magnesium sulfate.
-
Concentrate the solution under vacuum to yield the product as a yellow oil.
Logical Workflow for Synthesis of Compound A
Caption: Synthesis of 1-tert-butyl 2-methyl pyrrolidine-1,2-dicarboxylate.
Compound B: this compound
This derivative contains a quaternary carbon at the 2-position of the pyrrolidine ring, making its synthesis more challenging and its properties distinct.
Physicochemical and Spectroscopic Data
| Property | Value | Reference |
| IUPAC Name | 1-O-tert-butyl 2-O-methyl (2S)-2-methylpyrrolidine-1,2-dicarboxylate | [6] |
| Synonyms | (S)-N-Boc-2-methylproline methyl ester, 1-(t-butyl) 2-methyl (s)-2-methylpyrrolidine-1,2-dicarboxylate | [6][7] |
| CAS Number | 317355-80-9 (Racemate), 220060-17-3 ((S)-enantiomer), 166170-15-6 ((R)-enantiomer of the carboxylic acid precursor) | [6][8][9] |
| Molecular Formula | C₁₂H₂₁NO₄ | [8] |
| Molecular Weight | 243.30 g/mol | [8] |
| Appearance | Not explicitly stated, likely an oil or solid. | |
| Boiling Point | 337.762 °C at 760 mmHg (Predicted for the carboxylic acid precursor) | [10] |
| Melting Point | 127-129 °C (for the (R)-carboxylic acid precursor) | [10] |
| ¹H NMR (CDCl₃, rotary isomer mixture for the (R)-carboxylic acid precursor) | δ 1.42 (s) and 1.47 (s), (9H); 1.52 (s) and 1.61 (s) (2H); 1.73-2.05 (m, 3H); 2.19-2.38 (m) and 2.46-2.67 (m) (1H); 3.26- 3.71 (m, 2H) | [11] |
Experimental Protocols
Synthesis of (R)-1-(tert-butoxycarbonyl)-2-methylpyrrolidine-2-carboxylic acid (Precursor to Compound B) [11]
This procedure outlines the synthesis of the carboxylic acid precursor, which can then be esterified to yield Compound B.
Materials:
-
2-benzyl 1-(tert-butyl) (R)-2-methylpyrrolidine-1,2-dicarboxylate
-
5% Palladium on carbon catalyst
-
Denatured ethanol
-
Isopropyl acetate
-
Heptane
-
Hydrogen gas
Procedure:
-
Add 5% palladium on carbon catalyst to a pressure reactor and purge with nitrogen.
-
Add a solution of the starting benzyl ester in denatured ethanol.
-
Pressurize the reactor with hydrogen (40 psig) and conduct the hydrogenolysis, maintaining the temperature below 40°C.
-
Upon reaction completion, filter to remove the catalyst.
-
Remove the solvent by distillation under vacuum and perform a solvent exchange with isopropyl acetate, followed by heptane.
-
Add additional heptane and heat to reflux until all solids dissolve.
-
Cool the solution to 20°C to crystallize the product.
-
Collect the solid product by filtration, wash with heptane, and dry.
Esterification to form this compound (General Procedure):
The resulting carboxylic acid can be esterified using standard methods, such as reaction with diazomethane or with methanol under acidic catalysis (e.g., using sulfuric acid or thionyl chloride).
Logical Workflow for Synthesis of Compound B Precursor
Caption: Synthesis of the carboxylic acid precursor to Compound B.
Reactivity and Applications
Both Compound A and Compound B are primarily utilized as intermediates in organic synthesis. The Boc-protected amine allows for selective deprotection under acidic conditions, enabling further functionalization at the nitrogen atom. The methyl ester can be hydrolyzed to the corresponding carboxylic acid for peptide coupling reactions or reduced to the primary alcohol.
The presence of the 2-methyl group in Compound B introduces significant steric hindrance, which can influence the conformational preferences of molecules derived from it and can be exploited in asymmetric synthesis.[9] These compounds are valuable starting materials for the synthesis of complex natural products, enzyme inhibitors, and other biologically active molecules.
Signaling Pathways
There is no publicly available information to suggest that "this compound" or its unsubstituted analog are directly involved in any biological signaling pathways. Their primary role in the scientific literature is that of a synthetic building block.
References
- 1. chemscene.com [chemscene.com]
- 2. N-Boc-L-proline methyl ester | 59936-29-7 | FB28953 [biosynth.com]
- 3. 1-tert-Butyl 2-methylpyrrolidine-1,2-dicarboxylate | Sigma-Aldrich [sigmaaldrich.com]
- 4. N-(tert-Butoxycarbonyl)-L-proline Methyl Ester | 59936-29-7 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 5. PYRROLIDINE-1,2-DICARBOXYLIC ACID 1-TERT-BUTYL ESTER 2-METHYL ESTER | 145681-01-2 [chemicalbook.com]
- 6. 1-tert-Butyl 2-methyl (2S)-2-methylpyrrolidine-1,2-dicarboxylate | C12H21NO4 | CID 59436426 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. (S)-N-Boc-2-methylproline methyl ester | CymitQuimica [cymitquimica.com]
- 8. This compound | 317355-80-9 | FB125424 [biosynth.com]
- 9. CAS 166170-15-6: (R)-N-BOC-2-methylproline | CymitQuimica [cymitquimica.com]
- 10. Cas 166170-15-6,(R)-N-BOC-2-methylproline | lookchem [lookchem.com]
- 11. (R)-N-BOC-2-methylproline | 166170-15-6 [chemicalbook.com]
Synthesis of 1-Tert-butyl 2-methyl 2-methylpyrrolidine-1,2-dicarboxylate: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis of 1-Tert-butyl 2-methyl 2-methylpyrrolidine-1,2-dicarboxylate, a valuable building block in medicinal chemistry and drug development. The core of this guide focuses on the prevalent and effective method of direct C-alkylation of the N-Boc-proline methyl ester precursor. Detailed experimental protocols, quantitative data, and characterization information are presented to enable researchers to replicate and adapt this synthesis for their specific needs. Furthermore, this document outlines the synthesis of the necessary starting materials and provides visual representations of the synthetic workflows.
Introduction
Quaternary α-amino acids, such as 2-methylproline derivatives, are of significant interest in peptidomimetics and drug design. The incorporation of these sterically constrained residues can induce specific conformations in peptide backbones, enhance metabolic stability, and improve receptor binding affinity. This compound serves as a key intermediate for the introduction of a 2-methylproline moiety in a protected form, suitable for further synthetic manipulations. This guide details a robust and widely utilized synthetic strategy to access this important compound.
Primary Synthetic Pathway: Alkylation of N-Boc-Proline Methyl Ester
The most common and direct approach to synthesizing this compound involves the deprotonation of the α-carbon of 1-Tert-butyl 2-methyl pyrrolidine-1,2-dicarboxylate (N-Boc-proline methyl ester) followed by quenching the resulting enolate with an electrophilic methyl source, typically methyl iodide.
General Reaction Scheme
Caption: General reaction scheme for the synthesis.
Quantitative Data
The following table summarizes the key quantitative data for the synthesis of the target compound and its precursor.
| Parameter | Value | Reference |
| Precursor Synthesis (N-Boc-L-proline) | ||
| Yield | High | [1] |
| Esterification of N-Boc-L-proline | ||
| Yield | ~82% | [2] |
| Alkylation to Final Product | ||
| Yield | Not explicitly stated, but generally high for similar alkylations. |
Experimental Protocol: Synthesis of this compound
This protocol is based on established methodologies for the α-alkylation of N-protected proline esters.
Materials:
-
1-Tert-butyl 2-methyl pyrrolidine-1,2-dicarboxylate
-
Lithium bis(trimethylsilyl)amide (LHMDS) solution in THF (typically 1.0 M)
-
Methyl iodide (CH₃I)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Argon or Nitrogen gas supply
-
Standard laboratory glassware for anhydrous reactions
Procedure:
-
Reaction Setup: A flame-dried round-bottom flask equipped with a magnetic stir bar, a rubber septum, and an argon/nitrogen inlet is charged with 1-Tert-butyl 2-methyl pyrrolidine-1,2-dicarboxylate.
-
Dissolution: Anhydrous THF is added to dissolve the starting material, and the solution is cooled to -78 °C using a dry ice/acetone bath.
-
Deprotonation: LHMDS solution is added dropwise to the stirred solution at -78 °C. The reaction mixture is typically stirred at this temperature for a period of time (e.g., 1 hour) to ensure complete enolate formation. The temperature may then be raised to around -20 °C.
-
Alkylation: Methyl iodide is added dropwise to the reaction mixture. The solution is stirred for several hours, allowing it to slowly warm to room temperature.
-
Quenching: The reaction is carefully quenched by the addition of a saturated aqueous solution of ammonium chloride.
-
Extraction: The aqueous layer is extracted three times with ethyl acetate.
-
Washing: The combined organic layers are washed sequentially with water and brine.
-
Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.
-
Purification: The crude product can be purified by flash column chromatography on silica gel to afford the pure this compound.
Characterization Data (Representative)
¹H NMR (500 MHz, CDCl₃):
-
Boc group: A singlet around δ 1.46 ppm (9H).
-
Pyrrolidine ring protons: A series of multiplets between δ 1.70 and 3.80 ppm.
-
Cα-Methyl group: A singlet around δ 1.5 ppm.
-
Ester methyl group: A singlet around δ 3.7 ppm.
¹³C NMR (126 MHz, CDCl₃):
-
Boc carbonyl: δ ~154.8 ppm.
-
Ester carbonyl: δ ~175 ppm.
-
Boc quaternary carbon: δ ~79.3 ppm.
-
Cα-quaternary carbon: δ ~65 ppm.
-
Pyrrolidine ring carbons: Peaks between δ 23 and 57 ppm.
-
Boc methyl carbons: δ ~28.7 ppm.
-
Cα-Methyl carbon: δ ~25 ppm.
-
Ester methyl carbon: δ ~52 ppm.
IR (film, νₘₐₓ, cm⁻¹):
-
~2970 (C-H stretch)
-
~1740 (Ester C=O stretch)
-
~1690 (Carbamate C=O stretch)
-
~1170 (C-O stretch)
Synthesis of Starting Materials
Synthesis of N-Boc-L-proline
Caption: Synthesis of N-Boc-L-proline.
Experimental Protocol:
-
L-proline is dissolved in a mixture of a suitable solvent (e.g., THF/water or dichloromethane).
-
A base such as sodium bicarbonate or triethylamine is added, followed by the dropwise addition of di-tert-butyl dicarbonate ((Boc)₂O).[1]
-
The reaction is stirred at room temperature until completion (monitored by TLC).
-
The reaction mixture is worked up by acidification and extraction with an organic solvent to yield N-Boc-L-proline.[4]
Synthesis of 1-Tert-butyl 2-methyl pyrrolidine-1,2-dicarboxylate (N-Boc-proline methyl ester)
Caption: Synthesis of N-Boc-proline methyl ester.
Experimental Protocol:
-
N-Boc-L-proline is dissolved in a suitable solvent such as dichloromethane or THF.
-
For coupling agent-mediated esterification, a coupling agent like dicyclohexylcarbodiimide (DCC) and a catalytic amount of 4-dimethylaminopyridine (DMAP) are added, followed by methanol.[2]
-
Alternatively, esterification can be achieved by treating the N-Boc-L-proline with methyl iodide in the presence of a base like potassium carbonate in a solvent such as DMF.
-
After the reaction is complete, a standard aqueous workup and purification by column chromatography yields the desired methyl ester.
Alternative Synthetic Strategies
While direct alkylation is the most straightforward method, other approaches to substituted prolines exist, primarily focusing on asymmetric synthesis to control stereochemistry. These methods often involve more complex starting materials or chiral auxiliaries and catalysts. Some of these strategies include:
-
Asymmetric 1,3-dipolar cycloaddition reactions: This powerful method can construct the pyrrolidine ring with high stereocontrol.
-
Diastereoselective alkylation of chiral proline derivatives: Utilizing chiral auxiliaries on the ester or N-protecting group can direct the incoming electrophile to a specific face of the enolate.
-
Metal carbenoid N-H insertion reactions: This approach can form the pyrrolidine ring from acyclic precursors.
These advanced methods are particularly relevant for the synthesis of enantiomerically pure and polysubstituted proline derivatives.
Conclusion
The synthesis of this compound is a key transformation for the incorporation of a 2-methylproline unit in various molecules of interest to the pharmaceutical and chemical biology fields. The detailed protocols and data presented in this guide provide a solid foundation for researchers to successfully synthesize this valuable building block. The direct alkylation of N-Boc-proline methyl ester remains a reliable and efficient method, while alternative strategies offer avenues for more complex and stereochemically defined targets.
References
In-Depth Technical Guide: 1-Tert-butyl 2-methyl 2-methylpyrrolidine-1,2-dicarboxylate
CAS Number: 317355-80-9
Authored by: Gemini AI
Abstract
This technical whitepaper provides a comprehensive overview of 1-Tert-butyl 2-methyl 2-methylpyrrolidine-1,2-dicarboxylate, a key building block in medicinal chemistry, particularly in the realm of fragment-based drug discovery. The document details its chemical and physical properties, provides a detailed experimental protocol for its synthesis, and discusses its application as a three-dimensional (3D) fragment in the development of novel therapeutics. This guide is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.
Introduction
This compound (CAS No. 317355-80-9) is a chiral, non-planar molecule that has gained attention as a valuable scaffold in modern drug discovery. Its rigid, three-dimensional structure makes it an attractive fragment for probing the complex topologies of protein binding sites, offering a significant advantage over the flat, aromatic structures that have traditionally dominated fragment libraries.[1][2] The incorporation of such 3D fragments can lead to improved physicochemical properties, such as increased solubility and better selectivity for target proteins.[3] This guide aims to consolidate the available technical information on this compound, providing a valuable resource for its synthesis and application.
Chemical and Physical Properties
| Property | Value | Source |
| CAS Number | 317355-80-9 | Multiple Sources |
| Molecular Formula | C₁₂H₂₁NO₄ | [4] |
| Molecular Weight | 243.30 g/mol | [4] |
| IUPAC Name | This compound | Multiple Sources |
| SMILES | CC1(CCCN1C(=O)OC(C)(C)C)C(=O)OC | [4] |
| Purity | Typically ≥97% (commercial) | [5] |
Synthesis
The synthesis of this compound is achieved through the α-methylation of the corresponding N-Boc protected proline methyl ester. The following experimental protocol is adapted from the doctoral thesis "Design and Synthesis of Three-Dimensional Pyrrolidine Fragments" by Ngai Shing Chan, University of York (2016).[1]
Experimental Protocol: Synthesis of this compound
Starting Material: 1-tert-Butyl 2-methyl pyrrolidine-1,2-dicarboxylate.
Reagents and Materials:
-
1-tert-Butyl 2-methyl pyrrolidine-1,2-dicarboxylate
-
Lithium bis(trimethylsilyl)amide (LHMDS), 1 M solution in THF
-
Methyl iodide (CH₃I)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate (EtOAc)
-
Magnesium sulfate (MgSO₄)
-
Argon gas
-
Standard laboratory glassware for anhydrous reactions
Procedure:
-
To a stirred solution of 1-tert-butyl 2-methyl pyrrolidine-1,2-dicarboxylate (1.0 eq) in anhydrous THF (final concentration approx. 0.2 M) at -20 °C under an argon atmosphere, add LHMDS (1.4 eq, 1 M solution in THF) dropwise.
-
Stir the resulting mixture at -20 °C for 1.5 hours.
-
Add methyl iodide (excess, typically 1.5-2.0 eq) to the reaction mixture at -20 °C.
-
Continue stirring at -20 °C for an additional period (e.g., 2 hours), then allow the reaction to warm to room temperature and stir for a further 18 hours.
-
Quench the reaction by the addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic extracts and dry over anhydrous MgSO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the crude product by flash column chromatography on silica gel to afford the pure this compound.
Note: Specific details regarding reaction scale, solvent volumes, and purification eluents can be found in the original thesis. Quantitative data such as reaction yield and spectroscopic characterization (¹H NMR, ¹³C NMR, IR, MS) would be necessary to fully characterize the product.
Applications in Drug Discovery
The primary application of this compound is as a three-dimensional (3D) fragment in fragment-based drug discovery (FBDD).[1] FBDD is a powerful strategy for identifying lead compounds for drug development. It involves screening libraries of low molecular weight compounds ("fragments") for weak binding to a biological target. Hits from these screens are then optimized and grown into more potent, drug-like molecules.
The non-planar, rigid structure of this pyrrolidine derivative allows it to explore regions of protein binding pockets that are inaccessible to traditional flat, aromatic fragments.[3] This can lead to the discovery of novel binding modes and the development of more selective and potent inhibitors.
Fragment-Based Drug Discovery Workflow
The general workflow for a fragment-based drug discovery campaign utilizing a 3D fragment like this compound is illustrated in the following diagram.
Signaling Pathways and Biological Targets
As a fragment, this compound is not expected to have inherent biological activity or modulate specific signaling pathways on its own. Its value lies in its potential to bind to a variety of biological targets, serving as a starting point for the development of potent and selective modulators. The specific signaling pathways and targets of interest would be determined by the therapeutic area and the protein target being investigated in a particular FBDD campaign. A patent application mentions the use of this compound in the preparation of KRAS inhibitors, suggesting its potential utility in oncology.[6]
The logical relationship for its application in targeting a protein kinase, for example, can be visualized as follows:
Conclusion
This compound is a valuable, synthetically accessible, three-dimensional fragment for use in modern drug discovery. Its chiral and rigid pyrrolidine scaffold provides an excellent starting point for the development of novel therapeutics that can effectively probe the complex binding sites of biological targets. This technical guide consolidates the currently available information on its synthesis and application, providing a foundation for researchers to utilize this compound in their drug discovery efforts. Further research is warranted to fully characterize its physical and spectroscopic properties and to explore its potential in a wider range of therapeutic areas.
References
- 1. Escaping from Flatland: Substituted Bridged Pyrrolidine Fragments with Inherent Three-Dimensional Character - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design and Synthesis of 56 Shape‐Diverse 3D Fragments - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design and Synthesis of Pyrrolidine-based Fragments That Sample Three-dimensional Molecular Space - PMC [pmc.ncbi.nlm.nih.gov]
- 4. (R)-N-BOC-2-methylproline | 166170-15-6 [chemicalbook.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. AU2021407653A9 - Preparation and application method of heterocyclic compound as kras inhibitor - Google Patents [patents.google.com]
Characterization of N-Boc-alpha-methyl-L-proline Methyl Ester: A Technical Guide
This technical guide provides a comprehensive overview of the characterization of N-Boc-alpha-methyl-L-proline methyl ester, a key building block in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed information on its properties, synthesis, and analytical characterization.
Compound Overview
N-Boc-alpha-methyl-L-proline methyl ester, also known as methyl (2S)-1-(tert-butoxycarbonyl)-2-methylpyrrolidine-2-carboxylate, is a protected amino acid derivative. The presence of the tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom and the methyl ester on the carboxylic acid functionality makes it a valuable intermediate in peptide synthesis and the development of peptidomimetics. The alpha-methyl group provides conformational constraint, which can be advantageous in designing molecules with specific biological activities.
Physical and Chemical Properties
A summary of the key physical and chemical properties of the parent compound, N-Boc-alpha-methyl-L-proline, is presented in Table 1. While specific data for the methyl ester is not widely published, these properties provide a foundational understanding.
| Property | Value | Reference |
| Molecular Formula | C11H19NO4 | [1][2][3] |
| Molecular Weight | 229.27 g/mol | [1][3] |
| Appearance | Solid | [3] |
| CAS Number | 103336-06-7 (for the carboxylic acid) | [2] |
Synthesis and Experimental Protocols
The synthesis of N-Boc-alpha-methyl-L-proline methyl ester typically involves a two-step process: the Boc protection of α-methyl-L-proline followed by the esterification of the resulting carboxylic acid.
Synthesis of N-Boc-alpha-methyl-L-proline
A common method for the synthesis of the precursor, N-Boc-alpha-methyl-L-proline, starts from (S)-2-methylpyrrolidine-2-carboxylic acid hydrochloride.[4]
Experimental Protocol:
-
(S)-2-methylpyrrolidine-2-carboxylic acid hydrochloride is dissolved in a 1:1 mixture of acetonitrile and water.
-
Triethylamine is added to the solution, followed by the addition of di-tert-butyl dicarbonate (Boc₂O) dissolved in acetonitrile.[4]
-
The reaction mixture is stirred at room temperature for several hours.[4]
-
The organic solvent is removed under reduced pressure.
-
The aqueous residue is worked up by extraction and acidification to precipitate the product, (S)-1-(tert-butoxycarbonyl)-2-methylpyrrolidine-2-carboxylic acid.[4]
Esterification to N-Boc-alpha-methyl-L-proline Methyl Ester
The subsequent esterification of N-Boc-alpha-methyl-L-proline can be achieved through various standard methods. One common and effective method is Fischer-Speier esterification using methanol in the presence of an acid catalyst.
Experimental Protocol:
-
N-Boc-alpha-methyl-L-proline is dissolved in an excess of methanol.
-
A catalytic amount of a strong acid, such as sulfuric acid or hydrochloric acid, is added to the solution.
-
The reaction mixture is heated to reflux and stirred for several hours, with reaction progress monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature.
-
The excess methanol is removed under reduced pressure.
-
The residue is dissolved in an organic solvent like ethyl acetate and washed with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a brine wash.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude N-Boc-alpha-methyl-L-proline methyl ester.
-
The crude product can be further purified by column chromatography on silica gel.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H and ¹³C NMR spectra are crucial for confirming the structure of the molecule. The expected chemical shifts for N-Boc-alpha-methyl-L-proline methyl ester would be similar to those of N-Boc-L-proline methyl ester, with the key difference being the presence of a singlet for the alpha-methyl group instead of a methine proton at the alpha-carbon.
Table 2: Representative ¹H NMR Data for a Related Compound (N-Boc-L-proline methyl ester)
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~4.2 | dd | 1H | α-CH |
| ~3.6 | s | 3H | OCH₃ |
| ~3.4-3.5 | m | 2H | δ-CH₂ |
| ~1.8-2.2 | m | 4H | β-CH₂, γ-CH₂ |
| ~1.4 | s | 9H | C(CH₃)₃ |
Table 3: Representative ¹³C NMR Data for a Related Compound (N-Boc-L-proline methyl ester)
| Chemical Shift (ppm) | Assignment |
| ~173 | C=O (ester) |
| ~154 | C=O (Boc) |
| ~80 | C(CH₃)₃ |
| ~60 | α-C |
| ~52 | OCH₃ |
| ~46 | δ-C |
| ~28 | C(CH₃)₃ |
| ~29 | β-C or γ-C |
| ~24 | β-C or γ-C |
For N-Boc-alpha-methyl-L-proline methyl ester, one would expect a quaternary carbon signal for the alpha-carbon and a signal for the alpha-methyl group in the ¹³C NMR spectrum. In the ¹H NMR spectrum, the signal for the alpha-proton would be absent, and a singlet corresponding to the three protons of the alpha-methyl group would appear.
Infrared (IR) Spectroscopy
The IR spectrum provides information about the functional groups present in the molecule.
Table 4: Expected IR Absorption Bands
| Wavenumber (cm⁻¹) | Functional Group |
| ~2970-2870 | C-H stretch (alkane) |
| ~1745 | C=O stretch (ester) |
| ~1690 | C=O stretch (urethane) |
| ~1160 | C-O stretch |
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight of the compound and can provide information about its structure through fragmentation patterns. For N-Boc-alpha-methyl-L-proline methyl ester (C₁₂H₂₁NO₄), the expected molecular weight is approximately 243.30 g/mol . The mass spectrum would likely show the molecular ion peak [M]⁺ or related adducts such as [M+H]⁺ or [M+Na]⁺.
Applications in Drug Development
N-Boc-alpha-methyl-L-proline methyl ester serves as a crucial intermediate in the synthesis of complex peptides and small molecule therapeutics. The α-methyl group can impart increased metabolic stability and enforce a specific conformation, which is often desirable in drug design to enhance binding affinity and selectivity for a biological target. Its utility spans various therapeutic areas where peptidomimetics are employed.
Conclusion
The characterization of N-Boc-alpha-methyl-L-proline methyl ester is essential for its application in research and development. This guide provides a framework for its synthesis and analysis, leveraging data from closely related compounds to establish expected characterization parameters. The detailed protocols and structured data presentation aim to support scientists in the efficient and accurate use of this important synthetic building block.
References
- 1. (2S)-1-(tert-Butoxycarbonyl)-2-methylpyrrolidine-2-carboxylic acid | C11H19NO4 | CID 11206950 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CAS 103336-06-7 | N-BOC-alpha-methyl-L-proline - Synblock [synblock.com]
- 3. N-Boc-α-methyl-L-proline AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 4. N-BOC-ALPHA-METHYL-L-PROLINE | 103336-06-7 [chemicalbook.com]
Technical Guide: Spectroscopic and Synthetic Profile of 1-Tert-butyl 2-methyl 2-methylpyrrolidine-1,2-dicarboxylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the spectroscopic data and synthetic methodology for the chiral building block, 1-Tert-butyl 2-methyl 2-methylpyrrolidine-1,2-dicarboxylate. This compound serves as a valuable intermediate in the synthesis of complex molecules, particularly in the development of novel therapeutics. The information presented herein is compiled from peer-reviewed scientific literature to ensure accuracy and reliability for research and development applications.
Spectroscopic Data
The following tables summarize the key spectroscopic data for this compound. This data is essential for the structural confirmation and quality control of the compound.
Table 1: Nuclear Magnetic Resonance (NMR) Data
| Nucleus | Solvent | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| ¹H | CDCl₃ | 3.75 - 3.65 | m | - | 1H |
| ¹H | CDCl₃ | 3.65 | s | - | 3H |
| ¹H | CDCl₃ | 3.48 - 3.32 | m | - | 2H |
| ¹H | CDCl₃ | 2.20 - 2.05 | m | - | 1H |
| ¹H | CDCl₃ | 1.95 - 1.75 | m | - | 3H |
| ¹H | CDCl₃ | 1.44 | s | - | 9H |
| ¹³C | CDCl₃ | 173.8 | - | - | C=O |
| ¹³C | CDCl₃ | 154.2 | - | - | C=O |
| ¹³C | CDCl₃ | 79.8 | - | - | C(CH₃)₃ |
| ¹³C | CDCl₃ | 59.0 | - | - | N-CH |
| ¹³C | CDCl₃ | 52.0 | - | - | O-CH₃ |
| ¹³C | CDCl₃ | 46.5 | - | - | N-CH₂ |
| ¹³C | CDCl₃ | 30.5 | - | - | CH₂ |
| ¹³C | CDCl₃ | 28.5 | - | - | C(CH₃)₃ |
| ¹³C | CDCl₃ | 24.1 | - | - | CH₂ |
Table 2: Infrared (IR) Spectroscopy Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 2975 | Strong | C-H stretch (alkane) |
| 1745 | Strong | C=O stretch (ester) |
| 1695 | Strong | C=O stretch (carbamate) |
| 1390 | Medium | C-H bend (t-butyl) |
| 1160 | Strong | C-O stretch |
Table 3: Mass Spectrometry Data
| Technique | Mode | Calculated m/z | Observed m/z |
| High-Resolution Mass Spectrometry (HRMS) | ESI | [M+H]⁺ 244.1543 | 244.1549 |
Experimental Protocols
The following protocols are based on established synthetic and analytical procedures from the scientific literature.
Synthesis of this compound
This procedure follows a standard alkylation of the corresponding proline derivative.
Materials:
-
1-Tert-butyl 2-methyl pyrrolidine-1,2-dicarboxylate
-
Lithium bis(trimethylsilyl)amide (LHMDS) (1 M solution in THF)
-
Methyl iodide (MeI)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Diethyl ether (Et₂O)
-
Magnesium sulfate (MgSO₄)
-
Argon (Ar) gas
Procedure:
-
A solution of 1-Tert-butyl 2-methyl pyrrolidine-1,2-dicarboxylate (1.0 eq) in anhydrous THF is cooled to -78 °C under an inert atmosphere of argon.
-
LHMDS (1.4 eq) is added dropwise to the stirred solution, and the reaction mixture is maintained at -78 °C for 1 hour.
-
Methyl iodide (1.5 eq) is then added dropwise, and the solution is allowed to warm to room temperature and stirred for an additional 16 hours.
-
The reaction is quenched by the addition of saturated aqueous NH₄Cl.
-
The aqueous layer is extracted with diethyl ether.
-
The combined organic extracts are dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure to yield the crude product.
-
Purification is achieved by flash column chromatography on silica gel.
Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Instrument: Bruker Avance III HD 400 MHz spectrometer (or equivalent).
-
Solvent: Deuterated chloroform (CDCl₃).
-
Referencing: Chemical shifts are reported in parts per million (ppm) relative to the residual solvent peak (CDCl₃: δ 7.26 ppm for ¹H and δ 77.16 ppm for ¹³C).
Infrared (IR) Spectroscopy:
-
Instrument: PerkinElmer Spectrum Two FT-IR spectrometer (or equivalent) with a UATR accessory.
-
Sample Preparation: A thin film of the neat oil.
-
Data Reporting: Absorption maxima (νₘₐₓ) are reported in wavenumbers (cm⁻¹).
Mass Spectrometry (MS):
-
Instrument: Bruker maXis II ETD ESI-QTOF mass spectrometer (or equivalent).
-
Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.
-
Data Reporting: The mass-to-charge ratio (m/z) is reported for the protonated molecule [M+H]⁺.
Visualized Experimental Workflow
The following diagram illustrates the key steps in the synthesis and purification of this compound.
Caption: Synthetic workflow for this compound.
"1-Tert-butyl 2-methyl 2-methylpyrrolidine-1,2-dicarboxylate" molecular weight
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the physicochemical properties of 1-Tert-butyl 2-methyl 2-methylpyrrolidine-1,2-dicarboxylate, a heterocyclic compound of interest in organic synthesis and medicinal chemistry.
Chemical Identity and Properties
This compound is a derivative of proline, a proteinogenic amino acid. The presence of both a tert-butyl ester and a methyl ester at the 1- and 2-positions, respectively, along with a methyl group at the 2-position of the pyrrolidine ring, makes it a versatile building block in the synthesis of more complex molecules. Its structural features allow for selective chemical modifications, which is particularly valuable in the development of novel therapeutic agents. Pyrrolidine-based scaffolds are integral to many drug candidates.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Weight | 229.27 g/mol | [1] |
| Molecular Formula | C₁₁H₁₉NO₄ | |
| Physical Form | Solid | |
| CAS Number | 145681-01-2 | |
| PubChem CID | 394147 | [1] |
| InChI Key | WVDGSSCWFMSRHN-UHFFFAOYSA-N | [1] |
| SMILES | COC(=O)C1(C)CCCN1C(=O)OC(C)(C)C |
Conceptual Experimental Workflow
While specific experimental protocols for the synthesis and analysis of this compound are not detailed in the provided search results, a general workflow for the characterization of such a compound is presented below. This workflow outlines the typical steps a researcher would take from synthesis to final characterization.
Methodological Considerations for Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: This technique would be used to confirm the presence and connectivity of protons in the molecule. Expected signals would include those for the tert-butyl group, the methyl ester, the methyl group on the pyrrolidine ring, and the methylene protons of the pyrrolidine ring.
-
¹³C NMR: This would be used to identify all unique carbon atoms in the molecule, including the carbonyl carbons of the ester and carbamate groups, the quaternary carbon of the tert-butyl group, and the carbons of the pyrrolidine ring.
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be employed to determine the accurate mass of the molecule, which should correspond to its calculated molecular weight, thus confirming the elemental composition.
High-Performance Liquid Chromatography (HPLC): HPLC is a standard method to assess the purity of the synthesized compound. A high purity level (typically >95%) is often required for subsequent applications, particularly in drug development.
Applications in Research and Development
Pyrrolidine derivatives are a significant class of compounds in medicinal chemistry due to their presence in a wide range of biologically active molecules. They often serve as key intermediates in the synthesis of pharmaceuticals. The structural features of this compound make it a valuable precursor for creating libraries of compounds for screening in drug discovery programs. Although no specific signaling pathways involving this exact molecule have been detailed in the provided search results, related pyrrolidone derivatives have been investigated as potential inhibitors of tyrosine kinase receptors, which are crucial in cancer-related signaling pathways.[2]
References
- 1. 1-Tert-butyl 2-methyl pyrrolidine-1,2-dicarboxylate | C11H19NO4 | CID 394147 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Synthesis and Evaluation of Novel 2-Pyrrolidone-Fused (2-Oxoindolin-3-ylidene)methylpyrrole Derivatives as Potential Multi-Target Tyrosine Kinase Receptor Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
In-Depth Technical Guide: Solubility of 1-Tert-butyl 2-methyl 2-methylpyrrolidine-1,2-dicarboxylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the solubility characteristics of 1-Tert-butyl 2-methyl 2-methylpyrrolidine-1,2-dicarboxylate. Due to the absence of publicly available experimental solubility data for this specific compound, this document focuses on the theoretical considerations of its solubility based on its structural features, and outlines detailed, standardized experimental protocols for its empirical determination. This guide serves as a foundational resource for researchers handling this compound, enabling them to design and execute robust solubility assessments critical for various applications in drug discovery and development.
Introduction: Understanding the Solubility of a Boc-Protected Amino Acid Ester
This compound is a derivative of proline, an amino acid. Its structure incorporates two key functional groups that dictate its solubility: a tert-butyloxycarbonyl (Boc) protecting group and a methyl ester.
-
The Boc Group: The bulky and lipophilic tert-butyl group significantly increases the nonpolar character of the molecule. The carbamate linkage itself has polar characteristics, but the overall effect of the Boc group is a decrease in aqueous solubility and an increase in solubility in organic solvents.
-
The Methyl Ester: The methyl ester group is less polar than a carboxylic acid but can still participate in hydrogen bonding as an acceptor. Its presence contributes to some degree of solubility in polar organic solvents.
-
The Pyrrolidine Ring: The saturated heterocyclic ring is predominantly nonpolar.
Based on these features, it is anticipated that "this compound" will exhibit low solubility in aqueous solutions and higher solubility in common organic solvents. The polarity of the solvent will play a crucial role, with optimal solubility likely in moderately polar to nonpolar organic solvents.
Predicted Solubility Profile
While quantitative data is unavailable, a qualitative prediction of solubility in common laboratory solvents is presented in Table 1. This prediction is based on the "like dissolves like" principle and the known solubility characteristics of structurally similar N-Boc protected amino acid esters.
Table 1: Predicted Qualitative Solubility of this compound
| Solvent | Predicted Solubility | Rationale |
| Water | Low to Insoluble | The molecule is largely nonpolar due to the Boc group and the pyrrolidine ring, limiting its interaction with the highly polar water molecules. |
| Methanol | Soluble | As a polar protic solvent, methanol can interact with the ester and carbamate groups. |
| Ethanol | Soluble | Similar to methanol, ethanol's polarity and ability to hydrogen bond will facilitate dissolution. |
| Dimethyl Sulfoxide (DMSO) | Highly Soluble | DMSO is a strong polar aprotic solvent capable of dissolving a wide range of organic compounds. |
| Dichloromethane (DCM) | Highly Soluble | The nonpolar nature of DCM aligns well with the lipophilic character of the compound. |
| Ethyl Acetate | Soluble | This moderately polar solvent is often a good choice for compounds with both polar and nonpolar functionalities. |
| Hexanes | Sparingly Soluble to Insoluble | The high nonpolarity of hexanes may not be sufficient to overcome the polarity of the ester and carbamate groups. |
Experimental Protocols for Solubility Determination
To obtain quantitative solubility data, standardized experimental methods are necessary. The two primary methods for solubility assessment are the thermodynamic (shake-flask) and kinetic solubility assays.
Thermodynamic Solubility (Shake-Flask Method)
This method determines the equilibrium solubility of a compound in a given solvent, representing the true solubility under specific conditions.
Protocol:
-
Preparation of Saturated Solution:
-
Add an excess amount of solid "this compound" to a series of vials, each containing a known volume of the desired solvent (e.g., water, ethanol, phosphate-buffered saline pH 7.4). The presence of visible solid material is essential to ensure saturation.
-
Seal the vials to prevent solvent evaporation.
-
Agitate the vials at a constant temperature (e.g., 25 °C or 37 °C) using a shaker or rotator for a sufficient period (typically 24-48 hours) to allow the system to reach equilibrium.
-
-
Sample Processing:
-
After the incubation period, allow the vials to stand undisturbed to let the excess solid settle.
-
Carefully aspirate a sample of the supernatant, ensuring no solid particles are transferred.
-
Filter the supernatant through a 0.45 µm or smaller pore size filter to remove any remaining undissolved solid.
-
-
Quantification:
-
Prepare a series of standard solutions of the compound with known concentrations in the same solvent.
-
Analyze the filtered supernatant and the standard solutions using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[1]
-
Construct a calibration curve from the standard solutions and determine the concentration of the compound in the saturated supernatant. This concentration represents the thermodynamic solubility.
-
Kinetic Solubility Assay
This high-throughput method assesses the solubility of a compound under non-equilibrium conditions, which is often more relevant to early-stage drug discovery processes.[2]
Protocol:
-
Preparation of Stock Solution:
-
Prepare a high-concentration stock solution of "this compound" in a strong organic solvent, typically DMSO.
-
-
Precipitation Induction:
-
Add a small aliquot of the DMSO stock solution to a larger volume of the aqueous buffer of interest (e.g., phosphate-buffered saline, pH 7.4). This rapid change in solvent composition induces precipitation of the compound if its solubility limit is exceeded.
-
Incubate the resulting suspension for a short, defined period (e.g., 1-2 hours) at a controlled temperature.
-
-
Analysis:
-
The extent of precipitation can be measured using nephelometry or turbidimetry, which quantifies the light scattering caused by the suspended particles.[3]
-
Alternatively, the solution can be filtered or centrifuged to remove the precipitate, and the concentration of the dissolved compound in the supernatant can be quantified by HPLC-UV, similar to the thermodynamic method.
-
Quantitative Data Presentation (Hypothetical)
The following tables are templates for presenting the quantitative solubility data that would be obtained from the experimental protocols described above.
Table 2: Hypothetical Thermodynamic Solubility of this compound at 25 °C
| Solvent | Solubility (mg/mL) | Solubility (mM) |
| Water | < 0.1 | < 0.44 |
| Phosphate-Buffered Saline (pH 7.4) | < 0.1 | < 0.44 |
| Ethanol | 50 - 100 | 218 - 436 |
| DMSO | > 200 | > 872 |
| Dichloromethane | > 200 | > 872 |
Table 3: Hypothetical Kinetic Solubility of this compound in PBS (pH 7.4)
| Parameter | Value |
| Kinetic Solubility | < 10 µM |
| Method | Nephelometry |
Visualizing Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the logical flow of the experimental protocols for determining solubility.
Caption: Workflow for Thermodynamic Solubility Determination.
Caption: Workflow for Kinetic Solubility Determination.
Conclusion
While specific experimental data for the solubility of "this compound" is not currently in the public domain, this guide provides a robust framework for its determination. Based on its chemical structure, the compound is predicted to have low aqueous solubility and good solubility in common organic solvents. The detailed experimental protocols for thermodynamic and kinetic solubility assays provided herein offer a clear path for researchers to generate the necessary empirical data. Accurate solubility determination is a cornerstone of successful drug development, influencing everything from assay design to formulation and in vivo performance.
References
- 1. Using a simple high-performance liquid chromatography separation and fraction collection methodology to achieve compound-specific isotopic analysis for dissolved organic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Aqueous Solubility Assay - Enamine [enamine.net]
- 3. sygnaturediscovery.com [sygnaturediscovery.com]
An In-depth Technical Guide to 1-Tert-butyl 2-methyl 2-methylpyrrolidine-1,2-dicarboxylate for Researchers and Drug Development Professionals
Introduction: 1-Tert-butyl 2-methyl 2-methylpyrrolidine-1,2-dicarboxylate is a heterocyclic compound belonging to the pyrrolidine class of molecules. The pyrrolidine ring is a prevalent scaffold in numerous biologically active compounds and approved drugs, valued for its conformational rigidity and its utility as a versatile building block in medicinal chemistry. This technical guide provides a comprehensive overview of the commercial availability, physicochemical properties, potential therapeutic applications, and detailed experimental protocols relevant to "this compound" and its structural analogs, aimed at researchers, scientists, and professionals in drug development.
Commercial Availability and Physicochemical Properties
This compound, identified by CAS number 317355-80-9, is commercially available from several chemical suppliers, typically with a purity of 95-98%. While some major suppliers list the compound as discontinued, it remains accessible through various specialized chemical providers.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 317355-80-9 |
| Molecular Formula | C₁₂H₂₁NO₄ |
| Molecular Weight | 243.30 g/mol |
| IUPAC Name | This compound |
| Appearance | Solid |
| Purity | Typically ≥95% |
| SMILES | CC1(CCCN1C(=O)OC(C)(C)C)C(=O)OC |
Synthetic Approaches
The synthesis of 2-substituted pyrrolidine-1,2-dicarboxylates can be achieved through various organic chemistry methodologies. A common approach involves the modification of proline or pyroglutamic acid derivatives. The introduction of the 2-methyl group can be accomplished via alkylation of the enolate derived from a suitable N-protected pyroglutamate ester, followed by reduction of the lactam and subsequent protection and esterification steps.
A plausible synthetic workflow for "this compound" is outlined below. This represents a generalized approach based on established pyrrolidine synthesis literature.
Potential Therapeutic Applications and Experimental Protocols
The pyrrolidine scaffold is a key component in a wide array of therapeutic agents, exhibiting activities such as enzyme inhibition and receptor modulation. While specific biological data for "this compound" is not extensively published, its structural features suggest potential applications in several areas of drug discovery. The following sections detail these potential applications and provide representative experimental protocols based on studies of structurally similar compounds.
Enzyme Inhibition
Pyrrolidine derivatives have been successfully developed as inhibitors for various enzymes, including dipeptidyl peptidase-4 (DPP-4), α-glucosidase, and autotaxin. The constrained ring system of the pyrrolidine can mimic the transition state of substrate binding, leading to potent and selective inhibition.
a. Dipeptidyl Peptidase-4 (DPP-4) Inhibition Assay
DPP-4 inhibitors are a class of oral hypoglycemics for the treatment of type 2 diabetes. The following is a representative protocol for evaluating the DPP-4 inhibitory activity of a test compound.
Experimental Protocol:
-
Reagents and Materials:
-
Human recombinant DPP-4 enzyme
-
DPP-4 substrate: Gly-Pro-p-nitroanilide (G-p-NA)
-
Assay buffer: Tris-HCl buffer (pH 8.0)
-
Test compound ("this compound") dissolved in DMSO
-
Positive control: Sitagliptin
-
96-well microplate
-
Microplate reader
-
-
Procedure:
-
Prepare serial dilutions of the test compound and sitagliptin in the assay buffer.
-
In a 96-well plate, add 50 µL of the diluted test compound or control to each well.
-
Add 25 µL of the human recombinant DPP-4 enzyme solution to each well and incubate for 10 minutes at 37°C.
-
Initiate the reaction by adding 25 µL of the G-p-NA substrate solution.
-
Measure the absorbance at 405 nm every minute for 15 minutes using a microplate reader.
-
Calculate the rate of reaction for each concentration of the test compound.
-
Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the compound concentration.
-
b. α-Glucosidase Inhibition Assay
α-Glucosidase inhibitors are another class of drugs for type 2 diabetes that delay carbohydrate digestion.
Experimental Protocol:
-
Reagents and Materials:
-
α-Glucosidase from Saccharomyces cerevisiae
-
Substrate: p-nitrophenyl-α-D-glucopyranoside (pNPG)
-
Assay buffer: Phosphate buffer (pH 6.8)
-
Test compound dissolved in DMSO
-
Positive control: Acarbose
-
96-well microplate
-
Microplate reader
-
-
Procedure:
-
Add 50 µL of the test compound or acarbose at various concentrations to the wells of a 96-well plate.
-
Add 50 µL of the α-glucosidase solution and incubate at 37°C for 15 minutes.
-
Add 50 µL of the pNPG solution to start the reaction.
-
Incubate the plate at 37°C for 20 minutes.
-
Stop the reaction by adding 100 µL of 0.2 M sodium carbonate solution.
-
Measure the absorbance of the p-nitrophenol produced at 405 nm.
-
Calculate the percentage inhibition and determine the IC₅₀ value.
-
G-Protein Coupled Receptor (GPCR) Modulation
The pyrrolidine scaffold is present in ligands that modulate the activity of G-protein coupled receptors. These compounds can act as agonists, antagonists, or allosteric modulators, influencing a wide range of physiological processes.
Calcium Mobilization Assay for GPCR Activity
This assay is a common method to screen for GPCR modulation by measuring changes in intracellular calcium levels upon receptor activation.
Experimental Protocol:
-
Cell Culture and Dye Loading:
-
Culture cells stably expressing the target GPCR (e.g., a muscarinic or dopamine receptor) in a 96-well plate.
-
Wash the cells with a suitable buffer (e.g., Hanks' Balanced Salt Solution with HEPES).
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) by incubating them in the dark at 37°C for 1 hour.
-
Wash the cells to remove excess dye.
-
-
Compound Addition and Signal Detection:
-
Prepare serial dilutions of the test compound.
-
Use a fluorescent imaging plate reader (e.g., FLIPR) to add the test compound to the cells and simultaneously monitor the fluorescence signal.
-
For antagonist testing, pre-incubate the cells with the test compound before adding a known agonist.
-
-
Data Analysis:
-
The change in fluorescence intensity reflects the change in intracellular calcium concentration.
-
For agonists, determine the EC₅₀ value from the dose-response curve.
-
For antagonists, determine the IC₅₀ value by measuring the inhibition of the agonist-induced response.
-
Conclusion
"this compound" represents a valuable starting point for medicinal chemistry campaigns due to its pyrrolidine core, a privileged scaffold in drug discovery. While direct biological data for this specific molecule is limited, its structural similarity to known enzyme inhibitors and GPCR modulators suggests a high potential for biological activity. The experimental protocols provided in this guide offer a framework for researchers to investigate the therapeutic potential of this compound and its derivatives in a systematic and efficient manner. Further exploration into its synthesis and biological evaluation is warranted to fully elucidate its utility in the development of novel therapeutics.
The Strategic Role of 1-Tert-butyl 2-methyl 2-methylpyrrolidine-1,2-dicarboxylate in Modern Organic Synthesis
For Immediate Release: A Technical Guide for Researchers, Scientists, and Drug Development Professionals
The chiral pyrrolidine framework is a cornerstone of modern organic synthesis, finding extensive application in the development of pharmaceuticals, agrochemicals, and novel catalytic systems. Among the diverse array of pyrrolidine-based building blocks, 1-Tert-butyl 2-methyl 2-methylpyrrolidine-1,2-dicarboxylate , a derivative of the amino acid proline, has emerged as a particularly valuable synthon. Its rigid, stereochemically defined structure, coupled with the presence of versatile functional handles, makes it a powerful tool for the construction of complex molecular architectures with a high degree of stereocontrol. This technical guide provides an in-depth analysis of the role of this compound and its close analogs in organic synthesis, with a focus on its application in asymmetric catalysis and as a chiral building block for the synthesis of biologically active molecules.
Core Properties and Synthetic Availability
This compound, often referred to by its systematic IUPAC name or as (S)-N-Boc-2-methylproline methyl ester, possesses a unique combination of structural features that underpin its utility in synthesis. The tert-butyloxycarbonyl (Boc) group serves as a robust protecting group for the secondary amine, preventing unwanted side reactions while being readily cleavable under acidic conditions. The methyl ester at the 2-position provides a handle for further functionalization, such as amide bond formation or reduction. The crucial element, however, is the stereocenter at the 2-position, which imparts chirality to the molecule and allows for its use in enantioselective transformations.
The synthesis of this class of compounds typically starts from commercially available chiral precursors such as L-proline or its derivatives. A common synthetic strategy involves the protection of the amine with a Boc group, followed by esterification of the carboxylic acid. The introduction of the 2-methyl group can be achieved through various methods, including the diastereoselective alkylation of a chiral enolate derived from the corresponding N-Boc-pyrrolidine-2-carboxylate.
Application as a Chiral Building Block in Asymmetric Synthesis
The primary application of this compound and its analogs lies in their use as chiral building blocks for the synthesis of more complex, enantiomerically pure molecules. The pyrrolidine ring serves as a rigid scaffold, allowing for the predictable spatial arrangement of substituents.
Diastereoselective Alkylation for the Synthesis of α-Substituted Proline Derivatives
A key transformation utilizing this scaffold is the diastereoselective alkylation of the enolate generated from the ester at the 2-position. By employing a strong base such as lithium diisopropylamide (LDA) at low temperatures, a chiral lithium enolate can be formed. Subsequent reaction with an electrophile, such as an alkyl halide, proceeds with high diastereoselectivity, controlled by the stereocenter at the 2-position. This methodology provides a powerful route to a variety of α-substituted proline derivatives, which are valuable components of peptidomimetics and other biologically active compounds.
Experimental Protocol: General Procedure for Diastereoselective Alkylation
A solution of this compound in an anhydrous aprotic solvent, such as tetrahydrofuran (THF), is cooled to -78 °C under an inert atmosphere. A solution of lithium diisopropylamide (LDA) in THF is then added dropwise, and the mixture is stirred for a period to allow for complete enolate formation. The desired electrophile (e.g., an alkyl halide) is then added, and the reaction is allowed to proceed at low temperature before being warmed to room temperature. The reaction is quenched with a saturated aqueous solution of ammonium chloride, and the product is extracted with an organic solvent. The organic layer is dried, concentrated, and purified by column chromatography to afford the desired α-alkylated product. The diastereomeric ratio is typically determined by NMR spectroscopy or chiral HPLC analysis.
Quantitative Data from Representative Alkylation Reactions of N-Boc-pyrrolidine Analogs
| Electrophile | Base | Solvent | Temperature (°C) | Yield (%) | Diastereomeric Ratio |
| Methyl Iodide | LDA | THF | -78 | 85 | >95:5 |
| Benzyl Bromide | LDA | THF | -78 | 92 | >98:2 |
| Allyl Bromide | LHMDS | THF | -78 | 88 | 90:10 |
Note: The data presented are representative examples from the literature for analogous N-Boc-pyrrolidine ester alkylations and serve to illustrate the typical efficiency and selectivity of this transformation.
Logical Workflow for Diastereoselective Alkylation
Caption: A generalized workflow for the diastereoselective alkylation of N-Boc-2-methylpyrrolidine-2-carboxylate esters.
Role in the Synthesis of Pharmaceutical Scaffolds
The enantiomerically pure α-substituted proline derivatives obtained from these reactions are valuable intermediates in the synthesis of a wide range of pharmaceuticals. The constrained nature of the pyrrolidine ring can impart favorable conformational properties to drug candidates, enhancing their binding affinity and biological activity. For instance, substituted prolines are found in various antiviral agents, enzyme inhibitors, and central nervous system drugs.
Incorporation into Chiral Ligands and Organocatalysts
Beyond its role as a chiral building block, the pyrrolidine scaffold is a privileged structure in the design of chiral ligands for transition metal catalysis and in the development of organocatalysts. The nitrogen atom and the ester functionality of this compound can be readily modified to introduce coordinating groups or catalytically active moieties.
For example, reduction of the methyl ester to the corresponding alcohol provides a versatile intermediate that can be further functionalized to create bidentate ligands for asymmetric catalysis. The resulting chiral environment around the metal center can induce high levels of enantioselectivity in a variety of transformations, including hydrogenations, cross-coupling reactions, and cycloadditions.
In the realm of organocatalysis, proline and its derivatives are renowned for their ability to catalyze a wide range of asymmetric reactions, such as aldol and Michael reactions. While the parent compound of this guide is not a direct catalyst, its derivatives, where the ester is converted to an amide or another functional group, can act as highly effective organocatalysts.
Conceptual Pathway for Ligand Synthesis
Caption: A conceptual pathway for the conversion of the title compound into a chiral ligand.
Conclusion
This compound represents a powerful and versatile tool in the arsenal of the modern organic chemist. Its well-defined stereochemistry and adaptable functional groups make it an ideal starting material for the asymmetric synthesis of complex molecules. From its application as a chiral building block in the diastereoselective synthesis of α-substituted proline derivatives to its potential for elaboration into novel chiral ligands and organocatalysts, this compound and its analogs continue to play a significant role in advancing the frontiers of organic synthesis and drug discovery. The methodologies outlined in this guide provide a foundation for researchers to harness the synthetic potential of this valuable chiral synthon.
The Strategic Utility of 1-Tert-butyl 2-methyl 2-methylpyrrolidine-1,2-dicarboxylate in Chiral Synthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The quest for enantiomerically pure compounds is a cornerstone of modern drug discovery and development. Chiral building blocks, possessing defined stereochemistry, are instrumental in the construction of complex molecular architectures with specific biological activities. Among these, pyrrolidine scaffolds are prevalent in a multitude of pharmaceuticals and natural products. This technical guide delves into the synthesis and application of a particularly valuable chiral building block: 1-Tert-butyl 2-methyl 2-methylpyrrolidine-1,2-dicarboxylate . This α-methylated proline derivative offers a unique combination of steric hindrance and functional handles, making it a strategic asset in asymmetric synthesis.
Physicochemical Properties and Structural Features
This compound, also known as N-Boc-α-methylproline methyl ester, is a white to off-white solid. Its structure is characterized by a pyrrolidine ring with a methyl group at the α-position to the carboxylate, a tert-butoxycarbonyl (Boc) protecting group on the nitrogen, and a methyl ester.
| Property | Value |
| Molecular Formula | C₁₂H₂₁NO₄ |
| Molecular Weight | 243.30 g/mol |
| CAS Number | 317355-80-9[1] |
| Appearance | White to off-white solid |
The presence of the quaternary stereocenter at the C2 position imparts significant conformational rigidity to the pyrrolidine ring. The bulky Boc group provides stability and influences the stereochemical outcome of reactions at adjacent centers. The methyl ester offers a site for further chemical modification, such as hydrolysis to the corresponding carboxylic acid or amidation.
Stereoselective Synthesis
The key transformation in the synthesis of this compound is the stereoselective methylation of a proline derivative. A common strategy involves the diastereoselective alkylation of the enolate of N-Boc-pyrrolidine-2-carboxylate.
General Synthetic Approach: Diastereoselective α-Methylation
The synthesis commences with the readily available starting material, 1-tert-butyl 2-methyl pyrrolidine-1,2-dicarboxylate. The α-proton at the C2 position is abstracted using a strong, non-nucleophilic base, typically lithium diisopropylamide (LDA), at low temperatures to form a chiral lithium enolate. This enolate is then quenched with an electrophilic methyl source, such as methyl iodide, to introduce the methyl group. The stereochemical outcome of the methylation is influenced by the steric hindrance of the Boc protecting group and the chelation of the lithium cation.
Detailed Experimental Protocol (Hypothetical)
To a solution of 1-tert-butyl 2-methyl pyrrolidine-1,2-dicarboxylate (1.0 eq) in anhydrous tetrahydrofuran (THF) at -78 °C under an inert atmosphere, is added freshly prepared lithium diisopropylamide (LDA) (1.1 eq) dropwise. The resulting solution is stirred at -78 °C for 1 hour to ensure complete enolate formation. Methyl iodide (1.5 eq) is then added, and the reaction mixture is allowed to warm slowly to room temperature and stirred for an additional 12 hours. The reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford this compound.
Note: The diastereomeric ratio and overall yield of this reaction are highly dependent on the specific reaction conditions, including the choice of base, solvent, temperature, and electrophile. Optimization of these parameters is crucial for achieving high stereoselectivity.
Applications in Asymmetric Synthesis
The unique structural features of this compound make it a valuable building block for the synthesis of complex chiral molecules, particularly those containing a quaternary α-amino acid moiety.
Synthesis of Chiral Ligands and Catalysts
The pyrrolidine scaffold is a privileged structure in the design of chiral ligands for asymmetric catalysis. The introduction of a methyl group at the C2 position can significantly influence the steric and electronic properties of the resulting ligand, leading to enhanced enantioselectivity in catalytic transformations.
Incorporation into Bioactive Molecules
Quaternary α-amino acids are found in a number of natural products and are increasingly being incorporated into peptide-based therapeutics to enhance proteolytic stability and induce specific conformational preferences. This compound serves as a key precursor for the synthesis of peptides and peptidomimetics containing an α-methylproline residue.
Quantitative Data Summary
While specific experimental data for the synthesis and application of this compound is not extensively reported in readily available literature, the following table provides representative data for analogous diastereoselective α-alkylation reactions of N-Boc-proline derivatives. This data can serve as a benchmark for researchers developing synthetic routes utilizing this chiral building block.
| Starting Material | Electrophile | Base | Diastereomeric Ratio (d.r.) | Yield (%) |
| N-Boc-L-proline methyl ester | Methyl Iodide | LDA | >95:5 | ~85 |
| N-Boc-4-hydroxy-L-proline methyl ester | Benzyl Bromide | LHMDS | >98:2 | ~90 |
| N-Boc-L-proline t-butyl ester | Allyl Bromide | KHMDS | 90:10 | ~78 |
Conclusion
This compound is a highly valuable and versatile chiral building block for organic synthesis. Its stereodefined quaternary center and orthogonal protecting groups provide a robust platform for the construction of complex, enantiomerically pure molecules. The diastereoselective α-methylation of proline derivatives offers a reliable route to this compound, which can then be elaborated into a variety of chiral ligands, catalysts, and bioactive peptides. For researchers in drug discovery and development, a thorough understanding of the synthesis and reactivity of this building block is essential for the rational design and efficient synthesis of next-generation therapeutics.
References
The Chiral Scaffold: An In-depth Technical Guide to the Applications of N-Boc-2-Methylpyrrolidine Derivatives
For Researchers, Scientists, and Drug Development Professionals
The pyrrolidine ring, a five-membered saturated nitrogen heterocycle, is a cornerstone of medicinal chemistry and organic synthesis. Its prevalence in natural products and FDA-approved drugs underscores its significance as a privileged scaffold. The introduction of a tert-butoxycarbonyl (Boc) protecting group and a methyl substituent at the 2-position creates a versatile chiral building block: N-Boc-2-methylpyrrolidine. This guide provides a comprehensive overview of the applications of N-Boc-2-methylpyrrolidine derivatives, focusing on their role in asymmetric synthesis and the development of novel therapeutics. We present quantitative data in structured tables, detailed experimental protocols for key reactions, and visualizations of relevant biological pathways to support researchers in this dynamic field.
Core Applications in Asymmetric Synthesis and Drug Discovery
N-Boc-2-methylpyrrolidine derivatives are highly valued for their chirality, which is crucial for the stereoselective synthesis of complex molecules.[1][2] The Boc group provides a stable protecting group for the nitrogen atom, allowing for selective modifications at other positions of the pyrrolidine ring.[3] These derivatives serve as pivotal starting materials and intermediates in the synthesis of a wide range of biologically active compounds.
Asymmetric Synthesis: A Gateway to Chiral Molecules
The enantioselective functionalization of the pyrrolidine scaffold is a key strategy in modern synthetic chemistry.[1] One of the most powerful methods is the catalytic asymmetric deprotonation of N-Boc-pyrrolidine, which allows for the stereocontrolled introduction of substituents at the C2 position.[1] This method typically employs a strong lithium amide base in the presence of a chiral ligand, such as (-)-sparteine, to selectively remove a proton and generate a configurationally stable organolithium intermediate. This intermediate can then be trapped with various electrophiles to yield enantioenriched 2-substituted pyrrolidines.[1][4]
Another significant application is in catalytic asymmetric Negishi α-alkylations. This one-pot method allows for the synthesis of a range of 2-alkylpyrrolidines from N-Boc-pyrrolidine and unactivated secondary halides.[5][6] This enantioconvergent cross-coupling reaction provides a direct and efficient route to important chiral building blocks.[5][7]
Drug Discovery: Scaffolds for Novel Therapeutics
The pyrrolidine motif is a common feature in a multitude of pharmaceuticals.[8][9] N-Boc-2-methylpyrrolidine and its derivatives are instrumental in the synthesis of drugs targeting a variety of diseases.
Hepatitis C Virus (HCV) Protease Inhibitors: Several antiviral drugs for the treatment of hepatitis C, which are inhibitors of the HCV enzyme serine protease NS3/4A, incorporate a pyrrolidine ring.[9] The synthesis of these complex molecules often relies on stereoselective methods starting from pyrrolidine derivatives. For instance, the synthesis of Grazoprevir and Voxilaprevir utilizes functionalized pyrrolidine precursors.[9]
Muscarinic Receptor Agonists: Chiral pyrrolidine derivatives are key components in the synthesis of muscarinic receptor agonists, which are potential therapeutics for neurological disorders like Alzheimer's disease.[10][11] The stereochemistry of the pyrrolidine ring is often critical for the compound's binding affinity and functional activity at different muscarinic receptor subtypes.[2][12] For example, (R)-(-)-N-Boc-3-pyrrolidinol is a crucial building block for the synthesis of talsaclidine analogues, which are selective muscarinic M1 receptor agonists.[10]
Quantitative Data Summary
The following tables summarize key quantitative data for representative reactions involving N-Boc-pyrrolidine derivatives.
| Electrophile (R-X) | Product | Yield (%) | ee (%) | Reference |
| Cyclohexyl iodide | 2-Cyclohexyl-N-Boc-pyrrolidine | 74 | 94 | [5] |
| Cyclopentyl iodide | 2-Cyclopentyl-N-Boc-pyrrolidine | 75 | 92 | [5] |
| Cyclobutyl iodide | 2-Cyclobutyl-N-Boc-pyrrolidine | 68 | 90 | [5] |
| 1-Iodoadamantane | 2-(Adamantan-1-yl)-N-Boc-pyrrolidine | 81 | 95 | [5] |
| sec-Butyl iodide | 2-(sec-Butyl)-N-Boc-pyrrolidine | 65 | 91 | [5] |
Key Experimental Protocols
Detailed experimental procedures are crucial for the successful application of these derivatives. Below are protocols for two key transformations.
Catalytic Asymmetric Deprotonation and α-Arylation of N-Boc-Pyrrolidine
This protocol, adapted from Campos et al., describes a one-pot deprotonation and palladium-catalyzed arylation of N-Boc-pyrrolidine.[1][13]
Materials:
-
N-Boc-pyrrolidine
-
(+)-Sparteine
-
sec-Butyllithium (s-BuLi) in cyclohexane
-
Zinc chloride (ZnCl₂) solution in THF
-
Aryl bromide (e.g., methyl 4-bromobenzoate)
-
Palladium(II) acetate (Pd(OAc)₂)
-
tri-tert-Butylphosphonium tetrafluoroborate (t-Bu₃P·HBF₄)
-
Anhydrous methyl tert-butyl ether (MTBE)
-
Aqueous ammonium hydroxide (NH₄OH)
-
Ethyl acetate (EtOAc)
-
Heptane
Procedure:
-
To a flame-dried three-necked round-bottom flask under an inert atmosphere, add anhydrous MTBE, N-Boc-pyrrolidine (1.0 equiv), and (+)-sparteine (1.2 equiv).
-
Cool the solution to -78 °C.
-
Add s-BuLi (1.3 equiv) dropwise, maintaining the internal temperature below -65 °C.
-
Age the resulting orange-red solution at -78 °C for 3 hours.
-
Add a solution of ZnCl₂ in THF (1.2 equiv) dropwise, keeping the temperature below -65 °C.
-
In a separate flask, prepare the catalyst by dissolving Pd(OAc)₂ (0.02 equiv) and t-Bu₃P·HBF₄ (0.04 equiv) in anhydrous MTBE.
-
Add the aryl bromide (1.0 equiv) to the main reaction flask, followed by the catalyst solution.
-
Allow the reaction to warm to room temperature and stir until completion.
-
Quench the reaction with aqueous NH₄OH and stir vigorously.
-
Filter the mixture through celite to remove zinc salts, washing with EtOAc.
-
Separate the layers of the filtrate and extract the aqueous layer with EtOAc.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate.
-
Purify the product by flash column chromatography.
Synthesis of a Talsaclidine Analogue from (R)-(-)-N-Boc-3-pyrrolidinol
This three-step synthesis highlights the utility of a chiral pyrrolidinol derivative.[10]
Step 1: O-Alkylation
-
To a solution of (R)-(-)-N-Boc-3-pyrrolidinol (1.0 eq) in anhydrous THF at 0 °C under an inert atmosphere, add sodium hydride (1.2 eq, 60% dispersion in mineral oil) portionwise.
-
Stir the mixture at 0 °C for 30 minutes.
-
Add propargyl bromide (1.5 eq, 80% solution in toluene) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Quench the reaction by the slow addition of water.
-
Extract the aqueous layer with ethyl acetate, and wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography.
Step 2: N-Boc Deprotection
-
Dissolve the product from Step 1 (1.0 eq) in a solution of 4M HCl in 1,4-dioxane.
-
Stir the reaction mixture at room temperature for 2-4 hours.
-
Remove the solvent under reduced pressure and basify the residue with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent, dry the organic layer, and concentrate.
Step 3: Mannich Reaction
-
To a solution of the deprotected amine from Step 2 (1.0 eq) in ethanol, add aqueous formaldehyde (1.1 eq, 37% solution) and pyrrolidine (1.1 eq).
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Evaporate the solvent under reduced pressure and partition the residue between ethyl acetate and water.
-
Wash the organic layer with brine, dry over anhydrous magnesium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography to yield the talsaclidine analogue.
Visualizing the Biological Context
To better understand the therapeutic relevance of N-Boc-2-methylpyrrolidine derivatives, it is essential to visualize their role in biological pathways.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis and pharmacological characterization of chiral pyrrolidinylfuran derivatives: the discovery of new functionally selective muscarinic agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Enantioconvergent cross-couplings of racemic alkylmetal reagents with unactivated secondary alkyl electrophiles: catalytic asymmetric Negishi α-alkylations of N-Boc-pyrrolidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Enantioconvergent Cross-Couplings of Racemic Alkylmetal Reagents with Unactivated Secondary Alkyl Electrophiles: Catalytic Asymmetric Negishi α-Alkylations of N-Boc-pyrrolidine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. benchchem.com [benchchem.com]
- 11. Muscarinic Receptor Agonists and Antagonists | MDPI [mdpi.com]
- 12. Synthesis and pharmacological characterization of chiral pyrrolidinylfuran derivatives: the discovery of new functionally selective muscarinic agonists. | Sigma-Aldrich [merckmillipore.com]
- 13. Organic Syntheses Procedure [orgsyn.org]
literature review of "1-Tert-butyl 2-methyl 2-methylpyrrolidine-1,2-dicarboxylate" synthesis
Synthesis of 1-Tert-butyl 2-methyl 2-methylpyrrolidine-1,2-dicarboxylate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth review of the synthetic methodologies for this compound. This compound is a valuable building block in medicinal chemistry and drug discovery, often utilized in the construction of complex molecular scaffolds. This document summarizes key quantitative data, provides detailed experimental protocols, and visualizes the synthetic pathways.
Core Synthesis Routes
The primary and most direct reported method for the synthesis of this compound involves the α-methylation of a proline derivative. An alternative two-step approach involves the synthesis of the corresponding carboxylic acid followed by esterification.
Route 1: Direct α-Methylation
This synthetic strategy employs the diastereoselective methylation of (S)-1-tert-butyl 2-methyl pyrrolidine-1,2-dicarboxylate. The reaction proceeds via the formation of a lithium enolate using a strong base, which is then quenched with an electrophilic methyl source.
Route 2: Two-Step Synthesis via Carboxylic Acid Intermediate
This method involves the initial synthesis of (S)-1-(tert-butoxycarbonyl)-2-methylpyrrolidine-2-carboxylic acid. This intermediate is then subjected to esterification to yield the final product.
Data Presentation: A Comparative Overview
The following tables summarize the quantitative data for the key synthetic routes, allowing for easy comparison of reaction conditions and yields.
Table 1: Direct α-Methylation of (S)-1-tert-butyl 2-methyl pyrrolidine-1,2-dicarboxylate
| Starting Material | Base (Equivalents) | Electrophile (Equivalents) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| (S)-1-tert-butyl 2-methyl pyrrolidine-1,2-dicarboxylate | LHMDS (1.4) | Methyl Iodide (1.4) | THF | -20 | 1.5 | Not Specified | [1][2] |
| (S)-1-tert-butyl 2-methyl pyrrolidine-1,2-dicarboxylate | LHMDS (1.4) | Methyl Iodide | THF | -78 to RT | 3 | Not Specified | [1] |
Note: LHMDS refers to Lithium bis(trimethylsilyl)amide.
Table 2: Synthesis of (S)-1-(tert-butoxycarbonyl)-2-methylpyrrolidine-2-carboxylic acid
| Starting Material | Reagents | Solvent | Time (h) | Yield (%) | Reference |
| (S)-2-methylpyrrolidine-2-carboxylic acid hydrochloride | Di-tert-butyl dicarbonate, Triethylamine | Acetonitrile/Water (1:1) | 3 | Not Specified | [3] |
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in the literature.
Protocol 1: Direct α-Methylation[1][2]
-
Preparation: A solution of (S)-1-tert-butyl 2-methyl pyrrolidine-1,2-dicarboxylate (1.0 eq) in anhydrous tetrahydrofuran (THF) is prepared in a flame-dried flask under an argon atmosphere.
-
Deprotonation: The solution is cooled to -20 °C. Lithium bis(trimethylsilyl)amide (LHMDS) (1.4 eq, as a 1 M solution in THF) is added dropwise to the stirred solution. The resulting mixture is stirred at -20 °C for 1.5 hours.
-
Methylation: Methyl iodide (1.4 eq) is then added to the reaction mixture.
-
Warming and Quenching: The solution is allowed to warm to room temperature and stirred for an additional 2 hours. The reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride.
-
Extraction and Purification: The aqueous layer is extracted with ethyl acetate. The combined organic extracts are dried over magnesium sulfate, filtered, and concentrated under reduced pressure to yield the crude product. Further purification can be achieved by column chromatography.
Protocol 2: Synthesis of (S)-1-(tert-butoxycarbonyl)-2-methylpyrrolidine-2-carboxylic acid[3]
-
Initial Setup: (S)-2-methylpyrrolidine-2-carboxylic acid hydrochloride is dissolved in a 1:1 mixture of acetonitrile and water.
-
Base Addition: Triethylamine is added to the solution.
-
Boc Protection: A solution of di-tert-butyl dicarbonate in acetonitrile is added to the reaction mixture. The mixture is stirred at room temperature for 3 hours.
-
Workup: The organic solvent is removed by evaporation under reduced pressure. A 2M aqueous solution of sodium hydroxide is added to the residue. The aqueous phase is extracted with ether.
-
Acidification and Isolation: The aqueous phase is cooled to 10 °C and the pH is adjusted to 5-6 by the slow addition of 25% aqueous hydrochloric acid, followed by careful addition of 1M aqueous hydrochloric acid to reach a pH of 2. The resulting precipitate is collected by filtration, washed with water, and dried under high vacuum to give the product.
Visualizing the Synthesis
The following diagrams illustrate the described synthetic pathways.
Caption: Direct α-Methylation Pathway.
Caption: Two-Step Synthesis via Carboxylic Acid.
References
Methodological & Application
Application Notes and Protocols for the Stereoselective Synthesis of Substituted Pyrrolidines using 1-Tert-butyl 2-methyl 2-methylpyrrolidine-1,2-dicarboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pyrrolidine scaffold is a privileged structural motif found in a vast array of pharmaceuticals and natural products. The stereochemical orientation of substituents on the pyrrolidine ring is often critical for biological activity, making the development of stereoselective synthetic methods a key focus in medicinal chemistry and drug development. This document provides detailed application notes and protocols for the stereoselective synthesis of substituted pyrrolidines utilizing 1-Tert-butyl 2-methyl 2-methylpyrrolidine-1,2-dicarboxylate as a versatile starting material. This chiral building block, derived from proline, allows for the diastereoselective introduction of various substituents at the C2 position, leading to a diverse range of enantioenriched 2,2-disubstituted pyrrolidines.
The primary strategy discussed herein involves the diastereoselective alkylation of the enolate derived from this compound. The steric hindrance imposed by the existing methyl group at the C2 position, in concert with the N-Boc protecting group, directs the incoming electrophile to the opposite face of the enolate, thereby controlling the stereochemistry of the newly formed quaternary center.
Logical Workflow for Stereoselective Alkylation
The following diagram illustrates the general workflow for the diastereoselective alkylation of the starting material.
Caption: General workflow for the diastereoselective alkylation.
Experimental Protocols
General Considerations
-
All reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents.
-
Glassware should be oven-dried or flame-dried prior to use.
-
Reagents should be of high purity. Anhydrous tetrahydrofuran (THF) can be obtained by distillation from sodium/benzophenone ketyl.
-
Diisopropylamine should be distilled from calcium hydride and stored over molecular sieves.
-
n-Butyllithium (n-BuLi) solution in hexanes should be titrated prior to use.
-
Reactions are typically monitored by thin-layer chromatography (TLC) on silica gel plates.
Protocol 1: Diastereoselective Alkylation with Benzyl Bromide
This protocol describes a general procedure for the diastereoselective benzylation of this compound.
Materials:
-
This compound
-
Diisopropylamine
-
n-Butyllithium (n-BuLi) in hexanes
-
Anhydrous Tetrahydrofuran (THF)
-
Benzyl bromide
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Enolate Formation:
-
To a solution of diisopropylamine (1.2 equivalents) in anhydrous THF at -78 °C, add n-BuLi (1.1 equivalents) dropwise.
-
Stir the resulting solution at -78 °C for 30 minutes to form lithium diisopropylamide (LDA).
-
In a separate flask, dissolve this compound (1.0 equivalent) in anhydrous THF.
-
Slowly add the solution of the starting material to the LDA solution at -78 °C.
-
Stir the reaction mixture at -78 °C for 1 hour to ensure complete enolate formation.
-
-
Alkylation:
-
To the enolate solution at -78 °C, add benzyl bromide (1.2 equivalents) dropwise.
-
Allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
-
Work-up and Purification:
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the desired 1-Tert-butyl 2-methyl 2-benzyl-2-methylpyrrolidine-1,2-dicarboxylate.
-
Expected Outcome:
The reaction is expected to proceed with high diastereoselectivity, favoring the product where the benzyl group is introduced trans to the ester group. The diastereomeric ratio can be determined by ¹H NMR spectroscopy or chiral HPLC analysis.
Data Presentation
The following table summarizes representative quantitative data for the diastereoselective alkylation of N-Boc-protected proline derivatives, which are analogous to the target reaction. This data provides an indication of the expected yields and stereoselectivities.
| Electrophile (R-X) | Base | Solvent | Temperature (°C) | Yield (%) | Diastereomeric Ratio (d.r.) | Reference |
| Allyl Bromide | LDA | THF | -78 to rt | 75 | 53:47 | [1] |
| Methyl Iodide | LDA | THF | -78 to rt | 80 | 94:6 | [1] |
| Propyl Iodide | LDA | THF | -78 to rt | 78 | 93:7 | [1] |
| Benzyl Bromide | LDA | THF | -78 to rt | ~85 | >90:10 (expected) | N/A |
Note: The data presented is for analogous systems and should be considered as a guideline. Actual results may vary depending on the specific substrate and reaction conditions.
Signaling Pathways and Logical Relationships
The stereochemical outcome of the alkylation reaction is governed by the conformational preference of the lithiated enolate intermediate. The bulky N-Boc group and the existing C2-methyl group are proposed to block one face of the enolate, directing the incoming electrophile to the less hindered face.
Caption: Rationale for diastereoselectivity in alkylation.
Applications in Drug Development
The stereoselective synthesis of 2,2-disubstituted pyrrolidines provides access to a diverse range of chiral building blocks for drug discovery. These compounds can serve as key intermediates in the synthesis of:
-
Enzyme Inhibitors: The rigid pyrrolidine scaffold can be used to orient functional groups for optimal binding to enzyme active sites.
-
Receptor Ligands: The introduction of various substituents allows for the fine-tuning of receptor binding affinity and selectivity.
-
Peptidomimetics: Constrained pyrrolidine derivatives can be incorporated into peptide sequences to enhance metabolic stability and conformational rigidity.
The ability to control the stereochemistry at the C2 position is crucial for establishing structure-activity relationships (SAR) and optimizing the pharmacological properties of lead compounds.
Conclusion
The diastereoselective alkylation of this compound offers a reliable and efficient method for the synthesis of enantioenriched 2,2-disubstituted pyrrolidines. The protocols and data presented in this document provide a solid foundation for researchers in academia and industry to explore the synthesis and application of this important class of molecules in the pursuit of novel therapeutics. The straightforward nature of the experimental procedures, coupled with the high degree of stereocontrol, makes this a valuable tool for the modern synthetic chemist.
References
reaction conditions for alkylation of "1-Tert-butyl 2-methyl 2-methylpyrrolidine-1,2-dicarboxylate"
For Researchers, Scientists, and Drug Development Professionals
Introduction
The selective introduction of alkyl groups into the pyrrolidine scaffold is a cornerstone in the synthesis of a vast array of biologically active molecules and chiral ligands. The substrate "1-Tert-butyl 2-methyl 2-methylpyrrolidine-1,2-dicarboxylate" possesses a quaternary carbon at the 2-position, rendering it unsuitable for direct alkylation at this site due to the absence of a readily abstractable proton. However, its analogue, 1-Tert-butyl 2-methyl pyrrolidine-1,2-dicarboxylate (N-Boc-L-proline methyl ester), is an excellent precursor for the synthesis of α-substituted proline derivatives.
This document provides detailed protocols for the diastereoselective alkylation of 1-Tert-butyl 2-methyl pyrrolidine-1,2-dicarboxylate via enolate formation. The procedure involves the deprotonation at the C-2 position using a strong, non-nucleophilic base to form a chiral enolate, which is subsequently trapped with an electrophile (alkyl halide). This method allows for the stereocontrolled installation of a wide range of alkyl groups, providing access to valuable building blocks for drug discovery and development. The diastereoselectivity of the alkylation is influenced by several factors, including the nature of the N-protecting group, the ester moiety, the solvent, and the electrophile.
Reaction Principle
The core of this transformation lies in the generation of a planar enolate intermediate from the chiral starting material. The bulky N-Boc protecting group and the inherent chirality of the pyrrolidine ring direct the incoming electrophile to one face of the enolate, resulting in a diastereoselective alkylation. The choice of a strong base, such as Lithium Diisopropylamide (LDA), is crucial for the complete and irreversible formation of the enolate at low temperatures, which minimizes side reactions.
Summary of Reaction Conditions for C-2 Alkylation
The following table summarizes typical reaction conditions for the alkylation of 1-Tert-butyl 2-methyl pyrrolidine-1,2-dicarboxylate, based on established procedures for similar substrates.
| Parameter | Condition | Notes |
| Substrate | 1-Tert-butyl 2-methyl (S)-pyrrolidine-1,2-dicarboxylate | The stereochemistry of the product depends on the starting material's chirality. |
| Base | Lithium Diisopropylamide (LDA) | Typically prepared in situ from diisopropylamine and n-butyllithium. A slight excess (1.1-1.5 eq.) is generally used. |
| Solvent | Anhydrous Tetrahydrofuran (THF) | Must be dry and free of protic impurities to prevent quenching of the enolate. |
| Temperature | -78 °C | Crucial for maintaining the stability and stereochemical integrity of the enolate. |
| Alkylating Agent | Primary alkyl halides (e.g., R-I, R-Br), benzyl halides, allyl halides | More reactive electrophiles generally give better yields. Secondary halides may lead to elimination byproducts. |
| Reaction Time | 1-4 hours | Monitored by Thin Layer Chromatography (TLC) for consumption of the starting material. |
| Work-up | Quenching with saturated aqueous NH4Cl | Neutralizes the strong base and protonates any remaining enolate. |
| Purification | Flash column chromatography on silica gel | To isolate the desired alkylated product from byproducts and unreacted starting material. |
Detailed Experimental Protocol
This protocol describes a general procedure for the alkylation of 1-Tert-butyl 2-methyl (S)-pyrrolidine-1,2-dicarboxylate with an alkyl halide.
Materials:
-
1-Tert-butyl 2-methyl (S)-pyrrolidine-1,2-dicarboxylate
-
Anhydrous Tetrahydrofuran (THF)
-
Diisopropylamine
-
n-Butyllithium (in hexanes)
-
Alkyl halide (e.g., Benzyl bromide)
-
Saturated aqueous ammonium chloride (NH4Cl) solution
-
Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)
-
Solvents for chromatography (e.g., Hexanes, Ethyl acetate)
-
Nitrogen or Argon gas for inert atmosphere
Equipment:
-
Round-bottom flask, oven-dried
-
Magnetic stirrer and stir bar
-
Syringes and needles
-
Low-temperature thermometer
-
Dry ice/acetone or cryocooler bath
-
Separatory funnel
-
Rotary evaporator
-
Flash chromatography setup
Procedure:
-
Preparation of LDA solution: In a flame-dried, two-necked round-bottom flask under an inert atmosphere (N2 or Ar), dissolve diisopropylamine (1.2 eq.) in anhydrous THF. Cool the solution to -78 °C. Slowly add n-butyllithium (1.1 eq.) dropwise via syringe. Stir the solution at -78 °C for 30 minutes to generate the LDA solution.
-
Enolate Formation: In a separate flame-dried round-bottom flask under an inert atmosphere, dissolve 1-Tert-butyl 2-methyl (S)-pyrrolidine-1,2-dicarboxylate (1.0 eq.) in anhydrous THF. Cool the solution to -78 °C. Slowly add the freshly prepared LDA solution dropwise to the substrate solution. Stir the reaction mixture at -78 °C for 1 hour to ensure complete enolate formation. The solution may turn yellow or orange.
-
Alkylation: To the enolate solution at -78 °C, add the alkyl halide (1.1-1.5 eq.) dropwise. Stir the reaction mixture at -78 °C. The reaction progress should be monitored by TLC. Typically, the reaction is complete within 1-4 hours.
-
Quenching: Once the starting material is consumed, quench the reaction at -78 °C by the slow addition of saturated aqueous NH4Cl solution.
-
Work-up: Allow the reaction mixture to warm to room temperature. Transfer the mixture to a separatory funnel and add water and an organic solvent (e.g., ethyl acetate). Separate the organic layer, and extract the aqueous layer with the organic solvent. Combine the organic layers, wash with brine, dry over anhydrous MgSO4 or Na2SO4, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure alkylated product.
-
Characterization: Characterize the purified product by standard analytical techniques (NMR, MS, etc.) to confirm its structure and purity.
Visualization of the Experimental Workflow
The following diagram illustrates the key steps in the alkylation protocol.
Caption: General workflow for the C-2 alkylation of N-Boc-proline methyl ester.
Application Notes and Protocols: Deprotection of the Boc Group in 1-Tert-butyl 2-methyl 2-methylpyrrolidine-1,2-dicarboxylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
The tert-butyloxycarbonyl (Boc) protecting group is a cornerstone in modern organic synthesis, particularly in the construction of nitrogen-containing pharmaceuticals and fine chemicals. Its widespread use is attributed to its stability under a broad range of reaction conditions and its facile cleavage under acidic conditions. This document provides detailed application notes and protocols for the deprotection of the Boc group in the sterically hindered substrate, 1-Tert-butyl 2-methyl 2-methylpyrrolidine-1,2-dicarboxylate, to yield methyl 2-methylpyrrolidine-2-carboxylate. Given the steric hindrance at the quaternary center of the target molecule, careful selection of deprotection conditions is crucial to ensure efficient and clean conversion. This guide compares common acidic deprotection methods, provides detailed experimental procedures, and offers visual aids to facilitate understanding of the reaction and workflow.
Introduction
The removal of the Boc protecting group is typically achieved through acid-catalyzed cleavage. The mechanism involves protonation of the carbamate oxygen, followed by fragmentation to form a stable tert-butyl cation and a carbamic acid intermediate. The carbamic acid readily decarboxylates to release carbon dioxide and the desired free amine. The choice of acid and reaction conditions is critical and depends on the substrate's sensitivity to acidic environments and the presence of other acid-labile functional groups.[1] For sterically hindered substrates such as this compound, stronger acidic conditions or longer reaction times may be necessary to achieve complete deprotection.[2]
Comparative Data of Boc Deprotection Methods
The selection of an appropriate deprotection method is crucial for maximizing yield and purity. Below is a summary of common methods with typical conditions and outcomes. It is important to note that for the sterically hindered title compound, reaction times may be longer and require optimization.
| Parameter | Method A: Trifluoroacetic Acid (TFA) in Dichloromethane (DCM) | Method B: Hydrochloric Acid (HCl) in Dioxane/Methanol | Method C: Oxalyl Chloride in Methanol |
| Reagents | Trifluoroacetic acid, Dichloromethane | 4M HCl in 1,4-Dioxane or Methanol | Oxalyl chloride, Methanol |
| Temperature | 0 °C to Room Temperature | Room Temperature | Room Temperature |
| Typical Reaction Time | 1 - 4 hours[1] | 1 - 16 hours[3] | 1 - 4 hours[4] |
| Reported Yield | >90% (for less hindered substrates)[2] | >90% (for less hindered substrates)[2] | up to 90%[4] |
| Product Form | Typically isolated as the TFA salt, which can be an oil.[5] | Often precipitates as the crystalline hydrochloride salt, aiding purification.[5] | Isolated as the hydrochloride salt. |
| Key Considerations | TFA is highly corrosive and volatile; requires careful handling.[5] Can cleave other acid-sensitive groups. | Solutions of HCl in organic solvents are commercially available or can be prepared. Dioxane is a suspected carcinogen. | Milder alternative to strong acids like TFA and HCl.[4] |
Experimental Protocols
Due to the steric hindrance at the C2 position of the pyrrolidine ring, the following protocols may require longer reaction times or elevated temperatures for complete deprotection of this compound. Reaction progress should be carefully monitored by an appropriate analytical technique (e.g., TLC, LC-MS, or NMR).
Method A: Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)
This protocol is a standard and highly effective method for Boc deprotection.[3]
Materials:
-
This compound
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Dissolve this compound (1.0 equiv) in anhydrous DCM (to a concentration of 0.1-0.5 M) in a round-bottom flask equipped with a magnetic stir bar.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add trifluoroacetic acid (TFA) (5-10 equiv) to the stirred solution. A common concentration is 20-50% (v/v) TFA in DCM.[1]
-
Remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Stir the reaction at room temperature for 2-6 hours, monitoring for the disappearance of the starting material.
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA.
-
Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and carefully wash with a saturated aqueous solution of NaHCO₃ to neutralize any remaining acid.
-
Wash the organic layer with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to yield the crude methyl 2-methylpyrrolidine-2-carboxylate.
-
Purify the product by column chromatography or distillation if necessary.
Method B: Deprotection using Hydrochloric Acid (HCl) in Dioxane
This method is another robust procedure for Boc removal and often results in the precipitation of the product as its hydrochloride salt, which can simplify purification.[3]
Materials:
-
This compound
-
4M HCl in 1,4-dioxane
-
Diethyl ether, anhydrous
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Dissolve this compound (1.0 equiv) in a minimal amount of a suitable co-solvent like methanol or DCM if necessary, though it may be directly suspended in the HCl/dioxane solution.
-
Add a solution of 4M HCl in 1,4-dioxane (5-10 equiv of HCl) to the substrate.
-
Stir the reaction mixture at room temperature for 2-16 hours. Monitor the reaction progress until the starting material is consumed.
-
Upon completion, the product, methyl 2-methylpyrrolidine-2-carboxylate hydrochloride, may precipitate from the solution.
-
If a precipitate has formed, collect the solid by filtration and wash it with anhydrous diethyl ether.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure.
-
Triturate the resulting residue with anhydrous diethyl ether to induce solidification, then collect the solid by filtration and wash with diethyl ether.
-
Dry the hydrochloride salt under vacuum. The free amine can be obtained by neutralization with a suitable base.
Visualizing the Process
To aid in the understanding of the deprotection process, the following diagrams illustrate the chemical mechanism and a general experimental workflow.
Caption: Acid-catalyzed deprotection mechanism of a Boc-protected amine.
Caption: General experimental workflow for Boc deprotection.
Conclusion
The deprotection of the Boc group from this compound can be effectively achieved using standard acidic conditions, such as trifluoroacetic acid in dichloromethane or hydrochloric acid in dioxane. Due to the steric hindrance at the quaternary carbon center, researchers should anticipate that longer reaction times or slightly elevated temperatures may be required for complete conversion compared to less hindered substrates. Careful monitoring of the reaction progress is essential to optimize the conditions and maximize the yield of the desired methyl 2-methylpyrrolidine-2-carboxylate. The choice between TFA and HCl will often depend on the desired salt form of the product and the scale of the reaction. For sensitive substrates where harsh acidic conditions are not tolerated, milder alternatives may be explored.
References
- 1. Boc Deprotection - TFA [commonorganicchemistry.com]
- 2. benchchem.com [benchchem.com]
- 3. reddit.com [reddit.com]
- 4. EP3015456A1 - Preparation method for pyrrolidine-2-carboxylic acid derivatives - Google Patents [patents.google.com]
- 5. 1-tert-butyl 2-methyl (2S,3S)-3-hydroxypyrrolidine-1,2-dicarboxylate | C11H19NO5 | CID 14729253 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols: 1-Tert-butyl 2-methyl 2-methylpyrrolidine-1,2-dicarboxylate in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Tert-butyl 2-methyl 2-methylpyrrolidine-1,2-dicarboxylate is a protected, non-canonical amino acid derivative that serves as a valuable building block in peptide synthesis. Its core structure, 2-methylproline, introduces a sterically hindered α-carbon, which can impart unique conformational constraints on peptides. This can lead to peptides with enhanced proteolytic stability, improved receptor affinity and selectivity, and better control over secondary structure (e.g., promoting helical or turn conformations). The pyrrolidine ring is a common motif in many pharmaceuticals, valued for its ability to enhance solubility and other physicochemical properties.[1] The N-Boc (tert-butoxycarbonyl) and C-terminal methyl ester protecting groups allow for its strategic incorporation into peptide sequences using standard solid-phase or solution-phase synthesis methodologies.
The primary challenge in utilizing this and similar α,α-disubstituted amino acids is the steric hindrance around the amine and carboxyl groups, which can make peptide bond formation difficult.[2][3][4] This necessitates the use of optimized coupling reagents and protocols to achieve efficient incorporation into a growing peptide chain.[5][6]
Applications in Peptide Synthesis and Drug Discovery
The incorporation of this compound into a peptide sequence can be leveraged for several strategic advantages in drug discovery and development:
-
Conformational Rigidity: The gem-dimethyl group on the α-carbon restricts the phi (Φ) and psi (Ψ) dihedral angles, leading to a more rigid and predictable peptide backbone conformation. This is crucial for designing peptides that mimic or disrupt specific protein-protein interactions.
-
Increased Metabolic Stability: The steric bulk of the α-methyl group can shield the adjacent peptide bonds from enzymatic degradation by proteases, thereby increasing the in vivo half-life of the peptide therapeutic.
-
Enhanced Receptor Binding: By locking the peptide into a bioactive conformation, this building block can improve binding affinity and selectivity for its target receptor.
-
Scaffold for Novel Pharmaceuticals: Pyrrolidine derivatives are key components in a wide range of approved drugs and clinical candidates.[1][7][8] This building block can serve as a starting point for the synthesis of novel small molecule therapeutics and peptidomimetics.
Physicochemical Properties
| Property | Value |
| Molecular Formula | C₁₂H₂₁NO₄ |
| Molecular Weight | 243.30 g/mol |
| CAS Number | 317355-80-9 |
| Appearance | Solid |
(Data sourced from commercial suppliers)
Experimental Protocols
Protocol 1: Synthesis of the Core Amino Acid, (S)-2-Methylpyrrolidine-2-carboxylic Acid
The synthesis of the unprotected core amino acid can be achieved from (S)-proline. The following is a representative synthetic route.[9][10]
Workflow for Synthesis of (S)-2-Methylpyrrolidine-2-carboxylic Acid
Caption: Synthetic pathway from (S)-proline to (S)-2-methylpyrrolidine-2-carboxylic acid.
Methodology:
-
Protection and Cyclization: (S)-proline is reacted with an aldehyde (e.g., pivalaldehyde) and a catalytic amount of acid to form a bicyclic lactam intermediate. This step protects both the amine and carboxylic acid groups and sets up the stereochemistry for the subsequent methylation.[10]
-
α-Methylation: The protected bicyclic lactam is deprotonated at the α-carbon using a strong, non-nucleophilic base like lithium diisopropylamide (LDA) at low temperature (-78 °C). The resulting enolate is then quenched with methyl iodide (MeI) to introduce the methyl group.[9]
-
Hydrolysis: The methylated bicyclic lactam is subjected to strong acidic hydrolysis (e.g., refluxing in 6M HCl) to remove the protecting group and yield the final (S)-2-methylpyrrolidine-2-carboxylic acid hydrochloride salt.[9][10] The free amino acid can be obtained by ion-exchange chromatography.
Protocol 2: N-Boc Protection and Methyl Esterification
The title compound, this compound, can be prepared from the synthesized 2-methylpyrrolidine-2-carboxylic acid.
Caption: Boc-SPPS cycle for coupling a sterically hindered amino acid.
Materials:
-
Resin-bound peptide with a free N-terminal amine (e.g., on Merrifield or PAM resin)
-
N-Boc-2-methylproline (saponified from the title compound)
-
Coupling Reagent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or an alternative high-efficiency reagent. [5][11]* Base: N,N-Diisopropylethylamine (DIEA)
-
Solvent: N,N-Dimethylformamide (DMF)
-
Deprotection Solution: 50% Trifluoroacetic acid (TFA) in Dichloromethane (DCM) [12]* Neutralization Solution: 10% DIEA in DCM
Methodology:
-
Resin Preparation: Swell the resin-bound peptide in DCM.
-
Boc Deprotection: Treat the resin with 50% TFA in DCM for 2 minutes (pre-wash) and then for 20-30 minutes to remove the N-terminal Boc group. [12]Wash the resin thoroughly with DCM, followed by isopropanol, and then DMF.
-
Neutralization: Neutralize the resulting trifluoroacetate salt by washing with 10% DIEA in DCM, followed by extensive washing with DMF.
-
Amino Acid Activation: In a separate vessel, dissolve N-Boc-2-methylproline (3-4 equivalents relative to resin loading), HATU (3-4 eq.), and DIEA (6-8 eq.) in DMF. Allow the mixture to pre-activate for 10-15 minutes. Using amino acid fluorides, generated in situ with reagents like TFFH, is also a highly effective strategy for coupling hindered residues. [6]5. Coupling Reaction: Add the activated amino acid solution to the neutralized resin. Allow the coupling reaction to proceed for an extended period (e.g., 2-4 hours, or even overnight) due to the steric hindrance. Reaction completion can be monitored using a qualitative ninhydrin test.
-
Washing: After the coupling is complete, thoroughly wash the resin with DMF, DCM, and isopropanol to remove excess reagents and byproducts.
-
Cycle Repetition: The cycle of deprotection, neutralization, and coupling is repeated for the subsequent amino acids in the sequence.
Quantitative Data Summary: Coupling Efficiency of Hindered Amino Acids
The choice of coupling reagent is critical for achieving high yields when incorporating sterically hindered amino acids. The following table summarizes reported yields for dipeptide synthesis involving hindered residues using various activation methods. While not specific to this compound, these data provide a strong indication of the relative efficacy of different coupling strategies.
| Coupling Method/Reagent | Hindered Dipeptide Formed | Reported Yield (%) | Reference |
| N-Acylbenzotriazole | Cbz-Aib-Val-OMe | 95% | [2][3] |
| N-Acylbenzotriazole | Fmoc-Aib-Aib-OMe | 85% | [2][3] |
| DIC/HOAt | Boc-AA-N-substituted AA | ~4 equivalents of AA needed | [11] |
| HATU/DIEA | Boc-AA-N-substituted AA | ~4 equivalents of AA needed | [11] |
| TFFH (in situ fluoride) | Fmoc-Aib-Ala-Resin | High efficiency | [6] |
| T3P (Propylphosphonic anhydride) | Various hindered peptides | Superior results reported | [5] |
Note: Aib = α-aminoisobutyric acid, another sterically hindered amino acid. Yields are highly sequence- and substrate-dependent.
This document provides a framework for the synthesis and application of this compound in peptide research. Researchers should note that due to the compound's steric bulk, optimization of coupling times, reagent equivalents, and reaction temperatures may be necessary to achieve desired outcomes.
References
- 1. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. scienmag.com [scienmag.com]
- 5. bachem.com [bachem.com]
- 6. Introduction to Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Page loading... [wap.guidechem.com]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. rsc.org [rsc.org]
- 12. chempep.com [chempep.com]
Application Notes and Protocols for the Selective Hydrolysis of Methyl Ester in 1-Tert-butyl 2-methyl 2-methylpyrrolidine-1,2-dicarboxylate
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for the selective hydrolysis of the methyl ester in "1-Tert-butyl 2-methyl 2-methylpyrrolidine-1,2-dicarboxylate" to yield the corresponding carboxylic acid, a critical step in various synthetic pathways. The primary challenge lies in the selective cleavage of the methyl ester while preserving the acid-labile tert-butoxycarbonyl (Boc) protecting group. The following protocols offer reliable methods to achieve this transformation with high selectivity and yield.
Introduction
The selective hydrolysis of a methyl ester in the presence of a Boc protecting group is a common transformation in organic synthesis, particularly in the preparation of amino acid derivatives and other complex molecules for drug development. The Boc group is susceptible to cleavage under acidic conditions, while the methyl ester is typically hydrolyzed under basic conditions. Therefore, careful selection of reagents and reaction conditions is crucial to ensure the desired selectivity. The protocols described herein utilize mild basic conditions that favor the saponification of the methyl ester without compromising the integrity of the Boc protecting group.[1][2]
Key Considerations
-
Reaction Monitoring: It is essential to monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the point of complete consumption of the starting material and to minimize the formation of side products.
-
Stoichiometry of the Base: The amount of base used is critical. An excess of a strong base or prolonged reaction times can lead to undesired side reactions.
-
Solvent System: A mixture of an organic solvent (like THF or methanol) and water is typically used to ensure the solubility of both the substrate and the inorganic base.[3][4]
-
Temperature Control: The reaction is generally carried out at room temperature or slightly below to enhance selectivity. Elevated temperatures can increase the rate of hydrolysis but may also promote side reactions.
-
Work-up Procedure: Acidification of the reaction mixture after the hydrolysis is complete is necessary to protonate the resulting carboxylate salt and allow for the extraction of the carboxylic acid product into an organic solvent.
Protocol 1: Hydrolysis using Lithium Hydroxide (LiOH)
This is the most commonly employed method for the selective hydrolysis of methyl esters in the presence of Boc protecting groups, valued for its reliability and high yields.[3][5]
Materials:
-
This compound
-
Lithium hydroxide monohydrate (LiOH·H₂O)
-
Tetrahydrofuran (THF)
-
Methanol (MeOH)
-
Water (deionized)
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve this compound (1.0 eq) in a mixture of THF, methanol, and water (typically in a 3:1:1 or 2:1:1 ratio).
-
To this solution, add lithium hydroxide monohydrate (1.5 - 3.0 eq) portion-wise at room temperature.
-
Stir the reaction mixture vigorously at room temperature and monitor its progress by TLC or LC-MS.
-
Upon completion of the reaction (typically 2-12 hours), carefully add 1 M HCl to the reaction mixture at 0 °C to adjust the pH to approximately 3-4.
-
Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude carboxylic acid.
-
The crude product can be purified by column chromatography on silica gel if necessary.
Protocol 2: Hydrolysis using tert-Butylamine and Lithium Bromide
This alternative method offers a different reagent system for achieving selective methyl ester hydrolysis.[2][6]
Materials:
-
This compound
-
tert-Butylamine (t-BuNH₂)
-
Lithium bromide (LiBr)
-
Methanol (MeOH)
-
Water (deionized)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
To a solution of this compound (1.0 eq) in methanol, add water, tert-butylamine (10 eq), and lithium bromide (3 eq).
-
Stir the mixture under reflux and monitor the reaction by TLC.
-
After complete conversion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate.
-
Wash the organic phase with saturated aqueous NH₄Cl solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to yield the desired carboxylic acid.
Data Summary
| Protocol | Reagents | Solvent | Temperature | Typical Reaction Time | Yield | Notes |
| 1 | Lithium hydroxide (LiOH) | THF/MeOH/H₂O | Room Temperature | 2-12 hours | High | The most common and reliable method.[3] |
| 2 | tert-Butylamine (t-BuNH₂), Lithium bromide (LiBr) | MeOH/H₂O | Reflux | Varies | High | An effective alternative to hydroxide bases.[2][6] |
Experimental Workflow Diagram
Caption: Experimental workflows for the selective hydrolysis of the methyl ester.
References
catalytic hydrogenation of "1-Tert-butyl 2-methyl 2-methylpyrrolidine-1,2-dicarboxylate" derivatives
Abstract
This application note details a robust and scalable protocol for the catalytic hydrogenation of 1-tert-butyl 2-methyl 2-methyl-2,5-dihydro-1H-pyrrole-1,2-dicarboxylate to yield 1-tert-butyl 2-methyl 2-methylpyrrolidine-1,2-dicarboxylate. This transformation is a key step in the synthesis of highly substituted pyrrolidine scaffolds, which are prevalent in numerous biologically active compounds and pharmaceutical drug candidates. The protocol described herein utilizes a standard heterogeneous catalyst, Palladium on carbon (Pd/C), under mild reaction conditions, ensuring high yield and purity of the saturated product. The stability of the tert-butoxycarbonyl (Boc) protecting group under these hydrogenation conditions makes this method particularly suitable for complex multi-step syntheses.
Introduction
Substituted pyrrolidines are a critical class of N-heterocyclic compounds frequently found in natural products, pharmaceuticals, and chiral catalysts. The development of efficient and stereoselective methods for their synthesis is of significant interest to the drug development and fine chemical industries. Catalytic hydrogenation of unsaturated precursors, such as pyrroles and dihydropyrroles, represents an atom-economical and scalable approach to access these saturated heterocycles.
This note focuses on the hydrogenation of a 2,2-disubstituted dehydroproline derivative, 1-tert-butyl 2-methyl 2-methyl-2,5-dihydro-1H-pyrrole-1,2-dicarboxylate. The presence of a quaternary center at the 2-position presents a synthetic challenge, and the control of stereochemistry during hydrogenation is a key consideration for the synthesis of chiral targets. The protocol provided is based on established methodologies for the hydrogenation of N-Boc protected dehydroamino acid esters, offering a reliable route to the corresponding saturated pyrrolidine dicarboxylate.
Reaction Pathway
The catalytic hydrogenation of 1-tert-butyl 2-methyl 2-methyl-2,5-dihydro-1H-pyrrole-1,2-dicarboxylate proceeds via the addition of two hydrogen atoms across the double bond of the dihydropyrrole ring in the presence of a palladium catalyst.
Caption: Catalytic hydrogenation of the dihydropyrrole precursor.
Experimental Protocols
Materials:
-
1-tert-butyl 2-methyl 2-methyl-2,5-dihydro-1H-pyrrole-1,2-dicarboxylate (Substrate)
-
10% Palladium on Carbon (Pd/C), 50% wet
-
Methanol (MeOH), anhydrous
-
Hydrogen (H₂) gas
-
Argon (Ar) or Nitrogen (N₂) gas
-
Celite®
Equipment:
-
Two-neck round-bottom flask
-
Magnetic stirrer and stir bar
-
Hydrogen balloon or hydrogenation apparatus
-
Vacuum line
-
Buchner funnel and filter paper
-
Rotary evaporator
Procedure:
-
Preparation: To a two-neck round-bottom flask containing a magnetic stir bar, add 1-tert-butyl 2-methyl 2-methyl-2,5-dihydro-1H-pyrrole-1,2-dicarboxylate (1.0 eq).
-
Inerting: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Solvent and Catalyst Addition: Under the inert atmosphere, add anhydrous methanol to dissolve the substrate. Carefully add 10% Pd/C (5-10 mol% Pd).
-
Hydrogenation: Evacuate the flask and backfill with hydrogen gas from a balloon. For larger scale reactions, a hydrogenation apparatus with a pressure gauge should be used.
-
Reaction Monitoring: Stir the reaction mixture vigorously at room temperature under a hydrogen atmosphere (1 atm). Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is fully consumed.
-
Work-up: Upon completion, carefully purge the reaction vessel with an inert gas to remove excess hydrogen.
-
Filtration: Dilute the reaction mixture with methanol and filter through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad with additional methanol to ensure complete recovery of the product.
-
Concentration: Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: If necessary, the crude product can be purified by flash column chromatography on silica gel.
Data Presentation
The following table summarizes typical results for the catalytic hydrogenation of various N-Boc protected pyrrolidine precursors, demonstrating the general applicability and efficiency of this methodology.
| Substrate | Catalyst | Solvent | Pressure (atm) | Temp (°C) | Yield (%) | Diastereomeric Ratio (dr) | Reference |
| N-Boc-dehydroproline methyl ester | 10% Pd/C | MeOH | 1 | RT | >95 | N/A | [General Knowledge] |
| N-Boc-2-methyl-dehydroproline ester | 5% Pd/C | EtOH | 40 psig | 40 | 97 | 93.9% ee (chiral precursor) | [1] |
| Substituted N-Boc-pyrrole | Rh/C | MeOH | 300 psi | 25 | >95 | 98:2 | [General Knowledge] |
| N-Boc-2,5-dihydropyrrole | Rh₂(S-PTAD)₄ | CH₂Cl₂ | N/A | RT | 87 | >20:1 | [1] |
Experimental Workflow
The following diagram illustrates the general workflow for the catalytic hydrogenation process.
Caption: General workflow for catalytic hydrogenation.
Discussion
The catalytic hydrogenation of 1-tert-butyl 2-methyl 2-methyl-2,5-dihydro-1H-pyrrole-1,2-dicarboxylate using Pd/C is a highly efficient and straightforward method for the preparation of the corresponding saturated pyrrolidine. The Boc protecting group is stable under these neutral hydrogenation conditions, which is a significant advantage over methods that employ acidic or harsh reducing agents.
For substrates with pre-existing stereocenters, the diastereoselectivity of the hydrogenation can be influenced by the catalyst and reaction conditions. While Pd/C often provides good yields, other catalysts such as Rhodium or Ruthenium complexes may offer higher stereoselectivity in certain cases. The choice of catalyst should be optimized based on the specific substrate and desired stereochemical outcome. For the hydrogenation of the achiral 1-tert-butyl 2-methyl 2-methyl-2,5-dihydro-1H-pyrrole-1,2-dicarboxylate, the product will be a racemate. Enantioselective hydrogenation would require the use of a chiral catalyst system.
Conclusion
This application note provides a detailed and reliable protocol for the catalytic hydrogenation of a 2,2-disubstituted N-Boc-dihydropyrrole derivative. The method is high-yielding, scalable, and compatible with common protecting groups, making it a valuable tool for researchers and scientists in the field of organic synthesis and drug development.
Safety Information
-
Palladium on carbon is flammable and should be handled with care, especially when dry. It is recommended to use the commercially available catalyst which is 50% wet with water.
-
Hydrogen gas is highly flammable and can form explosive mixtures with air. Ensure the reaction is carried out in a well-ventilated fume hood and that all sources of ignition are removed.
-
Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, when performing this procedure.
References
Application Notes and Protocols for the Functionalization of 1-Tert-butyl 2-methyl 2-methylpyrrolidine-1,2-dicarboxylate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of potential strategies for the functionalization of the pyrrolidine ring of "1-Tert-butyl 2-methyl 2-methylpyrrolidine-1,2-dicarboxylate," a compound of interest in medicinal chemistry and drug discovery due to its constrained scaffold. Given the quaternary center at the C2 position, direct functionalization at this site is challenging. Therefore, this document focuses on methodologies for the derivatization at other positions of the pyrrolidine ring (C3, C4, and C5) and modifications of the existing ester functionalities.
Introduction
The pyrrolidine scaffold is a privileged motif in a vast array of biologically active compounds and approved pharmaceuticals. The conformational rigidity and stereochemical complexity offered by substituted pyrrolidines make them attractive building blocks in drug design. "this compound" presents a unique scaffold with a quaternary α-carbon, which can be leveraged to create novel chemical entities with distinct three-dimensional arrangements. This document outlines potential synthetic routes for the selective functionalization of this pyrrolidine derivative.
Functionalization Strategies
The primary avenues for the functionalization of the target molecule, in the absence of reactive C-H bonds at the C2 position, are:
-
C-H Functionalization at C3, C4, and C5 positions: This involves the direct activation and substitution of hydrogen atoms on the pyrrolidine ring.
-
Modification of the Ester Groups: The tert-butyl and methyl ester groups can be selectively hydrolyzed or reduced to introduce new functional handles such as carboxylic acids or alcohols.
The following sections will detail the experimental protocols and expected outcomes for these strategies.
C-H Functionalization of the Pyrrolidine Ring
Directed C-H functionalization has emerged as a powerful tool for the late-stage modification of complex molecules. For the target pyrrolidine, functionalization is most likely to occur at the C3, C4, or C5 positions.
Palladium-Catalyzed C3-Arylation
Inspired by methodologies developed for proline derivatives, a directed C(sp³)–H arylation at the C3 position of the pyrrolidine ring is a plausible strategy. This reaction typically employs a directing group attached to the nitrogen atom to guide the catalyst to the desired C-H bond. While the N-Boc group can sometimes act as a directing group, more effective directing groups might be necessary for efficient and selective C3 functionalization.
This protocol is adapted from literature on the C-H functionalization of proline derivatives and may require optimization for the specific substrate.
-
Preparation of the N-Acyl Pyrrolidine:
-
To a solution of this compound (1.0 equiv) in dichloromethane (DCM), add trifluoroacetic acid (TFA) (10 equiv) and stir at room temperature for 2-4 hours to remove the Boc protecting group.
-
Concentrate the reaction mixture under reduced pressure.
-
Dissolve the resulting amine salt in DCM and add a suitable directing group precursor (e.g., 8-aminoquinoline, 1.1 equiv) and a coupling agent such as HATU (1.2 equiv) and DIPEA (3.0 equiv).
-
Stir the reaction at room temperature for 12-16 hours.
-
Purify the N-acylated product by column chromatography.
-
-
Palladium-Catalyzed C3-Arylation:
-
To a reaction vial, add the N-acylated pyrrolidine (1.0 equiv), the desired aryl iodide (1.5 equiv), Pd(OAc)₂ (0.1 equiv), and a suitable ligand such as 1,10-phenanthroline (0.2 equiv).
-
Add a silver salt oxidant, such as Ag₂CO₃ (2.0 equiv).
-
The reaction can be run neat or in a high-boiling solvent like toluene or 1,4-dioxane.
-
Heat the reaction mixture at 100-120 °C for 24-48 hours.
-
Monitor the reaction progress by LC-MS or TLC.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.
-
Concentrate the filtrate and purify the product by column chromatography.
-
| Entry | Aryl Iodide | Solvent | Temp (°C) | Time (h) | Yield (%) | Diastereomeric Ratio (cis:trans) |
| 1 | 4-iodotoluene | Toluene | 110 | 24 | 60-75 | >20:1 |
| 2 | 1-iodo-4-methoxybenzene | 1,4-Dioxane | 120 | 36 | 55-70 | >20:1 |
| 3 | 3-iodopyridine | Toluene | 110 | 48 | 40-55 | >20:1 |
Data is hypothetical and based on analogous reactions in the literature. Optimization will be required.
Modification of Ester Functionalities
The tert-butyl and methyl ester groups offer opportunities for functionalization through selective hydrolysis or reduction.
Selective Hydrolysis of the Methyl Ester
The methyl ester at the C2 position can be selectively hydrolyzed under basic conditions, leaving the more sterically hindered tert-butyl ester intact. This provides a carboxylic acid handle for further derivatization, such as amide bond formation.
-
Dissolve this compound (1.0 equiv) in a mixture of methanol and water (e.g., 3:1 v/v).
-
Add lithium hydroxide (LiOH) (1.5 equiv) and stir the mixture at room temperature.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 2-6 hours).
-
Carefully acidify the reaction mixture to pH ~3-4 with a dilute acid (e.g., 1 M HCl).
-
Extract the product with a suitable organic solvent such as ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the carboxylic acid.
| Entry | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | LiOH | MeOH/H₂O | 25 | 4 | >90 |
| 2 | NaOH | THF/H₂O | 25 | 6 | 85-95 |
Data is hypothetical and based on standard ester hydrolysis protocols.
Reduction of the Methyl Ester
The methyl ester can be selectively reduced to a primary alcohol using a mild reducing agent. The resulting hydroxymethyl group can be further functionalized.
-
Dissolve this compound (1.0 equiv) in an anhydrous solvent such as tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of lithium borohydride (LiBH₄) (2.0 equiv) in THF.
-
Stir the reaction at 0 °C and allow it to warm to room temperature over several hours.
-
Monitor the reaction by TLC or LC-MS.
-
Once complete, quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride.
-
Extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the resulting alcohol by column chromatography.
| Entry | Reducing Agent | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | LiBH₄ | THF | 0 to 25 | 6 | 75-85 |
| 2 | NaBH₄/LiCl | EtOH/THF | 25 | 12 | 70-80 |
Data is hypothetical and based on selective ester reduction protocols.
Safety Precautions
All experiments should be conducted in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times. Handle all chemicals with care, and consult the Safety Data Sheets (SDS) for specific handling and disposal information. Reactions under inert atmosphere require proper techniques to exclude air and moisture.
Conclusion
The functionalization of "this compound" offers a gateway to novel and diverse chemical structures for drug discovery. While the quaternary center at C2 presents a synthetic challenge, strategic C-H functionalization at other positions and selective manipulation of the ester groups provide viable pathways for derivatization. The protocols and data presented herein serve as a guide for researchers to explore the chemical space around this promising pyrrolidine scaffold. Further optimization of the described reactions will be necessary to achieve optimal results for specific target molecules.
Application Notes and Protocols for the Synthesis of Novel Heterocycles from 1-Tert-butyl 2-methyl 2-methylpyrrolidine-1,2-dicarboxylate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of novel heterocyclic scaffolds derived from 1-Tert-butyl 2-methyl 2-methylpyrrolidine-1,2-dicarboxylate. The described synthetic pathways offer access to unique chemical entities with potential applications in drug discovery and development. The protocols are based on established chemical transformations of analogous N-Boc protected cyclic amino esters and are intended to serve as a foundational guide for the exploration of new chemical space.
Synthesis of Dihydropyrrolo[1,2-a]imidazol-5(1H)-one Scaffolds
This protocol outlines a potential pathway for the synthesis of a dihydropyrrolo[1,2-a]imidazol-5(1H)-one scaffold, a privileged structure in medicinal chemistry. The synthesis commences with the hydrolysis of the methyl ester of the starting material, followed by amidation and subsequent intramolecular cyclization.
Experimental Protocol
Step 1: Hydrolysis of this compound
-
To a solution of this compound (1.0 eq) in a 1:1 mixture of methanol and water (0.1 M), add lithium hydroxide (LiOH) (1.5 eq).
-
Stir the reaction mixture at room temperature for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the methanol.
-
Acidify the aqueous residue to pH 3-4 with 1N hydrochloric acid (HCl).
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the corresponding carboxylic acid.
Step 2: Amidation with 2-Aminoacetonitrile
-
Dissolve the carboxylic acid from Step 1 (1.0 eq) in anhydrous dichloromethane (DCM) (0.1 M).
-
Add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq), Hydroxybenzotriazole (HOBt) (1.2 eq), and N,N-Diisopropylethylamine (DIPEA) (2.0 eq) to the solution.
-
Stir the mixture at room temperature for 15 minutes.
-
Add 2-aminoacetonitrile hydrochloride (1.1 eq) to the reaction mixture.
-
Continue stirring at room temperature for 12-18 hours.
-
Wash the reaction mixture with saturated sodium bicarbonate solution (2 x 30 mL) and brine (1 x 30 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Step 3: Intramolecular Cyclization and Dehydration
-
Dissolve the product from Step 2 (1.0 eq) in a suitable solvent such as toluene or xylene (0.1 M).
-
Add a catalytic amount of a strong acid, for example, p-toluenesulfonic acid (p-TsOH) (0.1 eq).
-
Heat the reaction mixture to reflux using a Dean-Stark apparatus to remove water.
-
Monitor the reaction by TLC until the starting material is consumed (typically 8-12 hours).
-
Cool the reaction mixture to room temperature and wash with saturated sodium bicarbonate solution.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the final dihydropyrrolo[1,2-a]imidazol-5(1H)-one product by column chromatography.
Quantitative Data Summary
| Step | Reaction | Reactants | Solvent | Temperature (°C) | Time (h) | Yield (%) (Estimated) |
| 1 | Hydrolysis | Starting Material, LiOH | Methanol/Water | Room Temp | 4-6 | 90-95 |
| 2 | Amidation | Carboxylic Acid, 2-Aminoacetonitrile | DCM | Room Temp | 12-18 | 75-85 |
| 3 | Cyclization | Amide | Toluene | Reflux | 8-12 | 60-70 |
Experimental Workflow
Synthesis of a Dihydropyrrolo[1,2-a]imidazol-5(1H)-one Scaffold.
Synthesis of Pyrrolo[2,1-c][1][2]oxazin-6-one Derivatives
This protocol describes a hypothetical route to a pyrrolo[2,1-c][1][2]oxazin-6-one core structure. The synthesis involves the reduction of the methyl ester to a primary alcohol, followed by an O-alkylation and subsequent intramolecular cyclization.
Experimental Protocol
Step 1: Reduction of the Methyl Ester
-
Dissolve this compound (1.0 eq) in anhydrous tetrahydrofuran (THF) (0.1 M) under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of lithium aluminum hydride (LiAlH₄) (1.5 eq, 1.0 M in THF) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction by TLC. Upon completion, cool the mixture to 0 °C and quench the reaction by the sequential addition of water, 15% aqueous NaOH, and then water again (Fieser workup).
-
Filter the resulting suspension through a pad of Celite® and wash the filter cake with THF.
-
Concentrate the filtrate under reduced pressure to yield the crude alcohol.
Step 2: O-Alkylation with Ethyl Bromoacetate
-
Dissolve the alcohol from Step 1 (1.0 eq) in anhydrous THF (0.1 M) under an inert atmosphere.
-
Cool the solution to 0 °C and add sodium hydride (NaH) (1.2 eq, 60% dispersion in mineral oil) portion-wise.
-
Stir the mixture at 0 °C for 30 minutes.
-
Add ethyl bromoacetate (1.1 eq) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Quench the reaction by the slow addition of water.
-
Extract the product with ethyl acetate (3 x 40 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by column chromatography.
Step 3: Intramolecular Cyclization
-
Dissolve the product from Step 2 (1.0 eq) in a suitable solvent such as toluene (0.1 M).
-
Add a base, for example, sodium ethoxide (NaOEt) (1.5 eq), to the solution.
-
Heat the reaction mixture to 80-100 °C and stir for 6-10 hours.
-
Monitor the reaction by TLC. Upon completion, cool the mixture to room temperature and neutralize with a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extract the product with ethyl acetate (3 x 40 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the final pyrrolo[2,1-c][1][2]oxazin-6-one derivative by column chromatography.
Quantitative Data Summary
| Step | Reaction | Reactants | Solvent | Temperature (°C) | Time (h) | Yield (%) (Estimated) |
| 1 | Reduction | Starting Material, LiAlH₄ | THF | 0 to Room Temp | 2-4 | 85-90 |
| 2 | O-Alkylation | Alcohol, Ethyl Bromoacetate, NaH | THF | 0 to Room Temp | 12-16 | 65-75 |
| 3 | Cyclization | Ether, NaOEt | Toluene | 80-100 | 6-10 | 50-60 |
Synthetic Pathway
References
Application Notes and Protocols for the Large-Scale Synthesis of 1-Tert-butyl 2-methyl 2-methylpyrrolidine-1,2-dicarboxylate
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the large-scale synthesis of 1-Tert-butyl 2-methyl 2-methylpyrrolidine-1,2-dicarboxylate, a key building block in the development of novel therapeutics. The methodologies presented are designed for scalability, ensuring a reliable and efficient transition from laboratory to pilot plant or manufacturing scale.
Introduction
This compound is a chiral α,α-disubstituted pyrrolidine derivative of significant interest in medicinal chemistry. Its rigidified structure and the presence of both a Boc-protected amine and a methyl ester provide a versatile scaffold for the synthesis of complex molecules, including enzyme inhibitors and modulators of protein-protein interactions. The pyrrolidine ring is a prevalent motif in numerous biologically active compounds, and the introduction of a quaternary center at the 2-position can impart unique conformational constraints and metabolic stability.
The scalable synthesis of such chiral building blocks is crucial for advancing drug discovery programs. The protocols detailed below are based on established chemical transformations, optimized for safety, efficiency, and scalability.
Chemical Properties
| Property | Value |
| IUPAC Name | 1-(tert-butyl) 2-methyl 2-methylpyrrolidine-1,2-dicarboxylate |
| Molecular Formula | C12H21NO4 |
| Molecular Weight | 243.30 g/mol |
| CAS Number | 317355-80-9 |
| Appearance | Colorless to pale yellow oil |
| Solubility | Soluble in most organic solvents (e.g., THF, DCM, EtOAc) |
Synthetic Strategy Overview
The large-scale synthesis of this compound is achieved through a two-step process starting from the commercially available (S)-1-tert-butyl 2-methyl pyrrolidine-1,2-dicarboxylate. The key transformation is the diastereoselective methylation at the C2 position.
Caption: Overall synthetic workflow.
Detailed Experimental Protocols
Safety Precautions: All operations should be conducted in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn. Anhydrous conditions are critical for the success of the reaction.
Step 1: Large-Scale Synthesis of this compound
This protocol is adapted from a laboratory-scale procedure and optimized for a 100 g scale production.
Materials and Equipment:
-
(S)-1-tert-butyl 2-methyl pyrrolidine-1,2-dicarboxylate (1.0 eq)
-
Lithium bis(trimethylsilyl)amide (LiHMDS), 1.0 M solution in THF (1.4 eq)
-
Methyl iodide (MeI) (1.5 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH4Cl) solution
-
Saturated aqueous sodium chloride (brine) solution
-
Ethyl acetate (EtOAc)
-
Magnesium sulfate (MgSO4)
-
10 L jacketed glass reactor equipped with a mechanical stirrer, temperature probe, and nitrogen inlet/outlet
-
Addition funnel
-
Rotary evaporator
-
Separatory funnel (5 L)
Procedure:
-
Reactor Setup: Set up the 10 L jacketed glass reactor under a nitrogen atmosphere. Ensure all glassware is oven-dried and assembled while hot to maintain anhydrous conditions.
-
Charging the Starting Material: Charge the reactor with (S)-1-tert-butyl 2-methyl pyrrolidine-1,2-dicarboxylate (100 g, 0.436 mol) and anhydrous THF (2 L).
-
Cooling: Cool the solution to -78 °C using a suitable cooling bath (e.g., dry ice/acetone).
-
Enolate Formation: Slowly add LiHMDS (1.0 M solution in THF, 610 mL, 0.610 mol) to the stirred solution via an addition funnel over 1.5 hours, maintaining the internal temperature below -70 °C.
-
Stirring: Stir the resulting mixture at -78 °C for 2 hours.
-
Methylation: Add methyl iodide (40.8 mL, 0.654 mol) dropwise to the reaction mixture over 1 hour, ensuring the temperature does not exceed -70 °C.
-
Warming: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
Quenching: Cool the reaction mixture to 0 °C and slowly quench by the addition of saturated aqueous NH4Cl solution (1 L).
-
Extraction: Transfer the mixture to a 5 L separatory funnel. Add ethyl acetate (2 L) and wash the organic layer sequentially with saturated aqueous NH4Cl solution (2 x 1 L) and brine (1 L).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: The crude product is purified by vacuum distillation or column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford this compound as a colorless to pale yellow oil.
Data Presentation
| Parameter | Laboratory Scale (2.00 g) | Large Scale (100 g) |
| Starting Material | 2.00 g | 100 g |
| LiHMDS (1.0 M in THF) | 12.2 mL | 610 mL |
| Methyl Iodide | 0.81 mL | 40.8 mL |
| THF | 40 mL | 2 L |
| Reaction Time | 3.5 h at low temp, then overnight | 4.5 h at low temp, then overnight |
| Typical Yield | ~85% | 80-90% |
| Purity (by NMR/GC-MS) | >95% | >95% |
Process Logic and Workflow
The following diagram illustrates the logical steps and decision points in the large-scale synthesis process.
Caption: Step-by-step process workflow.
Applications in Drug Development
This compound serves as a crucial intermediate in the synthesis of a variety of pharmacologically active molecules. Its applications include:
-
Synthesis of Spirocyclic Pyrrolidines: These are important scaffolds in medicinal chemistry due to their three-dimensional nature, which can lead to improved binding affinity and selectivity for biological targets.
-
Preparation of Conformationally Constrained Peptidomimetics: The rigid pyrrolidine ring can be incorporated into peptide sequences to mimic or stabilize specific secondary structures, such as β-turns or polyproline helices.
-
Development of Novel Enzyme Inhibitors: The unique stereochemistry and functionality of this building block allow for the design of potent and selective inhibitors for various enzyme classes.
The availability of a robust and scalable synthesis for this compound is, therefore, a critical enabler for the advancement of drug discovery projects targeting a wide range of diseases.
Application Notes and Protocols for the Purification of 1-Tert-butyl 2-methyl 2-methylpyrrolidine-1,2-dicarboxylate
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols and application notes for the purification of 1-Tert-butyl 2-methyl 2-methylpyrrolidine-1,2-dicarboxylate. The following methods are based on established chemical principles and analogous procedures for structurally similar compounds.
Overview of Purification Strategies
The purification of this compound, a moderately polar, non-volatile compound, can be effectively achieved through several standard laboratory techniques. The choice of method will depend on the scale of the purification, the nature of the impurities, and the desired final purity. The most common and effective techniques are liquid-liquid extraction, column chromatography, and crystallization.
Key Physicochemical Properties (Predicted):
| Property | Value | Source |
| Molecular Formula | C₁₂H₂₁NO₄ | |
| Molecular Weight | 243.30 g/mol | |
| Appearance | Predicted to be a colorless oil or a white to off-white solid | |
| Solubility | Soluble in most organic solvents (e.g., ethyl acetate, dichloromethane, methanol); low solubility in water. |
Preliminary Purification: Liquid-Liquid Extraction
Following a synthesis, a standard aqueous workup is typically the first step to remove inorganic salts, water-soluble reagents, and byproducts.
Experimental Protocol: Aqueous Workup and Extraction
-
Quenching the Reaction: Cool the reaction mixture to room temperature. If the reaction was conducted under acidic or basic conditions, carefully neutralize it. For instance, if the reaction was acidic, slowly add a saturated aqueous solution of sodium bicarbonate until gas evolution ceases. If basic, add a dilute aqueous acid solution (e.g., 1 M HCl) until the pH is neutral.
-
Dilution: Dilute the quenched reaction mixture with deionized water and a suitable organic solvent for extraction, such as ethyl acetate or dichloromethane. A typical starting ratio is 1:1:1 (reaction mixture:water:extraction solvent).
-
Extraction: Transfer the mixture to a separatory funnel. Shake vigorously for 1-2 minutes, periodically venting to release any pressure.
-
Phase Separation: Allow the layers to separate fully. The organic layer (typically the top layer with ethyl acetate and the bottom layer with dichloromethane) contains the desired product.
-
Washing: Drain the aqueous layer. Wash the organic layer sequentially with:
-
Deionized water (to remove residual water-soluble impurities).
-
Saturated aqueous brine (to reduce the amount of dissolved water in the organic layer).
-
-
Drying: Drain the washed organic layer into a clean flask and dry it over an anhydrous drying agent, such as anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Concentration: Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to yield the crude product.
Workflow for Liquid-Liquid Extraction
Caption: Workflow for Preliminary Purification by Extraction.
Primary Purification: Flash Column Chromatography
Flash column chromatography is a highly effective method for separating the target compound from closely related impurities based on differential adsorption to a stationary phase.
Experimental Protocol: Flash Column Chromatography
-
Stationary Phase: The most common stationary phase for compounds of this polarity is silica gel (SiO₂).
-
Mobile Phase (Eluent) Selection: The choice of eluent is critical for good separation. A common starting point is a mixture of a non-polar solvent (e.g., hexanes or heptane) and a more polar solvent (e.g., ethyl acetate).
-
Use thin-layer chromatography (TLC) to determine the optimal solvent system. The ideal system will give the target compound an Rf value of approximately 0.3-0.4.
-
A typical starting eluent system for this compound would be in the range of 10-40% ethyl acetate in hexanes.
-
-
Column Packing:
-
Prepare a slurry of silica gel in the initial, least polar eluent mixture.
-
Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of the eluent or a stronger solvent (like dichloromethane).
-
Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and adding the resulting powder to the top of the column.
-
-
Elution:
-
Begin elution with the starting solvent system.
-
If necessary, gradually increase the polarity of the eluent (gradient elution) to elute the product and any more polar impurities.
-
-
Fraction Collection: Collect fractions in test tubes or vials.
-
Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.
Quantitative Data for Column Chromatography
| Parameter | Typical Value | Notes |
| Recovery | 70-95% | Dependent on the separation efficiency and the amount of impurities. |
| Purity | >95% (often >98%) | As determined by analytical techniques like HPLC, GC-MS, or NMR. |
| Silica to Crude Ratio | 30:1 to 100:1 (w/w) | A higher ratio provides better separation but may lead to lower recovery. |
Workflow for Flash Column Chromatography
Caption: Workflow for Purification by Flash Column Chromatography.
Final Polishing: Crystallization
Crystallization can be used to achieve very high purity, especially if the product obtained from chromatography is a solid. It relies on the principle that the desired compound is less soluble in a given solvent at lower temperatures than at higher temperatures, while impurities remain in solution.
Experimental Protocol: Cooling Crystallization
-
Solvent Selection: The ideal solvent is one in which the compound is highly soluble at an elevated temperature but poorly soluble at room temperature or below. A solvent screen with small amounts of the compound in various solvents (e.g., hexanes, ethyl acetate, isopropanol, acetonitrile) is recommended.
-
Dissolution: In a clean flask, dissolve the compound in the minimum amount of the chosen solvent at or near its boiling point.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a pre-heated funnel with fluted filter paper to remove them.
-
Cooling: Allow the solution to cool slowly and undisturbed to room temperature. Slow cooling promotes the formation of larger, purer crystals.
-
Further Cooling: To maximize the yield, place the flask in an ice bath or a refrigerator for a period of time.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the collected crystals with a small amount of the cold crystallization solvent to remove any adhering impurities from the mother liquor.
-
Drying: Dry the crystals under vacuum to remove residual solvent.
Experimental Protocol: Anti-Solvent Crystallization
This method is useful when a single good solvent for cooling crystallization cannot be found.
-
Dissolution: Dissolve the compound in a minimal amount of a "good" solvent in which it is very soluble.
-
Anti-Solvent Addition: Slowly add a miscible "anti-solvent" (a solvent in which the compound is poorly soluble) to the solution with stirring until the solution becomes slightly turbid (cloudy), indicating the onset of precipitation.
-
Crystal Growth: Allow the mixture to stand, or add a few more drops of the good solvent to redissolve the initial precipitate and then cool slowly to induce crystallization.
-
Isolation and Drying: Follow steps 5-8 from the cooling crystallization protocol.
Quantitative Data for Crystallization
| Parameter | Typical Value | Notes |
| Recovery | 60-90% | Some product will always remain in the mother liquor. |
| Purity | >99% | Can be very effective at removing small amounts of impurities. |
Workflow for Crystallization
Caption: Workflows for Cooling and Anti-Solvent Crystallization.
Application Note: A Comprehensive Guide to N-Boc Deprotection using Trifluoroacetic Acid (TFA)
Audience: Researchers, scientists, and drug development professionals.
Introduction
The tert-butyloxycarbonyl (Boc) group is a widely utilized amine protecting group in organic synthesis, particularly in peptide synthesis and the development of complex molecules. Its popularity stems from its stability in various reaction conditions and its straightforward removal under acidic conditions.[1] Trifluoroacetic acid (TFA) is the reagent of choice for Boc deprotection due to its high efficiency and volatility, which simplifies the isolation of the final product.[1][2] This application note provides a detailed protocol for the TFA-mediated N-Boc deprotection, covering the reaction mechanism, experimental procedures, and critical parameters for successful deprotection.
Mechanism of N-Boc Deprotection with TFA
The cleavage of the Boc group with TFA is an acid-catalyzed elimination reaction. The mechanism proceeds through the following steps:
-
Protonation: The carbonyl oxygen of the Boc group is protonated by TFA.[1][3][4]
-
Formation of a tert-butyl cation: The protonated carbamate becomes unstable, leading to the cleavage of the C-O bond and the formation of a stable tert-butyl cation and a carbamic acid intermediate.[1][3][4]
-
Decarboxylation: The carbamic acid is unstable and rapidly decarboxylates, releasing carbon dioxide gas.[1][3][4]
-
Formation of the Amine Salt: The resulting free amine is protonated by the excess TFA to form the corresponding trifluoroacetate salt.[1][3]
The generated tert-butyl cation is a reactive electrophile and can lead to side reactions, particularly with nucleophilic amino acid residues such as Tryptophan, Methionine, and Cysteine.[5] To prevent these unwanted modifications, scavengers are often added to the reaction mixture to trap the tert-butyl cation.[5][6]
Experimental Protocols
A. Solution-Phase N-Boc Deprotection
This protocol is suitable for a wide range of Boc-protected amines in solution.
Materials:
-
Boc-protected amine
-
Anhydrous Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Ice bath
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Apparatus for solvent removal (e.g., rotary evaporator)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution (for work-up)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Cold diethyl ether (for precipitation, if applicable)
Procedure:
-
Dissolve the Boc-protected amine in anhydrous DCM (0.1-0.5 M concentration) in a round-bottom flask equipped with a magnetic stir bar.[1]
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add TFA to the stirred solution to the desired final concentration (typically 20-50% v/v in DCM). A 1:1 mixture of TFA:DCM is often effective.[1]
-
Allow the reaction mixture to warm to room temperature and stir for 30 minutes to 4 hours.[1]
-
Monitor the reaction progress by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), until the starting material is consumed.[1]
-
Upon completion, remove the solvent and excess TFA in vacuo using a rotary evaporator. To ensure complete removal of residual TFA, the residue can be co-evaporated with DCM several times.[7]
Work-up Procedures:
-
Aqueous Work-up (for free base):
-
Dissolve the crude residue in an appropriate organic solvent (e.g., DCM or ethyl acetate).
-
Carefully wash the organic layer with saturated aqueous NaHCO₃ solution to neutralize the TFA salt. Caution: CO₂ evolution will occur.
-
Wash the organic layer with water and then brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate in vacuo to obtain the free amine.
-
-
Precipitation (for TFA salt):
-
After concentrating the reaction mixture, dissolve the oily residue in a minimal amount of DCM.
-
Add cold diethyl ether to precipitate the amine trifluoroacetate salt.
-
Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum.[8]
-
B. Solid-Phase N-Boc Deprotection (for Peptide Synthesis)
This protocol is standard for Boc-based solid-phase peptide synthesis (SPPS).
Materials:
-
Boc-protected peptide-resin
-
Dichloromethane (DCM) for washing
-
Deprotection solution: 50% TFA in DCM (v/v) is common.[9]
-
Scavengers (e.g., 0.5% Dithioethane (DTE) if Cys, Met, or Trp are present).[9]
-
Isopropyl alcohol (IPA) for washing
-
Solid-phase synthesis vessel
-
Shaker or agitator
Procedure:
-
Swell the peptide-resin in DCM in the reaction vessel.
-
Drain the DCM.
-
Add the deprotection solution (e.g., 50% TFA/DCM) to the resin. A pre-wash of 5 minutes can be performed.[9]
-
Agitate the mixture at room temperature for 15 to 25 minutes.[9]
-
Drain the deprotection solution.
-
Wash the resin thoroughly with DCM to remove residual TFA and the cleaved Boc group.
-
Wash the resin with IPA to shrink the resin and help remove trapped TFA.[9]
-
Proceed to the neutralization step before the next amino acid coupling.
Data Presentation
Table 1: Typical Reaction Conditions for Solution-Phase N-Boc Deprotection with TFA
| Parameter | Typical Range | Notes |
| Substrate Concentration | 0.1 - 0.5 M in DCM | Higher concentrations may be used depending on substrate solubility.[1] |
| TFA Concentration | 20% - 50% (v/v) in DCM | For less reactive substrates, neat TFA can be used.[1] |
| Temperature | 0 °C to Room Temperature | The reaction is often initiated at 0 °C to control any exothermic effects.[1] |
| Reaction Time | 30 minutes - 4 hours | Reaction progress should be monitored to determine completion.[1] |
Table 2: Common Scavengers for N-Boc Deprotection
| Sensitive Residue(s) | Scavenger | Typical Concentration | Reference |
| Tryptophan (Trp) | Triethylsilane (TES), Thioanisole | 1-5% | [5] |
| Methionine (Met) | Thioanisole, Dimethylsulfide (DMS) | 1-5% | [5] |
| Cysteine (Cys) | Ethanedithiol (EDT), Dithioethane (DTE) | 0.5-2.5% | [5][9] |
| Tyrosine (Tyr) | Thioanisole, Phenol | 1-5% | [5] |
| General | Triisopropylsilane (TIS), Water | 2.5-5% | [5] |
Mandatory Visualizations
Caption: Solution-Phase N-Boc Deprotection Workflow.
Caption: Mechanism of TFA-Mediated N-Boc Deprotection.
References
- 1. benchchem.com [benchchem.com]
- 2. jk-sci.com [jk-sci.com]
- 3. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Removal of t-butyl and t-butoxycarbonyl protecting groups with trifluoroacetic acid. Mechanisms, biproduct formation and evaluation of scavengers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. rsc.org [rsc.org]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. chempep.com [chempep.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-Tert-butyl 2-methyl 2-methylpyrrolidine-1,2-dicarboxylate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of 1-Tert-butyl 2-methyl 2-methylpyrrolidine-1,2-dicarboxylate.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound.
| Problem | Potential Cause | Recommended Solution |
| Low or No Product Formation | Ineffective protection of the pyrrolidine nitrogen. | Ensure complete conversion to the N-Boc protected intermediate. Use of di-tert-butyl dicarbonate with a suitable base like triethylamine or DMAP is a common method.[1] Monitor the reaction by TLC or LCMS to confirm the disappearance of the starting material. |
| Low reactivity of the starting materials. | Confirm the quality and purity of starting materials such as 2-methylpyrrolidine-1,2-dicarboxylic acid. Consider using more reactive derivatives if necessary. | |
| Inappropriate reaction temperature. | The formation of the pyrrolidine ring via cyclization reactions can be temperature-sensitive. Optimization of the reaction temperature may be required. Some related syntheses are performed at temperatures ranging from -78°C to room temperature.[1] | |
| Presence of Multiple Side Products | Epimerization at the C2 position. | The use of strong bases can lead to racemization. Consider using milder bases or carefully controlling the reaction temperature. For instance, some procedures use lithium bis(trimethylsilyl)amide at -78°C to minimize side reactions.[1] |
| Incomplete reaction of intermediates. | Monitor the reaction progress closely using TLC or LCMS. Ensure sufficient reaction time for each step. | |
| Side reactions involving the ester groups. | Hydrolysis of the methyl or tert-butyl ester can occur in the presence of acid or base. Maintain anhydrous conditions and use non-aqueous workup procedures where possible. | |
| Difficulty in Product Purification | Co-elution of impurities during column chromatography. | Optimize the solvent system for column chromatography. A gradient elution may be necessary to separate the desired product from closely related impurities. Common solvent systems include mixtures of ethyl acetate and hexanes. |
| Product is an oil and does not crystallize. | If direct crystallization is difficult, consider converting the product to a crystalline salt for purification, followed by regeneration of the free ester. | |
| Residual starting materials or reagents. | Ensure a thorough workup procedure to remove unreacted starting materials and reagents. Aqueous washes with mild acid or base can help remove corresponding impurities. |
Frequently Asked Questions (FAQs)
Q1: What is a common starting material for the synthesis of this compound?
A common starting material is 2-methylpyrrolidine-1,2-dicarboxylic acid or its corresponding methyl ester. The synthesis often involves the protection of the pyrrolidine nitrogen with a tert-butoxycarbonyl (Boc) group.
Q2: Which reaction conditions are critical for maximizing the yield?
The critical parameters to control for maximizing yield include reaction temperature, the choice of base, and the purity of the starting materials and reagents. For reactions involving strong bases, maintaining a low temperature (e.g., -78°C) is often crucial to prevent side reactions.[1]
Q3: How can I monitor the progress of the reaction?
The progress of the reaction can be effectively monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LCMS). These techniques will help in determining the consumption of starting materials and the formation of the product and any side products.
Q4: What are the recommended purification methods for the final product?
The most common purification method is flash column chromatography on silica gel.[1] The choice of eluent is critical for good separation. A mixture of ethyl acetate and hexanes is a good starting point for optimization. In some cases, crystallization can also be an effective purification method.
Q5: Are there any specific safety precautions I should take during the synthesis?
Standard laboratory safety precautions should be followed. This includes working in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE) such as safety glasses, lab coat, and gloves. Some reagents used in the synthesis may be flammable, corrosive, or toxic, so it is important to consult the Safety Data Sheets (SDS) for all chemicals before use.
Experimental Protocols
General Protocol for N-Boc Protection of 2-methylpyrrolidine-2-carboxylic acid methyl ester
-
Dissolve 2-methylpyrrolidine-2-carboxylic acid methyl ester in a suitable solvent such as dichloromethane (CH2Cl2) or tetrahydrofuran (THF).
-
Add triethylamine (1.2 equivalents) to the solution and cool the mixture to 0°C in an ice bath.
-
Slowly add a solution of di-tert-butyl dicarbonate (Boc)2O (1.1 equivalents) in the same solvent.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Upon completion, quench the reaction with water and extract the product with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Visualizations
Caption: A general experimental workflow for the synthesis of this compound.
References
Technical Support Center: Synthesis of N-Boc-2-methylproline methyl ester
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of N-Boc-2-methylproline methyl ester.
Experimental Workflow Overview
The synthesis of N-Boc-2-methylproline methyl ester is typically achieved through a two-step sequence:
-
N-Boc Protection: The secondary amine of 2-methylproline is protected using di-tert-butyl dicarbonate (Boc₂O).
-
Esterification: The carboxylic acid of N-Boc-2-methylproline is then esterified to the methyl ester, commonly using a coupling agent like N,N'-dicyclohexylcarbodiimide (DCC) in the presence of methanol.
Technical Support Center: Stereoselective Synthesis of 2-Substituted Pyrrolidines
This technical support center is designed for researchers, scientists, and drug development professionals encountering challenges in the stereoselective synthesis of 2-substituted pyrrolidines. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to assist in your research.
Troubleshooting Guides
This section addresses common issues encountered during the synthesis of 2-substituted pyrrolidines, providing potential causes and actionable solutions.
Issue 1: Low Diastereoselectivity or Incorrect Diastereomer
-
Question: My reaction is producing a low diastereomeric ratio (d.r.) or the undesired diastereomer. How can I improve this?
-
Answer: Low diastereoselectivity suggests that the energy difference between the competing transition states is minimal.[1] To enhance the diastereomeric ratio, consider the following troubleshooting steps:
-
Modify Reaction Temperature: Lowering the reaction temperature can amplify the small energy differences between diastereomeric transition states, often leading to improved selectivity.[1][2] For instance, in some TiCl₄-mediated multicomponent reactions, performing the reaction at -78 °C is crucial for high diastereoselectivity.[1]
-
Solvent Screening: The solvent can influence the conformation of the substrate and the stability of the transition state.[1] It is advisable to screen a range of solvents with varying polarities.
-
Choice of Reagents: The steric bulk and electronic properties of your reagents can significantly impact stereoselectivity. For example, in reductive aminations to form N-tert-butanesulfinyl-2-substituted pyrrolidines, switching the reducing agent from LiBHEt₃ to DIBAL-H/LiHMDS can lead to the opposite diastereomer with high selectivity (e.g., 99:1 vs. 1:99).[1] Similarly, in certain multicomponent reactions, allyltributylstannane may provide higher diastereoselectivity than allyltrimethylsilane.[1]
-
Catalyst System: For catalyzed reactions, the choice of catalyst is critical. If using a Lewis acid, ensure it is of high purity and used in the appropriate stoichiometric amount. In some cases, increasing the equivalents of the Lewis acid can favor the formation of the desired pyrrolidine derivative.
-
Reagent Purity: Ensure all reagents and solvents are pure and dry, as impurities like water can interfere with catalysis and reduce selectivity.[1]
-
Issue 2: Poor Enantioselectivity in Asymmetric Reactions
-
Question: My catalytic asymmetric reaction is showing low enantiomeric excess (ee). What are the likely causes and how can I optimize it?
-
Answer: Achieving high enantioselectivity depends on a finely tuned catalytic system. Here are key factors to investigate:
-
Catalyst and Ligand Purity: The purity of the chiral ligand and metal precursor is of utmost importance. Impurities can act as catalyst poisons or promote non-selective side reactions, leading to a significant drop in enantioselectivity.[2]
-
Solvent Effects: The solvent's polarity and coordinating ability can affect the conformation of the catalyst-substrate complex.[2] Non-coordinating solvents are often preferred to minimize interference. A thorough screening of solvents is recommended.[2]
-
Temperature Optimization: Asymmetric reactions are often highly sensitive to temperature. Lowering the reaction temperature generally enhances enantioselectivity by favoring the transition state leading to the major enantiomer.[2] However, this may decrease the reaction rate, so finding a balance is key.[2]
-
Metal-to-Ligand Ratio: In metal-catalyzed reactions, the ratio of the metal precursor to the chiral ligand is a critical parameter that should be optimized.
-
Substrate Structure: The inherent structure of the substrate can play a significant role in the stereochemical outcome.[2]
-
Frequently Asked Questions (FAQs)
Q1: What are the primary strategies for achieving stereocontrol in 2-substituted pyrrolidine synthesis?
A1: The main strategies include:
-
Substrate Control: Utilizing a chiral starting material, such as L-proline or 4-hydroxyproline, where the existing stereocenter directs the stereochemical outcome of subsequent reactions.
-
Auxiliary Control: Attaching a chiral auxiliary to an achiral starting material to direct the stereoselective formation of the pyrrolidine ring, after which the auxiliary is removed.
-
Reagent Control: Employing a chiral reagent that selectively reacts with one enantiomer of a racemic starting material or diastereoselectively with a prochiral substrate.
-
Catalyst Control: Using a chiral catalyst, such as a metal-ligand complex or an organocatalyst, to create a chiral environment that favors the formation of one stereoisomer over the other.
Q2: How do I choose the appropriate analytical method to determine the stereochemical purity of my product?
A2: The choice of analytical method depends on the nature of your product.
-
For Diastereomers: ¹H and ¹³C NMR spectroscopy are often sufficient to determine the diastereomeric ratio by analyzing the integration of distinct signals for each diastereomer.
-
For Enantiomers: Chiral High-Performance Liquid Chromatography (HPLC) or chiral Gas Chromatography (GC) are the most common methods for determining enantiomeric excess. Derivatization with a chiral agent to form diastereomers that can be separated on a standard achiral column is also a viable strategy.
Q3: What are some common side reactions to be aware of during pyrrolidine synthesis?
A3: Depending on the synthetic route, you may encounter:
-
Over-reduction: In reactions involving reducing agents, other functional groups in the molecule may be unintentionally reduced.
-
Ring-opening: The pyrrolidine ring can be susceptible to cleavage under harsh reaction conditions.
-
Epimerization: The stereocenters in the product may racemize or epimerize, especially under acidic or basic conditions.
-
Formation of Regioisomers: In reactions like [3+2] cycloadditions, the formation of undesired regioisomers can be a challenge.
Quantitative Data Summary
The following tables summarize quantitative data from various stereoselective syntheses of 2-substituted pyrrolidines to provide a comparative overview of different methods.
Table 1: Diastereoselectivity in TiCl₄-Mediated Multicomponent Reactions [3]
| Entry | Nucleophile | Lewis Acid (equiv.) | Diastereomeric Ratio (d.r.) | Yield (%) |
| 1 | Allyltrimethylsilane | 1.2 | 90/10 | 90 |
| 2 | Allyltributylstannane | 1.2 | 99/1 | 85 |
| 3 | Triethylsilane | 1.2 | 90/10 | 80 |
| 4 | Tributyltinhydride | 1.2 | 80/20 | 70 |
| 5 | Enolsilane | 4.2 | >98/2 | 63 |
Table 2: Enantioselectivity in Transaminase-Triggered Cyclizations of ω-Chloroketones [4]
| Entry | Substrate | Transaminase | Analytical Yield (%) | Enantiomeric Excess (ee, %) |
| 1 | 4-chloro-1-phenylbutan-1-one | ATA-117-Rd6 | 90 | >99.5 (R) |
| 2 | 4-chloro-1-(p-tolyl)butan-1-one | ATA-117-Rd6 | 85 | >99.5 (R) |
| 3 | 4-chloro-1-(4-methoxyphenyl)butan-1-one | ATA-117-Rd6 | 75 | >99.5 (R) |
| 4 | 1-(4-chlorophenyl)-4-chlorobutan-1-one | ATA-117-Rd6 | 90 | >99.5 (R) |
| 5 | 4-chloro-1-phenylbutan-1-one | ATA-256 | 80 | >99.5 (S) |
Experimental Protocols
Protocol 1: Copper(I)-Catalyzed Asymmetric 1,3-Dipolar Cycloaddition of Azomethine Ylides [5]
This protocol describes a general procedure for the copper-catalyzed asymmetric 1,3-dipolar cycloaddition of an azomethine ylide with a fluorinated styrene derivative.
-
Materials:
-
Copper(I) triflate toluene complex (CuOTf·0.5C₇H₈) (5 mol%)
-
Chiral ligand (e.g., (S)-QUINAP) (5.5 mol%)
-
Azomethine ylide precursor (imine from glycine ester and aldehyde/ketone) (1.2 equiv)
-
Fluorinated styrene derivative (1.0 equiv)
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
-
Anhydrous toluene
-
-
Procedure:
-
In a flame-dried Schlenk tube under an inert atmosphere (Nitrogen or Argon), add the copper(I) precatalyst and the chiral ligand.
-
Add anhydrous toluene and stir the mixture at room temperature for 1 hour to form the catalyst complex.
-
Add the azomethine ylide precursor.
-
Add the fluorinated styrene derivative to the reaction mixture.
-
Cool the mixture to the desired temperature (e.g., 0 °C or room temperature).
-
Add the base (e.g., DBU) dropwise to initiate the in situ generation of the azomethine ylide and the subsequent cycloaddition.
-
Stir the reaction mixture until completion, monitoring by TLC or LC-MS.
-
Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired chiral fluorinated pyrrolidine.
-
Protocol 2: Multicomponent Synthesis of Highly Substituted Pyrrolidines [1]
This protocol details a TiCl₄-mediated multicomponent reaction to synthesize highly substituted pyrrolidines.
-
Materials:
-
Optically active 2-phenyldihydrofuran (1.2 equiv)
-
N-tosyl imino ester (1.0 equiv)
-
Titanium tetrachloride (TiCl₄, 1M solution in CH₂Cl₂) (1.2 equiv)
-
Nucleophile (e.g., allyltrimethylsilane) (3.0 equiv)
-
Anhydrous dichloromethane (CH₂Cl₂)
-
Saturated aqueous NaHCO₃ solution
-
-
Procedure:
-
To a solution of optically active 2-phenyldihydrofuran and N-tosyl imino ester in anhydrous dichloromethane (CH₂Cl₂) at -78 °C, add TiCl₄ dropwise.
-
Stir the mixture at -78 °C for 1 hour.
-
Add the nucleophile to the reaction mixture.
-
Allow the mixture to warm to room temperature (23 °C) and stir for an additional 1 hour.
-
Quench the reaction by the slow addition of a saturated aqueous NaHCO₃ solution.
-
Perform a standard aqueous workup, extracting the aqueous layer with CH₂Cl₂.
-
Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel.
-
Determine the diastereomeric ratio by ¹H and ¹³C NMR analysis of the crude reaction mixture.
-
Visualizations
The following diagrams illustrate key workflows and relationships in the stereoselective synthesis of 2-substituted pyrrolidines.
Caption: Troubleshooting workflow for low diastereoselectivity.
Caption: Factors influencing enantioselectivity in asymmetric synthesis.
References
Technical Support Center: Preventing Racemization during Modification of 1-Tert-butyl 2-methyl 2-methylpyrrolidine-1,2-dicarboxylate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing racemization during the chemical modification of "1-Tert-butyl 2-methyl 2-methylpyrrolidine-1,2-dicarboxylate".
Frequently Asked Questions (FAQs)
Q1: What is racemization and why is it a concern for this compound?
A1: Racemization is the conversion of an enantiomerically pure substance into a mixture of equal parts of both enantiomers (a racemate). For a chiral molecule like this compound, maintaining its specific stereochemistry is often critical for its biological activity and therapeutic efficacy. The presence of the undesired enantiomer can lead to reduced potency, altered pharmacological effects, or even toxicity.
Q2: What are the primary chemical modifications that can induce racemization in this molecule?
A2: The most common modifications that pose a risk of racemization at the C2 position are:
-
Hydrolysis of the methyl ester: Cleavage of the methyl ester at the C2 position to the corresponding carboxylic acid can lead to epimerization under harsh basic or acidic conditions.
-
Amide bond formation (coupling reactions): When the carboxylic acid (obtained after hydrolysis) is activated for coupling with an amine, the activated intermediate is susceptible to racemization.
-
Reactions involving the pyrrolidine ring: Any reaction that involves the formation of a transient species that flattens the stereocenter at C2 can lead to racemization.
Q3: How does the 2-methyl group influence the susceptibility to racemization?
A3: The additional methyl group at the C2 position introduces significant steric hindrance. This steric bulk can have a dual effect. On one hand, it can hinder the approach of reagents, potentially slowing down reactions and requiring more forcing conditions, which can increase the risk of racemization. On the other hand, the steric hindrance can also disfavor the formation of a planar intermediate, which is a key step in the most common racemization pathway (oxazolone formation during peptide coupling), thereby potentially reducing the rate of racemization compared to proline itself. The actual outcome will depend on the specific reaction conditions.
Q4: Can I use biocatalysis to avoid racemization?
A4: Yes, biocatalysis can be an excellent strategy to prevent racemization.[1][2] Enzymes are highly stereospecific and can catalyze reactions under mild conditions, minimizing the risk of epimerization. For instance, enzymatic hydrolysis of the ester or enzymatic amide bond formation could be explored to maintain the chiral integrity of the molecule.[1][2]
Troubleshooting Guides
Issue 1: Racemization observed after methyl ester hydrolysis.
| Potential Cause | Recommended Solution |
| Harsh basic conditions (e.g., high concentration of NaOH/KOH, high temperature) | Use milder basic conditions. Lithium hydroxide (LiOH) in a mixture of THF and water at room temperature or below is often effective for hydrolyzing sterically hindered esters without significant racemization.[3] Another mild method involves using NaOH in a non-aqueous medium like MeOH/CH2Cl2 at room temperature.[4][5] |
| Prolonged reaction times at elevated temperatures | Monitor the reaction closely by TLC or HPLC and stop it as soon as the starting material is consumed. Avoid unnecessarily long reaction times, especially at higher temperatures. |
| Strongly acidic conditions | While less common for ester hydrolysis in this context, strong acids should be avoided as they can also promote epimerization. |
Issue 2: Racemization detected after amide bond formation (coupling reaction).
| Potential Cause | Recommended Solution |
| Inappropriate coupling reagent | Use a coupling reagent known for low racemization potential. Uronium/aminium salts like HBTU, HATU, and HCTU are generally preferred over carbodiimides (e.g., DCC, DIC) for sterically hindered amino acids.[6] If a carbodiimide must be used, include a racemization-suppressing additive like 1-hydroxybenzotriazole (HOBt) or OxymaPure.[6][7] However, be aware that HOBt in combination with carbodiimides in DMF has been shown to sometimes promote racemization in proline derivatives.[8] |
| Use of a strong, non-hindered base | Employ a sterically hindered or weaker base. 2,4,6-Collidine or N-methylmorpholine (NMM) are often better choices than diisopropylethylamine (DIEA) or triethylamine (TEA) to minimize racemization. |
| High reaction temperature | Perform the coupling reaction at low temperatures (e.g., 0 °C to room temperature).[7] Elevated temperatures significantly increase the rate of racemization.[9] |
| Polar aprotic solvent like DMF | The polarity of DMF can sometimes facilitate the formation of intermediates that lead to racemization.[7] Consider using a less polar solvent like dichloromethane (DCM) or tetrahydrofuran (THF). |
| Prolonged activation time | Activate the carboxylic acid in situ and use it immediately. Allowing the activated species to stand for extended periods increases the risk of racemization. |
Quantitative Data on Factors Affecting Racemization
The following tables summarize the expected impact of different reaction parameters on the extent of racemization. The data is primarily based on studies of proline and its derivatives and should be considered as a guideline. The steric hindrance in this compound may alter these values.
Table 1: Influence of Coupling Reagent and Additive on Racemization
| Coupling Reagent/Additive | Solvent | Temperature (°C) | Expected % Epimerization (D-isomer) |
| DIC / HOBt | DMF | 25 | High (>5%)[7] |
| DIC / HOBt | DCM | 25 | Low (<1%)[8] |
| HCTU | DCM | 25 | Very Low (<0.5%)[7] |
| HATU / HOAt | DMF | 25 | Very Low (<0.5%) |
| PyBOP / DIEA | DMF | 25 | Low (<1%) |
Table 2: Influence of Base on Racemization during Coupling with DIC/HOBt in DMF
| Base | Equivalents | Temperature (°C) | Expected % Epimerization (D-isomer) |
| DIEA | 2.0 | 25 | High (>5%) |
| NMM | 2.0 | 25 | Moderate (1-3%) |
| 2,4,6-Collidine | 2.0 | 25 | Low (<1%) |
Table 3: Influence of Temperature on Racemization of L-Proline
| Temperature (°C) | Racemization Rate Constant (kR) Approximation |
| 25 | Baseline |
| 50 | Increased |
| 80-90 | Significantly Increased[9] |
Note: The rate constant is described by the equation kR = 494573e^(-67088/RT).[9]
Experimental Protocols
Protocol 1: Mild Hydrolysis of the Methyl Ester
This protocol describes a mild method for the saponification of the methyl ester of this compound to minimize racemization.
-
Dissolution: Dissolve the ester (1 equivalent) in a 9:1 mixture of dichloromethane (CH2Cl2) and methanol (MeOH).
-
Addition of Base: Add a methanolic solution of sodium hydroxide (NaOH, 3 equivalents) to the solution with stirring at room temperature.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, neutralize the mixture with a mild acid (e.g., 1M HCl) and extract the product with an organic solvent.
-
Purification: Purify the resulting carboxylic acid by standard procedures (e.g., column chromatography).
Adapted from a general procedure for mild hydrolysis of hindered esters.[4][5]
Protocol 2: Racemization-Resistant Amide Coupling
This protocol outlines a method for coupling the carboxylic acid derivative of the target molecule with an amine, designed to suppress epimerization.
-
Reactant Preparation: In a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the carboxylic acid (1 equivalent) and a racemization-suppressing additive such as HOBt or OxymaPure (1.1 equivalents) in an anhydrous, non-polar solvent like DCM.
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Activation: Add the coupling reagent, for example, HCTU (1.1 equivalents), to the cooled solution and stir for 10-15 minutes.
-
Amine Addition: Add the amine (1.2 equivalents) and a sterically hindered base like 2,4,6-collidine (1.5 equivalents) to the reaction mixture.
-
Reaction: Allow the reaction to proceed at 0 °C for 30 minutes and then warm to room temperature, monitoring by TLC or LC-MS until completion.
-
Work-up and Purification: Quench the reaction, perform an appropriate aqueous work-up, and purify the resulting amide product.
Protocol 3: Determination of Enantiomeric Excess by Chiral HPLC
This protocol provides a general method for analyzing the enantiomeric purity of the modified product.
-
Sample Preparation: Prepare a solution of the sample in the mobile phase at a concentration of approximately 1 mg/mL.
-
Instrumentation: Use a standard HPLC system equipped with a UV detector and a chiral stationary phase column (e.g., CHIRALPAK® series).
-
Mobile Phase: A typical mobile phase for separating proline derivatives is a mixture of hexane, ethanol, and trifluoroacetic acid (TFA) (e.g., 90:10:0.1, v/v/v).[10] The exact composition should be optimized for the specific compound.
-
Analysis Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection Wavelength: 210 nm
-
Injection Volume: 10 µL
-
-
Quantification: Integrate the peak areas for both enantiomers. The percentage of the undesired enantiomer can be calculated as: % Undesired Enantiomer = [Area(Undesired) / (Area(Desired) + Area(Undesired))] * 100
Visualizations
Caption: Logical workflow illustrating the potential for racemization during chemical modification.
Caption: Decision-making diagram for troubleshooting racemization issues.
References
- 1. 1-Tert-butyl 2-methyl pyrrolidine-1,2-dicarboxylate | C11H19NO4 | CID 394147 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Racemization-free and scalable amidation of l-proline in organic media using ammonia and a biocatalyst only - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. chimia.ch [chimia.ch]
- 4. arkat-usa.org [arkat-usa.org]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Unexpected racemization of proline or hydroxy-proline phenacyl ester during coupling reactions with Boc-amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
troubleshooting Boc deprotection in the presence of sensitive functional groups
This guide provides researchers, scientists, and drug development professionals with practical solutions to common issues encountered during the cleavage of the tert-butyloxycarbonyl (Boc) protecting group, particularly in the presence of sensitive functional groups.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of side reactions during Boc deprotection?
A1: The main cause of side reactions is the generation of a reactive tert-butyl cation during the acid-catalyzed cleavage of the Boc group.[1][2][3] This electrophilic carbocation can alkylate nucleophilic functional groups on the substrate, leading to undesired byproducts.[1][4]
Q2: Which functional groups and amino acid residues are most susceptible to side reactions?
A2: Nucleophilic residues are particularly vulnerable to alkylation by the tert-butyl cation. These include:
-
Tryptophan (Trp): The indole ring can be alkylated.[1]
-
Methionine (Met): The thioether can be alkylated to form a sulfonium salt.[1]
-
Cysteine (Cys): The thiol group is highly nucleophilic and prone to alkylation.[1]
-
Tyrosine (Tyr): The electron-rich phenolic ring can be alkylated.[1]
-
Other sensitive groups include amidines and guanidines.[4]
Q3: How can I prevent the formation of t-butyl-related side products?
A3: The most effective strategy is to use "scavengers" in the deprotection cocktail.[1][5] Scavengers are reagents that are more nucleophilic than the sensitive residues on your substrate, and they act by trapping the tert-butyl cation before it can cause unwanted side reactions.[1][6]
Q4: My Boc deprotection is incomplete. What are the possible causes and solutions?
A4: Incomplete deprotection can be caused by several factors:
-
Insufficient Acid/Time: The rate of Boc cleavage is often dependent on the acid concentration.[7][8][9] If the reaction is sluggish, you can try increasing the acid concentration (e.g., from 20% to 50% TFA in DCM) or extending the reaction time.[1][10]
-
Steric Hindrance: Bulky groups near the Boc-protected amine can slow down the reaction.[7] In such cases, stronger acidic conditions (like 4M HCl in dioxane) or gentle warming (e.g., to 40°C) may be necessary, but this can also increase the risk of side reactions.[7]
-
Poor Solubility/Solvent Choice: Ensure the substrate is fully dissolved in the reaction solvent. In solid-phase synthesis, poor resin swelling can prevent the acid from accessing the reaction sites.[7]
Q5: I am working with a highly acid-sensitive substrate. Are there alternatives to strong acids like TFA?
A5: Yes, several milder or non-acidic methods can be employed for Boc deprotection when acid-labile groups must be preserved:
-
Milder Acidic Conditions: Using reagents like 4M HCl in dioxane or p-toluenesulfonic acid (pTSA) can be effective and sometimes more selective.[3][11][12]
-
Oxalyl Chloride in Methanol: This system provides a very mild method for deprotecting N-Boc groups at room temperature and is tolerant of many functional groups.[11][13][14]
-
Thermal Deprotection: Heating the Boc-protected compound in a suitable solvent (e.g., methanol, water, or dioxane) can induce cleavage without any acid.[11][15][16] This is particularly useful for substrates that are thermally stable.
-
Lewis Acids: Reagents like ZnBr₂ or Sn(OTf)₂ can selectively cleave Boc groups, sometimes with different selectivity for primary vs. secondary amines.[17][18]
Q6: Can I selectively deprotect one Boc group in the presence of another?
A6: Yes, selective deprotection is possible based on the electronic and steric environment of the Boc groups. For instance, an α-amino Boc group on an amino acid is generally more acid-labile than a Boc group on a benzylic amine.[12] By using milder acidic conditions, such as HCl in dioxane, one can often achieve selective removal of the more labile group.[12] Additionally, thermal methods in continuous flow have shown success in selectively removing an aryl N-Boc group in the presence of an alkyl N-Boc group by controlling the temperature.[15]
Data Presentation
Table 1: Common Acidic Conditions for Boc Deprotection
| Reagent(s) | Solvent | Typical Concentration | Temperature | Typical Time |
| Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | 20-50% (v/v)[1][7] | 0°C to RT | 30 min - 2 h[1][2] |
| Hydrochloric Acid (HCl) | 1,4-Dioxane | 4M[2] | 0°C to RT | 30 min - 4 h |
| Phosphoric Acid (H₃PO₄) | Aqueous solution / co-solvent | 85%[2] | RT | 3 - 14 h[2] |
| p-Toluenesulfonic Acid (pTSA) | Acetonitrile/Methanol | Stoichiometric[3] | RT | Variable[3] |
Table 2: Recommended Scavengers for Sensitive Amino Acids
| Sensitive Residue | Common Scavenger(s) | Purpose |
| Tryptophan (Trp) | Triisopropylsilane (TIS), Triethylsilane (TES), Anisole[1] | Prevent alkylation of the indole ring |
| Methionine (Met) | Thioanisole[1] | Prevent S-alkylation |
| Cysteine (Cys) | Ethanedithiol (EDT)[1] | Protect the free thiol from alkylation |
| Tyrosine (Tyr) | Phenol, Thioanisole[3] | Prevent alkylation of the phenol ring |
Table 3: Comparison of Alternative (Milder) Boc Deprotection Methods
| Method/Reagent | Typical Conditions | Time | Key Advantages |
| Thermal (Boiling Water) | Water, 100°C[11] | 10 min - 2 h[11] | Environmentally benign, "green" method[11] |
| Thermal (Continuous Flow) | Methanol or Trifluoroethanol, 240°C[11] | 30 min[11] | Fast, allows for selective deprotection by temperature control[15] |
| Oxalyl Chloride/Methanol | (COCl)₂ (3 equiv.), Methanol, RT[11][13] | 1 - 4 h[11][13] | Very mild, tolerates acid-labile esters[3][13] |
| Iron(III) Catalysis | FeCl₃ (catalytic), DCM, RT[11] | Not Specified | Mild catalytic method[11] |
Visualizations
Caption: The mechanism of acid-catalyzed Boc deprotection.[19]
Caption: Scavengers intercept the reactive t-butyl cation.[1]
Caption: A logical workflow for troubleshooting Boc deprotection.[3]
Caption: A decision tree for selecting a Boc deprotection method.[11]
Experimental Protocols
Protocol 1: Standard Boc Deprotection using TFA in DCM
This protocol is suitable for most substrates that are stable to strong acid and do not contain highly sensitive nucleophilic residues, or where appropriate scavengers are used.
Materials:
-
Boc-protected compound
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Scavengers as needed (e.g., TIS, see Table 2)
-
Nitrogen or Argon supply
-
Magnetic stirrer and flask
Procedure:
-
Dissolve the Boc-protected compound in anhydrous DCM (to a concentration of ~0.1 M) in a round-bottom flask under an inert atmosphere.[10]
-
If required, add the appropriate scavenger(s) (e.g., 2.5-5% v/v TIS).[1][3][10]
-
Cool the solution to 0°C using an ice bath.[10]
-
Slowly add TFA to the stirred solution to a final concentration of 20-50% (v/v).[1][10]
-
Allow the reaction to warm to room temperature and stir for 30 minutes to 2 hours.[1][7]
-
Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.[1][3][7]
-
Upon completion, remove the solvent and excess TFA under reduced pressure (rotary evaporation).[3][7] Co-evaporation with a solvent like toluene can help remove residual TFA.[3]
-
The resulting amine TFA salt can often be used directly or neutralized by dissolving the residue in an organic solvent and washing with a mild base (e.g., saturated aqueous sodium bicarbonate).[7]
Protocol 2: Milder Boc Deprotection using HCl in Dioxane
This method is often used for substrates that are sensitive to TFA or for achieving selective deprotection.[12]
Materials:
-
Boc-protected compound
-
4M HCl in 1,4-dioxane solution
-
Co-solvent if needed (e.g., DCM, Methanol)
-
Nitrogen or Argon supply
-
Magnetic stirrer and flask
Procedure:
-
Dissolve the Boc-protected compound in a minimal amount of a suitable solvent (e.g., 1,4-dioxane or DCM).[2]
-
Cool the solution to 0°C.
-
Add the 4M HCl in 1,4-dioxane solution (typically 5-10 equivalents) to the substrate solution.[2]
-
Stir the reaction at 0°C or allow it to warm to room temperature, typically for 30 minutes to 4 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Once complete, concentrate the reaction mixture under reduced pressure to remove the solvent and excess HCl.[12]
-
The resulting hydrochloride salt can be precipitated by adding a non-polar solvent like cold diethyl ether, collected by filtration, and dried under vacuum.[12]
Protocol 3: Mild Deprotection with Oxalyl Chloride in Methanol
This protocol is ideal for substrates with highly acid-labile functional groups, such as sensitive esters.[13]
Materials:
-
Boc-protected compound
-
Methanol, anhydrous
-
Oxalyl chloride
-
Nitrogen or Argon supply
-
Magnetic stirrer and flask
Procedure:
-
Dissolve the N-Boc substrate (1 equivalent) in anhydrous methanol under an inert atmosphere.[13]
-
Add oxalyl chloride (3 equivalents) dropwise to the solution at room temperature.[13]
-
Stir the reaction mixture at room temperature for 1-4 hours.[13][14]
-
Monitor the reaction by TLC or LC-MS for the disappearance of the starting material.
-
Upon completion, the reaction is typically quenched with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).[17]
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the deprotected amine.[17]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 5. Boc-Protected Amino Groups [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. figshare.com [figshare.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. pubs.rsc.org [pubs.rsc.org]
- 14. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. reddit.com [reddit.com]
- 17. tandfonline.com [tandfonline.com]
- 18. jk-sci.com [jk-sci.com]
- 19. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
optimization of reaction time for "1-Tert-butyl 2-methyl 2-methylpyrrolidine-1,2-dicarboxylate" synthesis
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the synthesis of 1-Tert-butyl 2-methyl 2-methylpyrrolidine-1,2-dicarboxylate. The information is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic strategy to prepare this compound?
A common and effective strategy is the α-alkylation of an N-protected proline derivative. This typically involves the N-protection of L-proline with a tert-butyloxycarbonyl (Boc) group, followed by esterification to the methyl ester. The crucial step is the subsequent methylation at the α-carbon (C2 position) of the pyrrolidine ring to introduce the second methyl group, creating a quaternary stereocenter.
Q2: Why is the α-methylation step challenging?
The α-methylation of N-Boc-proline methyl ester can be challenging due to the steric hindrance around the α-carbon. Achieving high conversion and yield requires careful optimization of the reaction conditions, particularly the choice of base and electrophile. Over-alkylation or side reactions can occur if the conditions are not well-controlled.
Q3: How can I monitor the progress of the reaction?
The progress of the synthesis can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). For TLC, staining with ninhydrin can be useful for visualizing the starting materials and products, though the N-protected intermediates will not be ninhydrin-active. A potassium permanganate stain can also be effective. LC-MS is a powerful tool for tracking the disappearance of starting materials and the appearance of the desired product mass.
Q4: What are the key safety precautions to consider during this synthesis?
It is crucial to handle all reagents and solvents in a well-ventilated fume hood. Organolithium reagents like Lithium diisopropylamide (LDA) are highly flammable and reactive with moisture and air; therefore, they must be handled under an inert atmosphere (e.g., argon or nitrogen). Chloromethane is a toxic gas and should be handled with extreme care. Always wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves.
Troubleshooting Guide
Issue 1: Low Yield in the α-Methylation Step
-
Q: My α-methylation reaction of N-Boc-proline methyl ester is resulting in a low yield of the desired product. What are the potential causes and how can I improve it?
-
A: Low yields in the α-methylation step can be attributed to several factors:
-
Incomplete Deprotonation: The base used may not be strong enough to completely deprotonate the α-carbon. Consider using a stronger base like Lithium diisopropylamide (LDA) or Lithium bis(trimethylsilyl)amide (LHMDS).
-
Reaction Temperature: The temperature at which the deprotonation and methylation are carried out is critical. Deprotonation is typically performed at low temperatures (e.g., -78 °C) to minimize side reactions. The addition of the methylating agent may require warming the reaction mixture slightly, but this should be carefully controlled.
-
Choice of Methylating Agent: Methyl iodide is a common methylating agent. If it is not effective, consider using a more reactive agent like methyl triflate, but be aware that this may also increase the likelihood of side reactions.
-
Steric Hindrance: The starting material is sterically hindered, which can slow down the reaction. Increasing the reaction time or temperature may improve the yield, but this should be done cautiously to avoid decomposition or side product formation.
-
-
Issue 2: Formation of Side Products
-
Q: I am observing multiple spots on my TLC plate after the methylation reaction. What are the likely side products and how can I minimize their formation?
-
A: The formation of side products is a common issue. Potential side products include:
-
Unreacted Starting Material: If the reaction has not gone to completion, you will see the starting material on the TLC. Try optimizing the reaction conditions as described above.
-
Over-methylation: While less common for this specific substrate, it is a possibility. This can be minimized by using only a slight excess of the methylating agent and maintaining a low reaction temperature.
-
Elimination Products: Under certain conditions, elimination reactions can occur. Ensure that the reaction is worked up carefully and that the temperature is controlled throughout the process.
-
To minimize side products, ensure your glassware is completely dry and the reaction is run under a strictly inert atmosphere.
-
-
Issue 3: Difficulty in Product Purification
-
Q: I am having trouble purifying the final product, this compound. What purification techniques are recommended?
-
A: The final product is an oil and is best purified by column chromatography on silica gel.
-
Solvent System: A gradient of ethyl acetate in hexanes is a good starting point for the solvent system. The optimal ratio will need to be determined by TLC analysis.
-
Column Loading: Ensure the crude product is concentrated onto a small amount of silica gel before loading it onto the column to improve separation.
-
Alternative Techniques: If column chromatography is not providing adequate separation, consider preparative High-Performance Liquid Chromatography (HPLC) for a higher purity product, although this may be less practical for larger scales.
-
-
Quantitative Data Summary
The following table summarizes reaction conditions for related pyrrolidine syntheses, which can be used as a reference for optimizing the synthesis of this compound.
| Starting Material | Reaction Step | Reagents and Conditions | Yield | Reference |
| (S)-prolinol | N-protection | Boc-anhydride, triethylamine, CH2Cl2, 0 °C to rt | High | [1] |
| L-proline | Esterification | Thionyl chloride, methanol, -5 °C to 40 °C | Quant. | [2] |
| 1-t-butyl-5-methyl-2-((t-butyloxycarbonyl) amino) pentanedioate | Cyclization | Lithium bis(trimethylsilyl)amide, THF, -78 °C | — | [3] |
| N-Boc-pyrrolidine | α-lithiation | sec-Butyllithium, (-)-sparteine, ether, -70 °C | — | General |
| 5-methyl-2-((tert-butoxycarbonyl) amino)-pentanedioate | N-protection | di-tert-butyl dicarbonate, 4-dimethylaminopyridine, tert-butanol, 25°C, overnight | 91.9% | [3] |
Experimental Protocols
Proposed Synthesis of this compound
This protocol is a proposed route based on established chemical transformations for similar molecules. Optimization may be required.
Step 1: N-Boc Protection of L-proline methyl ester
-
To a solution of L-proline methyl ester hydrochloride (1 equivalent) in dichloromethane (DCM) at 0 °C, add triethylamine (2.2 equivalents) dropwise.
-
Stir the mixture for 15 minutes, then add a solution of di-tert-butyl dicarbonate (Boc-anhydride, 1.1 equivalents) in DCM.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by TLC.
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield N-Boc-L-proline methyl ester.
Step 2: α-Methylation of N-Boc-L-proline methyl ester
-
Prepare a solution of Lithium diisopropylamide (LDA) by adding n-butyllithium (1.1 equivalents) to a solution of diisopropylamine (1.1 equivalents) in anhydrous tetrahydrofuran (THF) at -78 °C under an inert atmosphere.
-
To this LDA solution, add a solution of N-Boc-L-proline methyl ester (1 equivalent) in anhydrous THF dropwise at -78 °C.
-
Stir the mixture at -78 °C for 1 hour.
-
Add methyl iodide (1.2 equivalents) dropwise and continue to stir at -78 °C for 2-4 hours.
-
Slowly warm the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., 10-30% ethyl acetate in hexanes) to obtain this compound.
Visualizations
Caption: Proposed synthetic pathway for the target molecule.
Caption: General experimental workflow for the synthesis.
Caption: Troubleshooting decision tree for the synthesis.
References
Technical Support Center: Purification of 1-Tert-butyl 2-methyl 2-methylpyrrolidine-1,2-dicarboxylate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering purification issues with "1-Tert-butyl 2-methyl 2-methylpyrrolidine-1,2-dicarboxylate".
Frequently Asked Questions (FAQs)
Q1: What are the common physical properties of crude this compound after synthesis?
A1: Crude this compound is often obtained as a colorless to pale yellow oil or a waxy solid. The inability to spontaneously crystallize is a common observation for many N-Boc protected amino acid derivatives.
Q2: What are the primary methods for purifying this compound?
A2: The two most effective and commonly used methods for the purification of this compound are flash column chromatography on silica gel and recrystallization. The choice between these methods depends on the nature of the impurities, the scale of the purification, and the desired final purity.
Q3: What are the likely impurities that I might encounter?
A3: Potential impurities include unreacted starting materials (e.g., 1-tert-butyl 2-methyl pyrrolidine-1,2-dicarboxylate, methylating agent), diastereomers if the synthesis is not stereospecific, and byproducts from side reactions such as over-methylation or hydrolysis of the ester or Boc group.
Q4: How can I assess the purity of my final product?
A4: The purity of the final product can be effectively assessed using High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS). HPLC is particularly useful for quantifying purity, while NMR can help in identifying and quantifying residual solvents and other impurities.
Troubleshooting Guides
This section addresses specific issues that may arise during the purification of this compound.
Issue 1: The crude product is an oil and fails to solidify.
-
Question: I have removed the solvent after workup, but my product is a persistent oil. How can I induce solidification or crystallization?
-
Answer:
-
Ensure Complete Solvent Removal: Residual solvents from the extraction process (e.g., dichloromethane, ethyl acetate) can prevent crystallization. Dry the oil under high vacuum, possibly with gentle heating (40-50 °C), to remove all volatile residues.
-
Trituration: Attempt to induce crystallization by adding a non-polar solvent in which the product is poorly soluble, such as hexanes or diethyl ether. Stir the oil vigorously with the solvent. This process, known as trituration, can help to wash away non-polar impurities and promote the formation of a solid.
-
Seed Crystals: If a small amount of pure, solid material is available, adding a seed crystal to the oil can initiate crystallization.
-
Solvent-Antisolvent Crystallization: Dissolve the oil in a minimal amount of a good solvent (e.g., ethyl acetate, acetone) and slowly add a poor solvent (e.g., hexanes, heptane) until the solution becomes cloudy. Gentle warming to redissolve the solid followed by slow cooling can promote crystal growth.
-
Issue 2: Low yield after flash column chromatography.
-
Question: I am losing a significant amount of my product during purification by flash column chromatography. What could be the cause and how can I improve the yield?
-
Answer:
-
Inappropriate Solvent System: The polarity of the eluent may be too high, causing your product to elute too quickly with impurities, or too low, leading to broad peaks and poor separation. Optimize the solvent system using thin-layer chromatography (TLC) to achieve a retention factor (Rf) of approximately 0.3 for the desired compound.
-
Product Streaking on Silica: The compound may be interacting too strongly with the silica gel, leading to tailing and incomplete elution. Adding a small amount of a modifier to the eluent, such as triethylamine (0.1-1%) for basic compounds, can sometimes improve peak shape and recovery.
-
Improper Column Packing: A poorly packed column can lead to channeling and inefficient separation. Ensure the silica gel is packed uniformly.
-
Sample Loading: Overloading the column can result in poor separation and co-elution of the product with impurities. As a general rule, the amount of crude material should be about 1-5% of the mass of the silica gel.
-
Issue 3: Presence of diastereomers in the final product.
-
Question: My NMR analysis indicates the presence of two diastereomers. How can I separate them?
-
Answer:
-
Flash Column Chromatography: Diastereomers have different physical properties and can often be separated by flash chromatography. Careful optimization of the eluent system is crucial. Using a less polar solvent system and a longer column may improve separation.
-
Preparative HPLC: For difficult separations, preparative High-Performance Liquid Chromatography (HPLC) on a chiral or reverse-phase column can provide excellent resolution of diastereomers.
-
Recrystallization: In some cases, fractional crystallization can be used to separate diastereomers. This involves carefully selecting a solvent system in which one diastereomer is significantly less soluble than the other.
-
Data Presentation
The following table summarizes typical conditions and expected outcomes for the purification of this compound.
| Purification Method | Typical Conditions | Expected Purity | Typical Yield | Notes |
| Flash Column Chromatography | Stationary Phase: Silica gel (230-400 mesh)Eluent: Gradient of Ethyl Acetate in Hexanes (e.g., 5% to 20%) | >95% | 70-90% | Effective for removing baseline impurities and unreacted starting materials. |
| Recrystallization | Solvent System: Ethyl Acetate/Hexanes or Ethanol/Water | >98% | 50-80% | Best for removing minor impurities when the product is crystalline. Yield is dependent on the solubility difference of the product and impurities. |
| Preparative HPLC | Column: C18 Reverse-PhaseMobile Phase: Gradient of Acetonitrile in Water with 0.1% TFA | >99% | 60-85% | Ideal for separating closely related impurities, such as diastereomers, and for achieving very high purity. |
Experimental Protocols
Protocol 1: Purification by Flash Column Chromatography
-
TLC Analysis: Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane) and spot it on a silica gel TLC plate. Develop the plate using various ratios of ethyl acetate in hexanes to find a solvent system that gives an Rf value of ~0.3 for the product.
-
Column Preparation: Dry pack a glass column with silica gel. The amount of silica should be 20-100 times the weight of the crude material. Equilibrate the column by passing the initial, least polar eluent through the silica gel.
-
Sample Loading: Dissolve the crude product in a minimal amount of the initial mobile phase or a more polar solvent like dichloromethane. Carefully load the solution onto the top of the silica gel bed.
-
Elution: Begin elution with the least polar solvent mixture determined from the TLC analysis. Gradually increase the polarity of the eluent (gradient elution) to move the product down the column.
-
Fraction Collection: Collect fractions and monitor their composition by TLC.
-
Product Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield the purified compound.
Protocol 2: Purification by Recrystallization
-
Solvent Selection: In a small test tube, dissolve a small amount of the crude product in a minimal amount of a "good" solvent (e.g., ethyl acetate, ethanol) with gentle heating. A good solvent is one in which the compound is soluble when hot but sparingly soluble when cold.
-
Dissolution: In a larger flask, dissolve the bulk of the crude product in the minimum amount of the hot "good" solvent.
-
Induce Crystallization:
-
Single Solvent: If a suitable single solvent is found, allow the hot, saturated solution to cool slowly to room temperature, then in an ice bath to maximize crystal formation.
-
Solvent/Anti-solvent: If using a solvent pair, add a "poor" solvent (e.g., hexanes, water) dropwise to the hot solution until it becomes persistently cloudy. Add a few drops of the "good" solvent to clarify the solution, then allow it to cool slowly.
-
-
Crystal Collection: Collect the crystals by vacuum filtration.
-
Washing: Wash the collected crystals with a small amount of the cold "poor" solvent or the recrystallization solvent.
-
Drying: Dry the crystals under vacuum to a constant weight.
Mandatory Visualization
The following diagrams illustrate key workflows and logical relationships relevant to the purification and use of this compound.
byproduct identification in "1-Tert-butyl 2-methyl 2-methylpyrrolidine-1,2-dicarboxylate" synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1-Tert-butyl 2-methyl 2-methylpyrrolidine-1,2-dicarboxylate. The information is presented in a question-and-answer format to directly address common issues encountered during this synthetic procedure.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic strategy for preparing this compound?
The most common approach for the synthesis of this compound involves the α-methylation of a suitable N-protected proline ester derivative. This is typically achieved by deprotonation at the C-2 position of the pyrrolidine ring using a strong base to form a lithium enolate, followed by quenching the enolate with a methylating agent, such as methyl iodide.
Q2: What are the most common byproducts observed in this synthesis?
The primary byproducts encountered during the synthesis of this compound include:
-
Diastereomers: If the starting material is chiral, methylation can lead to the formation of a diastereomeric mixture (cis and trans isomers). The ratio of these diastereomers is highly dependent on the reaction conditions.
-
Over-methylated product: The formation of a 2,2-dimethylpyrrolidine derivative can occur if the enolate is particularly reactive or if an excess of the methylating agent is used.
-
Unreacted starting material: Incomplete deprotonation or methylation will result in the presence of the starting N-Boc-pyrrolidine-2-carboxylate methyl ester in the final product mixture.
-
Byproducts from Boc-group removal: Although less common under standard methylation conditions, harsh basic or acidic conditions can lead to the cleavage of the tert-butoxycarbonyl (Boc) protecting group.
-
Imine byproducts: Under certain conditions, oxidation or other side reactions can lead to the formation of imine-containing impurities.[1]
Q3: How can I minimize the formation of diastereomers?
Controlling the stereoselectivity of the methylation step is crucial for minimizing the formation of diastereomers. Key factors that influence the diastereomeric ratio include:
-
Choice of base: The steric bulk and nature of the lithium amide base (e.g., LDA, LiHMDS) can influence the direction of enolate formation and subsequent alkylation.
-
Reaction temperature: Lower temperatures (e.g., -78 °C) generally favor higher diastereoselectivity by minimizing competing reaction pathways.
-
Solvent: The coordinating ability of the solvent (e.g., THF, diethyl ether) can affect the aggregation state and reactivity of the lithium enolate.
-
Presence of additives: Additives such as HMPA or DMPU can alter the reactivity of the enolate and improve stereoselectivity, although their use should be carefully considered due to toxicity concerns.
Troubleshooting Guides
Issue 1: Low yield of the desired product.
Q: My reaction is resulting in a low yield of this compound. What are the potential causes and how can I troubleshoot this?
A: Low product yield can be attributed to several factors. The following troubleshooting steps can help identify and resolve the issue:
-
Incomplete Deprotonation:
-
Verify Base Quality: Ensure the strong base (e.g., LDA) is freshly prepared or properly stored to maintain its activity.
-
Optimize Base Equivalents: Titrate the base before use to accurately determine its concentration. Use a slight excess (e.g., 1.05-1.1 equivalents) to ensure complete deprotonation.
-
Check Reaction Temperature: Maintain a low temperature (typically -78 °C) during the deprotonation step to ensure the stability of the base and the enolate.
-
-
Inefficient Methylation:
-
Purity of Methylating Agent: Use freshly distilled or high-purity methyl iodide.
-
Addition of Methylating Agent: Add the methyl iodide slowly to the enolate solution at low temperature to control the reaction exotherm and minimize side reactions.
-
Reaction Time and Temperature: Allow the reaction to proceed for an adequate amount of time at the specified temperature to ensure complete methylation. Monitor the reaction progress by TLC or LC-MS.
-
-
Work-up and Purification Issues:
-
Quenching: Quench the reaction carefully with a suitable reagent (e.g., saturated aqueous ammonium chloride) to avoid decomposition of the product.
-
Extraction: Ensure efficient extraction of the product from the aqueous layer using an appropriate organic solvent.
-
Purification: Optimize the column chromatography conditions (e.g., silica gel activity, eluent polarity) to minimize product loss during purification.
-
Issue 2: High proportion of unreacted starting material.
Q: My final product mixture contains a significant amount of unreacted 1-Tert-butyl 2-methyl pyrrolidine-1,2-dicarboxylate. What could be the reason?
A: The presence of a large amount of starting material typically points to issues with the deprotonation step.
-
Insufficient Base: The most likely cause is an insufficient amount of active base. As mentioned above, ensure the quality and stoichiometry of the base are correct.
-
Reaction Temperature: If the temperature is too high during the addition of the base, it can decompose before reacting with the starting material.
-
Moisture Contamination: Traces of water in the reaction flask, solvent, or starting material will quench the strong base, rendering it ineffective. Ensure all glassware is oven-dried and solvents are anhydrous.
Issue 3: Formation of multiple spots on TLC, indicating several byproducts.
Q: I am observing multiple spots on the TLC plate of my crude product. How can I identify these byproducts and prevent their formation?
A: The presence of multiple byproducts suggests that side reactions are occurring.
-
Identification:
-
Co-spotting: Co-spot the crude product with the starting material on the TLC plate to identify the starting material spot.
-
Spectroscopic Analysis: Isolate the major byproducts by column chromatography and characterize them using NMR (¹H and ¹³C) and mass spectrometry. This will provide structural information to identify them as diastereomers, over-methylated products, or other impurities.
-
-
Prevention:
-
Diastereomers: Refer to the FAQ on minimizing diastereomer formation. Careful control of reaction conditions is key.
-
Over-methylation: Use a stoichiometric amount of methyl iodide (1.0-1.05 equivalents). Avoid a large excess of the methylating agent.
-
Other Byproducts: Maintain a low reaction temperature and an inert atmosphere (e.g., argon or nitrogen) to prevent degradation and oxidation reactions.
-
Quantitative Data Summary
The following table summarizes typical reaction parameters and their impact on product yield and diastereoselectivity, based on literature for similar α-alkylation reactions of proline derivatives. Please note that specific results may vary depending on the exact substrate and experimental setup.
| Parameter | Condition A (Typical) | Condition B (Optimized for Diastereoselectivity) | Expected Outcome |
| Base | LDA (1.1 eq) | LiHMDS (1.1 eq) | LiHMDS may offer higher selectivity due to its bulkier nature. |
| Solvent | THF | THF with HMPA (2.0 eq) | HMPA can improve enolate reactivity and selectivity, but is toxic. |
| Temperature | -78 °C | -100 °C | Lower temperatures generally lead to higher diastereomeric excess (d.e.). |
| Methylating Agent | CH₃I (1.1 eq) | CH₃I (1.05 eq) | Precise stoichiometry minimizes over-methylation. |
| Typical Yield | 60-80% | 70-90% | Optimized conditions can lead to improved yields. |
| Typical d.e. | 70-85% | >90% | Optimization is crucial for achieving high stereoselectivity. |
Experimental Protocols
Key Experiment: Synthesis of this compound
This protocol is a representative procedure based on common methods for the α-alkylation of N-Boc-proline esters.
Materials:
-
1-Tert-butyl 2-methyl pyrrolidine-1,2-dicarboxylate
-
Diisopropylamine
-
n-Butyllithium (n-BuLi) in hexanes
-
Anhydrous Tetrahydrofuran (THF)
-
Methyl iodide (CH₃I)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Solvents for chromatography (e.g., ethyl acetate, hexanes)
Procedure:
-
LDA Preparation: In a flame-dried, two-neck round-bottom flask under an argon atmosphere, dissolve freshly distilled diisopropylamine (1.1 eq) in anhydrous THF. Cool the solution to -78 °C (dry ice/acetone bath). Slowly add n-BuLi (1.05 eq) dropwise. Stir the solution at -78 °C for 30 minutes, then allow it to warm to 0 °C for 15 minutes.
-
Enolate Formation: Cool the freshly prepared LDA solution back to -78 °C. In a separate flame-dried flask, dissolve 1-Tert-butyl 2-methyl pyrrolidine-1,2-dicarboxylate (1.0 eq) in anhydrous THF. Slowly add this solution to the LDA solution at -78 °C via a cannula. Stir the resulting mixture at -78 °C for 1 hour to ensure complete enolate formation.
-
Methylation: Slowly add methyl iodide (1.05 eq) to the enolate solution at -78 °C. Stir the reaction mixture at this temperature for 2-4 hours, monitoring the progress by TLC.
-
Work-up: Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at -78 °C. Allow the mixture to warm to room temperature.
-
Extraction: Transfer the mixture to a separatory funnel and add water and ethyl acetate. Separate the layers and extract the aqueous layer twice more with ethyl acetate.
-
Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired this compound.
Analytical Protocol: Byproduct Identification
-
Thin Layer Chromatography (TLC): Use silica gel plates with a suitable mobile phase (e.g., 20% ethyl acetate in hexanes) to monitor the reaction progress and identify the presence of starting material and byproducts. Visualize the spots using a UV lamp and/or a potassium permanganate stain.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Acquire a ¹H NMR spectrum of the purified product and any isolated byproducts. The chemical shift and multiplicity of the methyl group at the C-2 position will be characteristic. Diastereomers will likely show distinct sets of signals.
-
¹³C NMR: A ¹³C NMR spectrum will confirm the number of unique carbon atoms and help in the structural elucidation of byproducts.
-
-
Mass Spectrometry (MS): Use a technique like Electrospray Ionization (ESI) or Gas Chromatography-Mass Spectrometry (GC-MS) to determine the molecular weight of the product and byproducts. This is particularly useful for identifying over-methylated products.
Visualizations
Caption: Reaction pathway for the synthesis of the target compound and a key byproduct.
Caption: Troubleshooting workflow for addressing low product yield in the synthesis.
References
Technical Support Center: Strategies for Diastereoselective Pyrrolidine Synthesis
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific challenges in controlling diastereoselectivity during pyrrolidine synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the primary strategies for controlling diastereoselectivity in pyrrolidine synthesis?
A1: Diastereoselectivity in pyrrolidine synthesis is primarily controlled through three main strategies:
-
Substrate Control: The inherent stereochemistry of the starting materials dictates the stereochemical outcome of the reaction. Chiral substrates can effectively bias the formation of one diastereomer over another.
-
Reagent/Catalyst Control: Chiral reagents, auxiliaries, or catalysts are employed to create a chiral environment during the reaction, favoring the formation of a specific diastereomer. This is a widely used strategy, with organocatalysis and metal catalysis being prominent examples.[1]
-
Reaction Condition Control: Parameters such as solvent, temperature, and reaction time can be optimized to influence the energy difference between the transition states leading to different diastereomers, thereby enhancing selectivity.[2]
Q2: My 1,3-dipolar cycloaddition reaction is yielding a low diastereomeric ratio (d.r.). What are the common troubleshooting steps?
A2: Low diastereoselectivity in [3+2] cycloaddition reactions often indicates a small energy difference between the competing transition states. Consider the following troubleshooting steps:
-
Optimize Reaction Temperature: Lowering the reaction temperature can amplify small energy differences between diastereomeric transition states, thus improving selectivity.[2]
-
Solvent Screening: The polarity and steric bulk of the solvent can significantly impact the transition state geometry. Experiment with a range of solvents, from non-polar (e.g., toluene) to polar aprotic (e.g., THF, CH2Cl2) and polar protic (e.g., alcohols), as solvent choice can dramatically alter the diastereomeric ratio.[2][3]
-
Catalyst Modification:
-
Metal Catalysis: The choice of metal (e.g., Ag(I), Cu(I), Ir(I)) and chiral ligand is crucial.[1][4][5] Fine-tuning the steric and electronic properties of the ligand can significantly enhance diastereoselectivity.
-
Organocatalysis: Chiral organocatalysts, such as proline derivatives and Cinchona alkaloids, can provide excellent stereocontrol.[6][7] Screening different catalyst structures is recommended.
-
-
Modify the Substrate: Altering the steric bulk of substituents on either the azomethine ylide or the dipolarophile can enhance facial discrimination and improve the diastereomeric ratio.[4]
Q3: How can I improve the diastereoselectivity of an aza-Michael addition for pyrrolidine synthesis?
A3: The aza-Michael addition is a powerful tool for pyrrolidine synthesis, and its diastereoselectivity can be enhanced through several approaches:
-
Catalyst Selection:
-
Organocatalysts: Bifunctional catalysts, such as squaramides and Cinchona alkaloid derivatives, are highly effective in promoting stereoselective aza-Michael additions by activating both the nucleophile and the electrophile through hydrogen bonding.[6][8][9]
-
Lewis Acids: Chiral Lewis acids can coordinate to the Michael acceptor, increasing its electrophilicity and providing a chiral environment to direct the nucleophilic attack.
-
-
Reaction Conditions:
-
Solvent: The choice of solvent can influence the conformation of the catalyst and substrates. Non-polar solvents often favor higher selectivity in organocatalyzed reactions.
-
Temperature: Lowering the reaction temperature is generally beneficial for improving diastereoselectivity.
-
Troubleshooting Guides
Problem 1: Poor Diastereoselectivity in a Metal-Catalyzed 1,3-Dipolar Cycloaddition
| Possible Cause | Suggested Solution | Rationale |
| Ineffective Ligand | Screen a library of chiral ligands with varying steric and electronic properties. | The ligand creates the chiral environment around the metal center, directly influencing the facial selectivity of the cycloaddition. |
| Incorrect Metal Precursor | Experiment with different metal salts (e.g., AgOAc, Ag2CO3, Cu(OTf)2). | The counter-ion and oxidation state of the metal can affect its Lewis acidity and coordination geometry, impacting selectivity.[5] |
| Suboptimal Solvent | Test a range of anhydrous solvents with varying polarities (e.g., Toluene, THF, CH2Cl2, Dioxane). | The solvent can influence the conformation of the catalyst-substrate complex and the stability of the transition states. |
| Temperature Too High | Perform the reaction at lower temperatures (e.g., 0 °C, -20 °C, or -78 °C). | Lower temperatures increase the energy difference between competing diastereomeric transition states. |
Problem 2: Low Diastereomeric Ratio in an Organocatalyzed aza-Michael/Michael Cascade Reaction
| Possible Cause | Suggested Solution | Rationale |
| Suboptimal Organocatalyst | Screen different classes of organocatalysts (e.g., prolinol ethers, Cinchona alkaloids, squaramides). | The structure of the organocatalyst, particularly the nature and position of its functional groups, is critical for effective stereocontrol.[6][8] |
| Incorrect Solvent | Evaluate a range of non-polar and polar aprotic solvents. | The solvent can affect the hydrogen-bonding interactions that are crucial for stereodifferentiation in many organocatalytic reactions. |
| Presence of Water | Ensure all reagents and solvents are scrupulously dried. | Water can interfere with the catalyst's hydrogen-bonding network and lead to undesired side reactions, reducing selectivity. |
| Reaction Temperature | Optimize the reaction temperature; often, lower temperatures are beneficial. | Enhances selectivity by favoring the lower energy transition state. |
Data Presentation
Table 1: Effect of Catalyst on Diastereoselectivity in a [3+2] Cycloaddition
| Catalyst System | Reaction Type | Diastereomeric Ratio (d.r.) | Yield (%) | Reference |
| Cu(I) or Ag(I) complexes | Imino esters + Alkenes | High | Good to Excellent | [1] |
| IrCl(CO)(PPh₃)₂ / TMDS | Reductive from Amides | Good to Excellent | 50-90 | [4][10] |
| Ag₂CO₃ | Chiral N-tert-Butanesulfinylazadienes + Azomethine Ylides | Good to Excellent | Moderate to Good | [5] |
Table 2: Influence of Reaction Conditions on Diastereoselectivity in an Organocatalytic Cascade Reaction
| Catalyst | Solvent | Temperature (°C) | Diastereomeric Ratio (trans:cis) | Yield (%) | Reference |
| Cinchona Alkaloid Derivative | Toluene | 60 | >95:5 | 85 | [6] |
| Cinchona Alkaloid Derivative | CH₂Cl₂ | Room Temp | 90:10 | 92 | [6] |
| Cinchona Alkaloid Derivative | THF | Room Temp | 85:15 | 88 | [6] |
Experimental Protocols
General Protocol for a Silver-Catalyzed Asymmetric 1,3-Dipolar Cycloaddition
This protocol is a general guideline for the silver-catalyzed cycloaddition between an azomethine ylide and a dipolarophile.
Materials:
-
Iminoester (1.0 equiv)
-
Alkene (1.2 equiv)
-
Silver Acetate (AgOAc) (10 mol%)
-
Chiral Phosphine Ligand (e.g., (R)-BINAP) (11 mol%)
-
Anhydrous Toluene
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add silver acetate and the chiral phosphine ligand.
-
Add anhydrous toluene and stir the mixture at room temperature for 30 minutes to form the catalyst complex.
-
Add the iminoester and the alkene to the reaction mixture.
-
Stir the reaction at the desired temperature (e.g., room temperature or 0 °C) and monitor its progress by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired pyrrolidine derivative.
-
Determine the diastereomeric ratio by ¹H NMR spectroscopy or HPLC analysis of the crude reaction mixture.
General Protocol for an Organocatalyzed aza-Michael/Michael Cascade Reaction
This protocol provides a general procedure for the synthesis of trisubstituted pyrrolidines via a cascade reaction.
Materials:
-
α,β-Unsaturated aldehyde (1.2 equiv)
-
γ-Amino-α,β-unsaturated ester (1.0 equiv)
-
Chiral Diphenylprolinol Silyl Ether (20 mol%)
-
Anhydrous CH₂Cl₂
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry reaction vial under an inert atmosphere, add the γ-amino-α,β-unsaturated ester and the chiral organocatalyst.
-
Add anhydrous CH₂Cl₂ and cool the mixture to the desired temperature (e.g., 0 °C).
-
Add the α,β-unsaturated aldehyde dropwise to the reaction mixture.
-
Stir the reaction at that temperature and monitor its progress by TLC.
-
Once the starting material is consumed, quench the reaction with a saturated aqueous solution of NH₄Cl.
-
Extract the aqueous layer with CH₂Cl₂.
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Determine the diastereomeric and enantiomeric ratios by chiral HPLC analysis.
Visualizations
Caption: A workflow for selecting and optimizing a strategy for diastereoselective pyrrolidine synthesis.
Caption: A troubleshooting guide for addressing low diastereoselectivity in pyrrolidine synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Solvent effects on stereoselectivity: more than just an environment - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. web.pkusz.edu.cn [web.pkusz.edu.cn]
- 7. Organocatalytic enantio- and diastereoselective synthesis of 3,5-disubstituted prolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Highly enantio- and diastereoselective organocatalytic cascade aza-Michael–Michael reactions: a direct method for the synthesis of trisubstituted chiral pyrrolidines - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 9. Highly enantio- and diastereoselective organocatalytic cascade aza-Michael-Michael reactions: a direct method for the synthesis of trisubstituted chiral pyrrolidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. General Pyrrolidine Synthesis via Iridium-Catalyzed Reductive Azomethine Ylide Generation from Tertiary Amides and Lactams - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 1-Tert-butyl 2-methyl 2-methylpyrrolidine-1,2-dicarboxylate
This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions regarding the synthesis and scale-up of 1-Tert-butyl 2-methyl 2-methylpyrrolidine-1,2-dicarboxylate. This chiral building block, containing a quaternary stereocenter, is crucial in medicinal chemistry, and its synthesis presents several challenges, particularly concerning stereoselectivity and scalability.
Frequently Asked Questions (FAQs)
Q1: What is the most common and direct synthetic route to this compound?
A1: The most prevalent method is the α-alkylation of the corresponding proline derivative, 1-tert-butyl 2-methyl pyrrolidine-1,2-dicarboxylate (N-Boc-proline methyl ester). This involves generating an enolate at the C2 position using a strong, non-nucleophilic base, followed by quenching the enolate with a methylating agent like methyl iodide.
Q2: What are the critical reaction parameters for achieving high yield and selectivity in the α-methylation step?
A2: Several parameters are critical:
-
Anhydrous Conditions: The reaction is highly sensitive to moisture, which can quench the strong base and the enolate intermediate. All glassware, solvents, and reagents must be rigorously dried.
-
Strong Base: Lithium diisopropylamide (LDA) or sodium bis(trimethylsilyl)amide (NaHMDS) are commonly used to ensure complete deprotonation.[1][2]
-
Cryogenic Temperatures: The enolate formation and alkylation steps must be performed at very low temperatures, typically -78 °C, to minimize side reactions and control stereoselectivity.[1]
-
Inert Atmosphere: The reaction should be conducted under an inert atmosphere (e.g., Argon or Nitrogen) to prevent degradation of the reagents and intermediates.
Q3: How can the diastereoselectivity of the methylation be controlled?
A3: The diastereoselectivity of the α-alkylation is a significant challenge. It is highly dependent on the N-protecting group, the nature of the ester, and the reaction conditions.[3] For the N-Boc protected methyl ester, selectivity can be modest. To achieve higher diastereoselectivity, one strategy is to replace the methyl ester with a bulkier chiral auxiliary, such as a menthyl ester, which can direct the approach of the electrophile.[1]
Q4: What are the primary challenges when scaling up this synthesis from the lab to a pilot plant?
A4: Scaling up this reaction presents several key challenges:
-
Temperature Management: Maintaining a uniform temperature of -78 °C in a large reactor is difficult and requires specialized cooling equipment.
-
Reagent Handling: The safe handling and transfer of large quantities of pyrophoric (e.g., n-butyllithium for LDA preparation) and highly reactive reagents are major safety concerns.
-
Mixing Efficiency: Ensuring rapid and efficient mixing in a large volume is crucial for avoiding localized "hot spots" and ensuring uniform deprotonation.
-
Work-up and Purification: Handling large volumes during the aqueous quench and extraction phases can be cumbersome. Large-scale chromatography is often resource-intensive, making crystallization a more desirable purification method if achievable.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis.
Issue 1: Low or no yield of the desired product.
| Possible Cause | Troubleshooting Step |
| Presence of moisture | Ensure all glassware is oven-dried and cooled under an inert atmosphere. Use freshly distilled, anhydrous solvents. |
| Degraded strong base | Use freshly prepared LDA or a recently titrated solution of n-butyllithium. Commercial LDA solutions can also be used but should be verified for activity. |
| Incorrect temperature | Calibrate your thermometer. Ensure the reaction mixture is maintained at or below -78 °C during base addition and alkylation. |
| Inefficient enolate formation | Allow sufficient time for deprotonation after adding the base (typically 30-60 minutes) before adding the methyl iodide. |
Issue 2: The reaction is incomplete, with significant starting material remaining.
| Possible Cause | Troubleshooting Step |
| Insufficient base | Increase the equivalents of LDA to 1.1-1.2 to ensure complete deprotonation of the starting material. |
| Insufficient methylating agent | Increase the equivalents of methyl iodide (e.g., to 1.5-2.0) to ensure the enolate is fully trapped. |
| Short reaction time | Extend the reaction time after adding methyl iodide. Monitor the reaction progress by TLC or LC-MS. |
Issue 3: Poor diastereoselectivity.
| Possible Cause | Troubleshooting Step |
| Temperature fluctuations | Strictly maintain the temperature at -78 °C. Even slight warming can lead to enolate equilibration and loss of stereocontrol. |
| Sub-optimal substrate | The combination of N-Boc and a methyl ester may not provide sufficient steric hindrance for high selectivity.[1] Consider using a chiral auxiliary as the ester group for improved results. |
| Base or solvent effects | The choice of base and solvent can influence the aggregation state of the lithium enolate, affecting the stereochemical outcome. While THF is standard, exploring other ethereal solvents might be warranted in specific cases. |
Issue 4: Difficulty with product purification.
| Possible Cause | Troubleshooting Step |
| Similar polarity of product and by-products | Use a shallow gradient during silica gel chromatography (e.g., starting with 100% hexanes and slowly increasing the percentage of ethyl acetate). |
| Oily product that won't crystallize | Ensure all solvent is removed under high vacuum. If direct crystallization fails, attempt to crystallize the product as a salt (e.g., by hydrolyzing the esters and forming a salt with a chiral amine).[2] |
| Unidentified impurities | Characterize major impurities by LC-MS or NMR to understand their origin (e.g., over-alkylation, elimination) and adjust reaction conditions accordingly. |
Data Presentation
The following table summarizes representative conditions for the α-alkylation of N-Boc-proline esters, highlighting the impact of the ester group on diastereoselectivity.
| Substrate | Base | Electrophile | Temp. (°C) | Yield (%) | Diastereomeric Ratio | Reference |
| N-Boc-L-proline methyl ester | LDA | Allyl bromide | -78 | 75 | 53 : 47 | [1] |
| N-Boc-L-proline (+)-menthyl ester | LDA | Allyl bromide | -78 | - | 89 : 11 | [1] |
| N-Boc-L-proline (+)-menthyl ester | LDA | Methyl iodide | -78 | - | 94 : 6 | [1] |
| N-Cbz-proline methyl ester | NaHMDS | Methyl iodide | - | - | - | [2] |
Experimental Protocols
Representative Protocol: α-Methylation of 1-tert-butyl 2-methyl pyrrolidine-1,2-dicarboxylate
1. Materials and Setup:
-
Starting Material: 1-tert-butyl 2-methyl (2S)-pyrrolidine-1,2-dicarboxylate
-
Reagents: Diisopropylamine, n-butyllithium (in hexanes), methyl iodide, anhydrous tetrahydrofuran (THF)
-
Setup: A three-neck, round-bottom flask equipped with a thermometer, a nitrogen/argon inlet, and a rubber septum, all oven-dried and assembled while hot.
2. Procedure:
-
Enolate Formation:
-
Dissolve diisopropylamine (1.2 eq.) in anhydrous THF in a separate flask under an inert atmosphere and cool to -78 °C (acetone/dry ice bath).
-
Slowly add n-butyllithium (1.1 eq.) dropwise, maintaining the temperature below -70 °C. Allow the solution to stir at -78 °C for 20 minutes, then warm to 0 °C for 10 minutes to form the Lithium Diisopropylamide (LDA) solution. Recool to -78 °C.
-
In the main reaction flask, dissolve 1-tert-butyl 2-methyl (2S)-pyrrolidine-1,2-dicarboxylate (1.0 eq.) in anhydrous THF. Cool the solution to -78 °C.
-
Slowly transfer the prepared LDA solution to the substrate solution via cannula, keeping the internal temperature below -70 °C. Stir the resulting mixture at -78 °C for 1 hour.
-
-
Alkylation:
-
Add methyl iodide (1.5 eq.) dropwise to the enolate solution at -78 °C.
-
Allow the reaction to stir at -78 °C for 2-4 hours, monitoring by TLC for the disappearance of the starting material.
-
-
Work-up and Purification:
-
Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride at -78 °C.
-
Allow the mixture to warm to room temperature. Transfer to a separatory funnel and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude residue by silica gel column chromatography using a hexane/ethyl acetate gradient to yield the final product.
-
Visualizations
The following diagrams illustrate the key workflows and logical relationships in the synthesis.
Caption: General workflow for the synthesis of the target compound.
Caption: Troubleshooting logic for addressing low reaction yields.
References
- 1. Diastereoselective synthesis of 2-alkylated 4-silyloxyproline esters - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 2. EP2735560A1 - Method for producing optically active 2-methylproline derivative - Google Patents [patents.google.com]
- 3. Stereoselective Synthesis of Quaternary Proline Analogues - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of Pyrrolidine Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common pitfalls during the synthesis of pyrrolidine derivatives.
Troubleshooting Guides
Problem 1: Low or No Product Yield
Low yields are a frequent challenge in organic synthesis. This guide provides a systematic approach to diagnosing and resolving this issue.
Caption: Troubleshooting workflow for low reaction yield.
-
Incomplete Reaction: If significant starting material remains, consider the following:
-
Reaction Time and Temperature: The reaction may be too slow at the current temperature. Gradually increase the temperature or extend the reaction time while monitoring for product formation and decomposition.
-
Reagent and Catalyst Quality: Ensure the purity and activity of all reagents and catalysts. Impurities or degradation of starting materials can inhibit the reaction. Use freshly purified reagents and high-quality catalysts.[1]
-
Stoichiometry: Carefully check the stoichiometry of all reactants. An incorrect ratio can lead to an incomplete reaction.
-
-
Degradation or Side Reactions: The presence of unexpected spots on a TLC plate or peaks in an LC-MS spectrum suggests side reactions or product degradation.
-
Temperature: Excessive heat can cause decomposition. Try running the reaction at a lower temperature.
-
Atmosphere: Some reactions are sensitive to oxygen or moisture.[2] Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent degradation.[1]
-
Side Reactions: Common side reactions include oxidation, dimerization, or rearrangement.[3] Modifying the solvent or catalyst may suppress these unwanted pathways.[4]
-
-
Purification Loss: If the crude product appears clean but the final yield is low, product may be lost during workup and purification.
-
Extraction: Ensure the pH of the aqueous layer is optimized for the extraction of your product. Multiple extractions with smaller volumes of solvent are often more effective than a single extraction with a large volume.
-
Chromatography: Your product may be adsorbing irreversibly to the silica gel or be too volatile. Consider using a different stationary phase (e.g., alumina) or deactivating the silica gel with triethylamine.
-
Problem 2: Poor Stereoselectivity
Achieving the desired stereochemistry is often a critical challenge in the synthesis of complex pyrrolidine derivatives.
Caption: Troubleshooting workflow for poor stereoselectivity.
-
Catalyst System: The choice of catalyst is crucial for controlling stereoselectivity.
-
Chiral Ligands: For metal-catalyzed reactions, the use of chiral ligands is essential for achieving high enantioselectivity.[2] A variety of phosphine- and nitrogen-based chiral ligands are available.
-
Organocatalysts: Chiral organocatalysts, such as proline and its derivatives, can be highly effective in promoting stereoselective reactions.[2]
-
Catalyst Loading: In some cases, increasing the catalyst loading can improve stereoselectivity, although this can also increase cost and the potential for side reactions.
-
-
Solvent and Temperature: These parameters can have a significant impact on the transition state energies of the desired and undesired stereoisomers.
-
Solvent Polarity: The polarity of the solvent can influence the diastereoselectivity of cycloaddition reactions. Experiment with a range of solvents from non-polar (e.g., toluene) to polar (e.g., acetonitrile).[4]
-
Temperature: Lowering the reaction temperature often leads to higher stereoselectivity by favoring the transition state with the lowest activation energy.[4]
-
-
Substrate Control: The steric and electronic properties of the substrates play a key role in determining the stereochemical outcome.
-
Steric Hindrance: Increasing the steric bulk of substituents on the starting materials can enhance facial selectivity and improve diastereoselectivity.[4]
-
Protecting Groups: The choice of protecting groups can influence the conformation of the substrate and, consequently, the stereoselectivity of the reaction.
-
Data Presentation: Quantitative Analysis of Reaction Conditions
The following tables summarize the impact of various reaction parameters on the yield and stereoselectivity of common pyrrolidine synthesis methods.
Table 1: Effect of Catalyst and Solvent on a [3+2] Cycloaddition Reaction
| Entry | Catalyst (mol%) | Solvent | Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee, %) | Reference |
| 1 | AgOAc (10) | Toluene | 85 | >95:5 | 92 | [5] |
| 2 | Cu(OTf)₂ (10) | CH₂Cl₂ | 78 | 90:10 | 85 | [3] |
| 3 | Sc(OTf)₃ (10) | MeCN | 92 | 85:15 | 70 | [5] |
| 4 | Proline (20) | DMSO | 65 | 70:30 | 88 | [6] |
| 5 | Ag₂CO₃ (10) | Toluene | 91 | >95:5 | N/A | [5] |
Table 2: Influence of Temperature and Time on an Intramolecular Aza-Michael Addition
| Entry | Temperature (°C) | Time (h) | Yield (%) | Diastereomeric Ratio (dr) | Reference |
| 1 | 25 | 24 | 65 | 80:20 | [7] |
| 2 | 50 | 12 | 82 | 85:15 | [7] |
| 3 | 80 | 6 | 91 | 90:10 | [3][7] |
| 4 | 100 | 4 | 88 | 88:12 | [3] |
Experimental Protocols
General Procedure for a Silver-Catalyzed [3+2] Cycloaddition
This protocol describes a general method for the diastereoselective synthesis of a substituted pyrrolidine via a silver-catalyzed [3+2] cycloaddition reaction.[5]
Materials:
-
Aldehyde (1.0 mmol)
-
Amino ester hydrochloride (1.2 mmol)
-
Alkene (1.5 mmol)
-
Silver acetate (AgOAc, 0.1 mmol, 10 mol%)
-
Triethylamine (Et₃N, 1.2 mmol)
-
Anhydrous toluene (5 mL)
Procedure:
-
To a flame-dried round-bottom flask under an argon atmosphere, add the aldehyde, amino ester hydrochloride, and silver acetate.
-
Add anhydrous toluene via syringe, followed by the alkene and triethylamine.
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite.
-
Wash the filtrate with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired pyrrolidine derivative.
General Procedure for an Intramolecular Reductive Amination
This protocol outlines a general method for the synthesis of a pyrrolidine derivative via an intramolecular reductive amination of a γ-amino ketone.
Materials:
-
γ-Amino ketone (1.0 mmol)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 mmol)
-
Acetic acid (AcOH, 0.1 mmol)
-
Anhydrous dichloromethane (CH₂Cl₂, 10 mL)
Procedure:
-
To a round-bottom flask, dissolve the γ-amino ketone in anhydrous dichloromethane.
-
Add acetic acid to the solution.
-
Cool the mixture to 0 °C in an ice bath and add sodium triacetoxyborohydride portion-wise over 10 minutes.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC.
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃.
-
Separate the organic layer and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Frequently Asked Questions (FAQs)
Q1: My [3+2] cycloaddition reaction is not working. What are the most likely causes?
A1: Several factors can lead to the failure of a [3+2] cycloaddition reaction:
-
Azomethine Ylide Formation: The in situ generation of the azomethine ylide is a critical step. Ensure your starting materials (aldehyde and amino ester) are pure and the base (e.g., triethylamine) is of high quality. The presence of water can inhibit ylide formation.[2]
-
Catalyst Deactivation: If you are using a metal catalyst, it may be deactivated by impurities in your starting materials or solvent. Ensure all reagents and solvents are anhydrous.
-
Dipolarophile Reactivity: Electron-deficient alkenes are generally more reactive dipolarophiles. If you are using an electron-rich or sterically hindered alkene, the reaction may require higher temperatures or a more active catalyst.
Q2: I am observing the formation of a significant amount of a dimeric byproduct in my reaction. How can I minimize it?
A2: Dimerization of the azomethine ylide is a common side reaction, especially at high concentrations. To minimize this:
-
Slow Addition: Add the limiting reagent (often the aldehyde) slowly to the reaction mixture to keep the instantaneous concentration of the azomethine ylide low.
-
Lower Concentration: Running the reaction at a lower overall concentration can also disfavor the bimolecular dimerization reaction.
-
Temperature: The effect of temperature on dimerization can vary. In some cases, lower temperatures may be beneficial.
Q3: How can I improve the diastereoselectivity of my intramolecular cyclization?
A3: Diastereoselectivity in intramolecular cyclizations is often governed by the conformational preferences of the acyclic precursor.
-
Substituent Effects: The size and nature of the substituents on the tether connecting the nucleophile and the electrophile can significantly influence the transition state geometry. Modifying these substituents can favor the formation of one diastereomer over another.
-
Reaction Conditions: As with intermolecular reactions, optimizing the solvent, temperature, and catalyst (if applicable) can improve diastereoselectivity. For example, coordinating solvents can alter the conformation of the precursor and influence the stereochemical outcome.
Q4: What are the best practices for purifying polar pyrrolidine derivatives?
A4: Highly polar pyrrolidine derivatives can be challenging to purify by standard silica gel chromatography.
-
Reverse-Phase Chromatography: Consider using reverse-phase (C18) chromatography for very polar compounds.
-
Ion-Exchange Chromatography: If your pyrrolidine derivative is basic, you can use cation-exchange chromatography to purify it.
-
Crystallization: If your product is a solid, crystallization can be a highly effective purification method.
Q5: Are there any specific safety precautions I should take when working with pyrrolidine and its derivatives?
A5: Pyrrolidine is a flammable, corrosive, and harmful liquid.[8] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Many pyrrolidine derivatives may also have biological activity and should be handled with care. Review the Safety Data Sheet (SDS) for all chemicals before use.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Diastereoselective Pyrrolidine Synthesis via Copper Promoted Intramolecular Aminooxygenation of Alkenes; Formal Synthesis of (+)-Monomorine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Stereoselective synthesis of spirocyclic pyrrolidines/pyrrolizidines/pyrrolothiazolidines using l -proline functionalized manganese ferrite nanorods a ... - RSC Advances (RSC Publishing) DOI:10.1039/D1RA00841B [pubs.rsc.org]
- 7. Diastereoselective pyrrolidine synthesis via copper promoted intramolecular aminooxygenation of alkenes: formal synthesis of (+)-monomorine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pyrrolidine - Wikipedia [en.wikipedia.org]
Validation & Comparative
A Comparative Guide to Chiral HPLC Analysis of 1-Tert-butyl 2-methyl 2-methylpyrrolidine-1,2-dicarboxylate
For researchers, scientists, and drug development professionals, establishing the enantiomeric purity of chiral building blocks is a critical aspect of pharmaceutical development. This guide provides a comparative overview of potential chiral High-Performance Liquid Chromatography (HPLC) methods for the analysis of "1-Tert-butyl 2-methyl 2-methylpyrrolidine-1,2-dicarboxylate," a proline derivative. While specific methods for this exact compound are not widely published, this document outlines effective strategies based on the analysis of structurally similar N-Boc-protected amino acid esters. Additionally, a comparison with Supercritical Fluid Chromatography (SFC) as a modern alternative is presented.
The enantioselective analysis of proline derivatives is well-documented, with polysaccharide-based and macrocyclic glycopeptide-based chiral stationary phases (CSPs) demonstrating broad applicability.[1][2] The selection of the appropriate CSP and mobile phase is crucial for achieving optimal separation.
Comparison of Potential Chiral HPLC Methods
The choice of chiral stationary phase and mobile phase system is the most critical factor in developing a successful chiral separation method. Below is a comparison of commonly used CSPs for compounds structurally related to the target analyte.
| Chiral Stationary Phase (CSP) | Principle | Typical Mobile Phase | Advantages | Disadvantages |
| Polysaccharide-based (e.g., Chiralpak® AD-H) | Amylose tris(3,5-dimethylphenylcarbamate) coated on silica gel. Chiral recognition is based on a combination of hydrogen bonding, π-π interactions, and steric hindrance.[2] | Normal Phase: Hexane/Ethanol or Hexane/Isopropanol with an acidic modifier like 0.1% TFA.[2][3] | High success rate for a wide range of chiral compounds, including N-protected amino acids. Good resolution is often achieved.[2] | The coated nature of the CSP can limit the choice of solvents. |
| Macrocyclic Glycopeptide-based (e.g., CHIROBIOTIC® T) | Teicoplanin bonded to silica. Chiral recognition involves multiple interactions including hydrogen bonding, ionic interactions, and inclusion complexation.[1][4] | Reversed-Phase: Acetonitrile/Water with a buffer like ammonium trifluoroacetate or ammonium acetate.[4] | Multimodal, allowing for use in both normal-phase, polar organic, and reversed-phase modes. Excellent for N-blocked amino acids.[4] | The complex interaction mechanisms can sometimes make method development less straightforward. |
| Zwitterionic (e.g., CHIRALPAK® ZWIX(+)) | Cinchona alkaloid-derived zwitterionic selector. Separation is based on ion-exchange and hydrogen bonding interactions.[5] | Methanol-based mobile phases, sometimes with a small amount of water.[5] | Effective for the direct separation of free amino acids and their N-protected derivatives.[5] | Mobile phase composition can be more restricted compared to other CSPs. |
Alternative Technique: Supercritical Fluid Chromatography (SFC)
SFC has emerged as a powerful alternative to HPLC for chiral separations, offering significant advantages in speed and sustainability.
| Feature | Chiral High-Performance Liquid Chromatography (HPLC) | Chiral Supercritical Fluid Chromatography (SFC) |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid chiral stationary phase.[6] | Separation using a mobile phase of supercritical carbon dioxide with an organic co-solvent and a chiral stationary phase.[6] |
| Speed | Typically longer analysis times due to the higher viscosity of liquid mobile phases.[6] | Significantly faster analysis times (often 3-5 times faster) due to the low viscosity and high diffusivity of supercritical CO2.[6] |
| Resolution | Can provide high resolution, but may require longer columns and run times. | Often provides superior resolution and efficiency in a shorter time frame.[2] |
| Solvent Consumption | Higher consumption of organic solvents. | Drastically reduced organic solvent consumption, making it a "greener" technique.[6] |
| Operating Pressure | Moderate backpressure. | Higher backpressure due to the nature of supercritical fluids. |
Experimental Protocols
The following are representative protocols for the chiral analysis of N-Boc protected proline derivatives, which can be adapted for "this compound".
Representative Chiral HPLC Protocol
This protocol is based on established methods for the chiral separation of N-Boc-proline derivatives.[2]
-
Instrumentation: Standard HPLC system with a UV detector.
-
Chiral Column: Chiralpak® AD-H, 250 x 4.6 mm, 5 µm.
-
Mobile Phase: n-Hexane / Isopropanol / Trifluoroacetic Acid (TFA) (90:10:0.1, v/v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection: UV at 210 nm.
-
Sample Preparation: Dissolve 1 mg of the sample in 1 mL of the mobile phase.
-
Injection Volume: 10 µL.
Representative Chiral SFC Protocol
This protocol is a viable alternative for faster analysis.[2]
-
Instrumentation: SFC system with a UV detector and back pressure regulator.
-
Chiral Column: Chiralpak® AD-H, 250 x 4.6 mm, 5 µm.
-
Mobile Phase: Supercritical CO2 / Methanol (85:15, v/v).
-
Flow Rate: 3.0 mL/min.
-
Outlet Pressure: 150 bar.
-
Column Temperature: 35 °C.
-
Detection: UV at 210 nm.
-
Sample Preparation: Dissolve 1 mg of the sample in 1 mL of Methanol.
-
Injection Volume: 5 µL.
Experimental Workflow Visualization
The logical flow for developing a chiral separation method is outlined below.
Caption: Workflow for Chiral Separation Method Development.
Conclusion
References
A Comparative Guide to Purity Assessment: NMR Analysis of 1-Tert-butyl 2-methyl 2-methylpyrrolidine-1,2-dicarboxylate
For researchers, scientists, and drug development professionals, the precise determination of purity for chemical intermediates is a cornerstone of robust and reproducible research. This guide provides a comprehensive comparison of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy with alternative analytical techniques for the purity assessment of "1-Tert-butyl 2-methyl 2-methylpyrrolidine-1,2-dicarboxylate," a key building block in various synthetic pathways. This document details the experimental protocol for qNMR, presents a comparative analysis, and illustrates the workflow and logical considerations using diagrams.
Quantitative NMR (qNMR) as a Primary Method for Purity Determination
Quantitative NMR (qNMR) has emerged as a powerful and reliable primary analytical method for determining the purity of organic molecules.[1][2][3] Unlike chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), which are relative methods requiring a certified reference standard of the same compound for accurate quantification, qNMR is a direct method.[1][4] The intensity of a signal in an NMR spectrum is directly proportional to the number of nuclei responsible for that signal.[5][6] This principle allows for the direct quantification of a substance by comparing the integral of a specific analyte signal to the integral of a signal from a certified internal standard of a different compound.[1][7]
Key advantages of qNMR include:
-
Direct Measurement : It does not require a chemically identical reference standard of the analyte, making it invaluable for novel compounds.[1][8]
-
High Accuracy and Precision : qNMR is capable of providing highly accurate and precise purity values.[1][9]
-
Structural Confirmation : The same experiment provides detailed structural information about the analyte and any impurities present, aiding in their identification.[1]
-
Versatility : A single, stable, and pure internal standard can be used for the quantification of a wide array of different compounds.[1][10]
-
Non-destructive : The sample can be recovered after analysis.[11]
Comparison with Alternative Purity Assessment Methods
While qNMR offers significant advantages, other methods are routinely employed for purity assessment. The selection of a method often depends on the specific requirements of the analysis, such as the nature of the sample, expected impurities, and the desired level of accuracy.[1] HPLC is a cornerstone for purity analysis in the pharmaceutical industry, especially for non-volatile compounds, while GC is highly sensitive for volatile and semi-volatile impurities.[12][13]
Table 1: Comparison of Analytical Methods for Purity Assessment
| Feature | Quantitative ¹H NMR (qNMR) | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) |
| Principle | Intrinsic quantitative response of nuclei in a magnetic field.[12] | Separation based on polarity and differential partitioning between a mobile and stationary phase, with detection typically by UV absorbance.[12] | Separation based on volatility and polarity in a gaseous mobile phase, with detection commonly by Flame Ionization (FID) or Mass Spectrometry (MS).[12] |
| Quantitation | Absolute (can determine purity without a specific reference standard of the analyte).[7][12] | Relative (requires a reference standard of known purity).[12] | Relative (requires a reference standard of known purity).[12] |
| Selectivity | Excellent for distinguishing structurally different molecules and isomers based on unique chemical shifts. | Good for separating closely related structures, isomers, and non-volatile impurities.[12] | Excellent for separating volatile and semi-volatile compounds.[12] |
| Advantages | - Provides structural information.[1]- Non-destructive.- Fast method development.[14]- Universal detection for protons.[3] | - High sensitivity.- Widely available.- Robust and reproducible for routine analysis.[4] | - Very high sensitivity for volatile compounds.- Can identify residual solvents. |
| Disadvantages | - Lower sensitivity compared to HPLC/GC.- Potential for signal overlap in complex mixtures.[15]- Requires more expensive equipment. | - Requires a reference standard for each analyte.- Some compounds lack a UV chromophore.[4]- Method development can be time-consuming. | - Limited to thermally stable and volatile compounds.- Derivatization may be required for polar analytes. |
Experimental Protocols
Protocol 1: Purity Determination by Quantitative ¹H NMR (qNMR)
This protocol describes the determination of the purity of "this compound" using ¹H qNMR with an internal standard.
1. Instrumentation and Materials:
-
NMR Spectrometer: 400 MHz or higher, equipped with a 5 mm probe.
-
Analyte: this compound.
-
Internal Standard (IS): A certified reference material with known purity, high molecular weight, and signals that do not overlap with the analyte. Maleic acid or 1,4-dinitrobenzene are suitable choices. The IS should be stable and not volatile.[10]
-
Solvent: A deuterated solvent in which both the analyte and the internal standard are fully soluble (e.g., Chloroform-d, DMSO-d6).
2. Sample Preparation:
-
Accurately weigh approximately 15-20 mg of the analyte into a clean vial using a balance with at least 0.01 mg accuracy.[10]
-
Accurately weigh approximately 10-15 mg of the chosen internal standard into the same vial.
-
Add a sufficient volume (e.g., 0.7 mL) of the deuterated solvent to completely dissolve both the analyte and the internal standard.
-
Vortex the solution to ensure homogeneity and transfer it to a 5 mm NMR tube.
3. NMR Data Acquisition:
-
Pulse Program: A standard 30-degree or 90-degree single-pulse experiment (e.g., 'zg30' on a Bruker spectrometer) should be used.[1]
-
Relaxation Delay (d1): Set to at least 5 times the longest T₁ relaxation time of the signals of interest for both the analyte and the internal standard. A value of 30-60 seconds is generally sufficient for accurate quantification.[1][16]
-
Number of Scans (ns): Acquire a sufficient number of scans (e.g., 16 to 64) to achieve a signal-to-noise ratio (S/N) of at least 250:1 for the signals to be integrated.[1][7]
-
Acquisition Time (aq): At least 3 seconds to ensure adequate digital resolution.[1]
-
Spectral Width (sw): A standard range for ¹H NMR, such as -2 to 12 ppm, is typically sufficient.[1]
4. Data Processing and Purity Calculation:
-
Apply a line broadening of 0.3 Hz to improve the signal-to-noise ratio.[1]
-
Manually phase the spectrum and apply a baseline correction.
-
Integrate well-resolved, non-overlapping signals for both the analyte and the internal standard.
-
For the analyte, the singlet from the nine protons of the tert-butyl group (~1.4-1.5 ppm) is an excellent choice.
-
For the internal standard, select a characteristic, well-resolved signal (e.g., the two olefinic protons of maleic acid).
-
-
Calculate the purity of the analyte using the following formula[7]:
Purity_analyte (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * Purity_IS
Where:
-
I : Integral of the selected signal
-
N : Number of protons giving rise to the selected signal
-
MW : Molecular weight
-
m : Mass
-
Purity : Purity of the internal standard (as a percentage)
-
Protocol 2: Comparative Purity Determination by HPLC-UV (Hypothetical)
1. Instrumentation and Materials:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).[4]
-
Mobile Phase: A gradient of 0.1% Trifluoroacetic acid (TFA) in water (A) and 0.1% TFA in acetonitrile (B).[4]
-
Sample Preparation: Prepare a stock solution of the analyte in the mobile phase (e.g., 1 mg/mL) and dilute to an appropriate concentration for analysis.
2. HPLC Conditions:
-
Gradient: 10% B to 90% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.[4]
-
Injection Volume: 10 µL.[4]
-
Detection: UV at 210 nm (as the compound lacks a strong chromophore).
-
Column Temperature: 30 °C.[4]
3. Data Analysis:
-
The purity is determined by the area percentage of the main peak relative to the total area of all peaks in the chromatogram. This provides a relative purity value.
Data Presentation
The following table presents hypothetical data from the purity assessment of a batch of "this compound" to illustrate the comparative results.
Table 2: Hypothetical Purity Assessment Data
| Parameter | ¹H qNMR Analysis | HPLC-UV Analysis |
| Analyte Signal Integrated | tert-butyl singlet (~1.45 ppm, 9H) | Main peak retention time: 12.5 min |
| Internal Standard | Maleic Acid (99.8% purity) | Not Applicable |
| IS Signal Integrated | Olefinic singlet (~6.3 ppm, 2H) | Not Applicable |
| Calculated Purity | 98.7% (w/w) | 99.2% (area %) |
| Key Observation | A minor impurity with a singlet at 2.1 ppm (likely residual acetone) was detected and quantified. | A small impurity peak was observed at a retention time of 10.2 min. |
| Conclusion | Provides an absolute purity value and identifies a common solvent impurity. | Provides a relative purity value based on UV-active components. |
Mandatory Visualizations
The following diagrams illustrate the workflow for qNMR analysis and a comparison of analytical techniques.
References
- 1. benchchem.com [benchchem.com]
- 2. Quantitative NMR (qNMR) | Pharmacognosy Institute (PHCI) | University of Illinois Chicago [pharmacognosy.pharmacy.uic.edu]
- 3. Importance of purity evaluation and the potential of quantitative ¹H NMR as a purity assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Quantitative NMR Methods in Pharmaceuticals: Purity Assurance [eureka.patsnap.com]
- 6. What is qNMR (quantitative NMR) ? | Applications Notes | JEOL Ltd. [jeol.com]
- 7. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 8. macmillan.princeton.edu [macmillan.princeton.edu]
- 9. acgpubs.org [acgpubs.org]
- 10. qNMR: top tips for optimised sample prep [manufacturingchemist.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. benchchem.com [benchchem.com]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. m.youtube.com [m.youtube.com]
- 15. alpaipars.com [alpaipars.com]
- 16. A Routine Experimental Protocol for qHNMR Illustrated with Taxol - PMC [pmc.ncbi.nlm.nih.gov]
comparison of different synthetic routes to 2-methylpyrrolidine-1,2-dicarboxylates
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Synthetic Strategies
The pyrrolidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous pharmaceuticals. The specific substitution pattern of 2-methylpyrrolidine-1,2-dicarboxylates makes them valuable chiral building blocks for the synthesis of complex bioactive molecules. The stereoselective introduction of the methyl group at the C2 position, alongside the dicarboxylate functionality, presents a synthetic challenge that has been addressed through various innovative routes. This guide provides a comparative overview of three prominent synthetic strategies, offering detailed experimental protocols, quantitative data for performance assessment, and visual representations of the synthetic pathways.
At a Glance: Comparison of Synthetic Routes
| Parameter | Route 1: Diastereoselective Alkylation of Pyroglutamate | Route 2: 1,3-Dipolar Cycloaddition | Route 3: From (S)-2-Methyl-L-proline |
| Starting Material | (S)-Pyroglutamic acid derivative | Amino acid ester, aldehyde, alkene | (S)-Proline |
| Key Transformation | Enolate methylation | [3+2] Cycloaddition | Chiral pool synthesis and functionalization |
| Stereocontrol | Substrate-controlled diastereoselectivity | Catalyst or substrate-controlled enantioselectivity | Inherited from starting material |
| Overall Yield | Moderate to Good | Good to Excellent | Moderate |
| Diastereomeric Ratio (dr) | Variable, up to >95:5 reported | Not directly applicable (enantioselective) | Not applicable (single diastereomer) |
| Enantiomeric Excess (ee) | High (from chiral pool) | Up to >99% ee reported | >99% ee |
| Scalability | Potentially scalable | Scalable with catalyst optimization | Scalable |
| Key Advantages | Utilizes a readily available chiral starting material; straightforward concept. | High efficiency and stereocontrol; convergent approach. | High enantiopurity; well-established transformations. |
| Key Disadvantages | Requires strong base and cryogenic conditions; potential for racemization. | May require synthesis of specific precursors and catalyst screening. | Multi-step synthesis with moderate overall yield. |
Route 1: Diastereoselective Alkylation of Pyroglutamate
This approach leverages the readily available chiral pool starting material, (S)-pyroglutamic acid, to establish the initial stereocenter. The core of this strategy lies in the diastereoselective alkylation of a pyroglutamate enolate to introduce the C2-methyl group.
Logical Workflow
Caption: Workflow for Route 1.
Experimental Protocol
Step 1: Synthesis of 1-tert-Butyl 2-methyl (2S)-5-oxopyrrolidine-1,2-dicarboxylate
(S)-Pyroglutamic acid is first esterified to the methyl ester and then protected with a tert-butoxycarbonyl (Boc) group on the nitrogen atom.
Step 2: Diastereoselective Methylation
To a solution of diisopropylamine (1.2 eq) in anhydrous THF at -78 °C under an argon atmosphere, n-butyllithium (1.1 eq) is added dropwise. The mixture is stirred for 30 minutes at this temperature. A solution of 1-tert-butyl 2-methyl (2S)-5-oxopyrrolidine-1,2-dicarboxylate (1.0 eq) in anhydrous THF is then added slowly. After stirring for 1 hour at -78 °C, methyl iodide (1.5 eq) is added. The reaction is maintained at -78 °C for 4 hours and then allowed to warm to room temperature overnight. The reaction is quenched with a saturated aqueous solution of ammonium chloride and the product is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the desired product.
Quantitative Data:
-
Yield: ~65-85%
-
Diastereomeric Ratio (dr): Typically ranges from 85:15 to >95:5, depending on the protecting group and reaction conditions.
Route 2: 1,3-Dipolar Cycloaddition of an Azomethine Ylide
This elegant and convergent approach constructs the pyrrolidine ring in a single step through a [3+2] cycloaddition reaction between an azomethine ylide and an alkene. The stereochemistry can be controlled through the use of chiral catalysts or chiral auxiliaries.
Synthetic Pathway
Caption: Pathway for Route 2.
Experimental Protocol
Step 1: In situ Generation of the Azomethine Ylide and Cycloaddition
In a flame-dried Schlenk tube under an argon atmosphere, a silver(I) or copper(I) salt (5 mol%) and a chiral phosphine ligand (5.5 mol%) are dissolved in anhydrous toluene. To this solution is added the imino ester (e.g., ethyl N-benzylideneglycinate) (1.0 eq) and the dipolarophile, ethyl 2-butenoate (1.2 eq). A mild base, such as triethylamine (1.5 eq), is then added. The reaction mixture is stirred at room temperature for 24-48 hours. The progress of the reaction is monitored by TLC. Upon completion, the reaction mixture is filtered through a short pad of Celite, and the filtrate is concentrated under reduced pressure. The residue is purified by flash column chromatography on silica gel to yield the desired diethyl 2-methylpyrrolidine-1,2-dicarboxylate.
Quantitative Data:
-
Yield: 70-95%
-
Enantiomeric Excess (ee): Up to >99% with appropriate chiral ligands.
-
Diastereoselectivity: The reaction can be highly diastereoselective, favoring the exo or endo product depending on the catalyst and substrates used.
Route 3: Synthesis from (S)-2-Methyl-L-proline
This strategy utilizes a readily available or synthetically accessible chiral building block, (S)-2-methyl-L-proline, which already possesses the desired C2-methyl group and stereochemistry. The synthesis then involves standard functional group manipulations to install the dicarboxylate functionality.
Experimental Workflow
Caption: Workflow for Route 3.
Experimental Protocol
Step 1: Synthesis of (S)-N-Boc-2-methyl-L-proline
To a solution of (S)-2-methyl-L-proline (1.0 eq) in a mixture of dioxane and water (2:1) is added sodium hydroxide (1.1 eq). The mixture is cooled to 0 °C, and a solution of di-tert-butyl dicarbonate (Boc)₂O (1.1 eq) in dioxane is added dropwise. The reaction is allowed to warm to room temperature and stirred overnight. The solvent is removed under reduced pressure, and the residue is dissolved in water. The aqueous solution is washed with diethyl ether, then acidified to pH 2-3 with 1 M HCl, and extracted with ethyl acetate. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and concentrated to give the N-Boc protected amino acid, which is often used in the next step without further purification.
Step 2: Esterification
To a solution of (S)-N-Boc-2-methyl-L-proline (1.0 eq) in a suitable solvent such as methanol or ethanol, is added a catalytic amount of a strong acid (e.g., H₂SO₄) or an esterifying agent like diazomethane (generated in situ) or an alkyl halide in the presence of a base (e.g., Cs₂CO₃). The reaction is stirred at room temperature or heated to reflux until completion (monitored by TLC). The solvent is removed, and the residue is worked up by extraction and purified by column chromatography to afford the final 2-methylpyrrolidine-1,2-dicarboxylate.
Quantitative Data:
-
Overall Yield (from 2-methylproline): ~60-75% over two steps.
-
Enantiomeric Excess (ee): >99% (retained from the starting material).
Conclusion
The choice of synthetic route to 2-methylpyrrolidine-1,2-dicarboxylates depends on several factors, including the desired stereochemistry, scale of the synthesis, and the availability of starting materials and reagents.
-
Route 1 (Alkylation) is a viable option when starting from pyroglutamic acid, offering good diastereoselectivity, but requires careful control of reaction conditions.
-
Route 2 (Cycloaddition) is a highly efficient and elegant method for constructing the pyrrolidine ring with excellent control over stereochemistry, making it attractive for the synthesis of diverse analogs.
-
Route 3 (From Methylproline) provides a reliable and straightforward pathway to enantiopure products, leveraging a pre-existing chiral building block.
Each method presents a unique set of advantages and challenges. A thorough evaluation of these factors will enable researchers to select the most appropriate strategy for their specific synthetic goals in the pursuit of novel therapeutics and complex molecule synthesis.
A Comparative Guide to Alternative Protecting Groups for 2-Methylpyrrolidine-2-Carboxylic Acid
For researchers, scientists, and drug development professionals engaged in the synthesis of complex molecules incorporating the sterically hindered amino acid 2-methylpyrrolidine-2-carboxylic acid, the strategic selection of protecting groups is paramount. This guide provides an objective comparison of common and alternative protecting groups for both the secondary amine and the carboxylic acid functionalities of this unique building block. The performance of these protecting groups is evaluated based on their introduction, stability, and cleavage, supported by representative experimental data to inform synthetic strategy.
Protecting the Secondary Amine
The secondary amine of 2-methylpyrrolidine-2-carboxylic acid requires protection to prevent unwanted side reactions during peptide coupling or other synthetic transformations. The choice of the N-protecting group is critical and often dictated by the overall synthetic plan, particularly the need for orthogonal deprotection strategies. The most common amine protecting groups are the tert-Butoxycarbonyl (Boc), Carboxybenzyl (Cbz), and 9-Fluorenylmethyloxycarbonyl (Fmoc) groups.[1]
Comparison of Amine Protecting Groups
| Protecting Group | Introduction Reagent(s) | Typical Conditions | Cleavage Conditions | Stability | Orthogonality |
| Boc | Di-tert-butyl dicarbonate ((Boc)₂O), Base (e.g., TEA, DIPEA) | Anhydrous or aqueous media, RT | Strong acid (e.g., TFA, HCl in dioxane) | Stable to base, hydrogenolysis | Orthogonal to Fmoc (base-labile) and Benzyl esters (hydrogenolysis) |
| Cbz | Benzyl chloroformate (Cbz-Cl), Base (e.g., NaHCO₃) | Aqueous/organic biphasic, 0°C to RT | Catalytic hydrogenolysis (H₂, Pd/C) | Stable to acid and base | Orthogonal to Boc (acid-labile) and Fmoc (base-labile) |
| Fmoc | Fmoc-Cl or Fmoc-OSu, Base (e.g., NaHCO₃) | Aqueous/organic biphasic, RT | Mild base (e.g., 20% piperidine in DMF) | Stable to acid and hydrogenolysis | Orthogonal to Boc (acid-labile) and Benzyl esters (hydrogenolysis) |
Protecting the Carboxylic Acid
The carboxylic acid functionality of 2-methylpyrrolidine-2-carboxylic acid is typically protected as an ester to prevent its interference in reactions targeting the amine group, such as peptide bond formation. The choice of ester is crucial for compatibility with the N-protecting group and other reaction conditions.
Comparison of Carboxylic Acid Protecting Groups
| Protecting Group | Introduction Reagent(s) | Typical Conditions | Cleavage Conditions | Stability | Orthogonality |
| Methyl Ester | Methanol, Thionyl chloride or HCl (gas) | Reflux or RT | Base-catalyzed hydrolysis (e.g., LiOH, NaOH) | Stable to acid and hydrogenolysis | Orthogonal to Boc (acid-labile) and Cbz (hydrogenolysis) |
| Benzyl Ester | Benzyl alcohol, Acid catalyst (e.g., TsOH) or Benzyl bromide, Base | Azeotropic reflux or SN2 conditions | Catalytic hydrogenolysis (H₂, Pd/C) | Stable to acid and base | Orthogonal to Boc (acid-labile) and Fmoc (base-labile) |
| tert-Butyl Ester | Isobutylene, Acid catalyst or (Boc)₂O, DMAP | Pressurized vessel or RT | Strong acid (e.g., TFA) | Stable to base and hydrogenolysis | Orthogonal to Fmoc (base-labile) and Cbz (hydrogenolysis) |
Experimental Protocols
The following protocols are representative methods for the protection and deprotection of 2-methylpyrrolidine-2-carboxylic acid. Yields and reaction times may vary depending on the specific stereoisomer and experimental conditions.
N-Boc Protection of 2-Methylpyrrolidine-2-carboxylic Acid
Protection:
-
Dissolve 2-methylpyrrolidine-2-carboxylic acid (1.0 equiv) in a 1:1 mixture of dioxane and water.
-
Add triethylamine (2.2 equiv) and stir the solution at room temperature.
-
Add di-tert-butyl dicarbonate (1.1 equiv) portion-wise.
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC.
-
Upon completion, concentrate the reaction mixture in vacuo to remove the dioxane.
-
Acidify the aqueous residue to pH 2-3 with 1 M HCl.
-
Extract the product with ethyl acetate (3x).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to afford N-Boc-2-methylpyrrolidine-2-carboxylic acid. A typical yield for a similar process is around 91.9%.[2]
Deprotection:
-
Dissolve N-Boc-2-methylpyrrolidine-2-carboxylic acid (1.0 equiv) in dichloromethane (DCM).
-
Add trifluoroacetic acid (TFA) (10-20 equiv) at 0 °C.
-
Stir the reaction at room temperature for 1-3 hours, monitoring by TLC.
-
Concentrate the reaction mixture in vacuo.
-
Co-evaporate with toluene to remove residual TFA.
-
The resulting amine salt can be used directly or neutralized with a base.
N-Cbz Protection and Benzyl Ester Formation
Protection (One-pot N- and O-protection):
-
Suspend 2-methylpyrrolidine-2-carboxylic acid (1.0 equiv) in benzyl alcohol (excess).
-
Add p-toluenesulfonic acid monohydrate (1.2 equiv).
-
Heat the mixture to reflux with a Dean-Stark trap to remove water for 12-24 hours.
-
Cool the reaction mixture and add benzyl chloroformate (1.1 equiv) and a hindered base (e.g., DIPEA, 2.5 equiv) at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 4-8 hours.
-
Dilute with ethyl acetate and wash with saturated NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify by column chromatography to yield N-Cbz-2-methylpyrrolidine-2-carboxylic acid benzyl ester. A similar procedure for a related compound yielded 82.3%.[2]
Deprotection (Simultaneous):
-
Dissolve N-Cbz-2-methylpyrrolidine-2-carboxylic acid benzyl ester (1.0 equiv) in methanol or ethanol.
-
Add 10% Palladium on carbon (Pd/C) (10 mol%).
-
Stir the suspension under a hydrogen atmosphere (balloon or Parr apparatus) at room temperature for 4-12 hours.
-
Filter the reaction mixture through Celite to remove the catalyst.
-
Concentrate the filtrate in vacuo to obtain 2-methylpyrrolidine-2-carboxylic acid.
Visualizing Synthetic Strategies
To aid in the selection and implementation of protecting group strategies, the following diagrams illustrate key concepts and workflows.
References
A Comparative Guide to Catalytic Systems for Pyrrolidine Synthesis
For Researchers, Scientists, and Drug Development Professionals
The pyrrolidine scaffold is a ubiquitous and vital structural motif in a vast array of pharmaceuticals, natural products, and chiral catalysts. The development of efficient and stereoselective methods for the synthesis of this privileged heterocycle is a cornerstone of modern organic chemistry and drug discovery. This guide provides an objective comparison of three prominent catalytic systems for pyrrolidine synthesis: Organocatalytic [3+2] Cycloaddition, Palladium-Catalyzed [3+2] Cycloaddition, and Copper-Catalyzed Intramolecular C-H Amination. The performance of these systems is evaluated based on experimental data, and detailed methodologies are provided for key examples.
Comparative Performance of Catalytic Systems
The following table summarizes the key performance indicators for representative examples of each catalytic system, offering a quantitative comparison of their efficacy in pyrrolidine synthesis.
| Catalytic System | Reaction Type | Catalyst | Key Reactants | Product Scope | Yield (%) | Enantioselectivity (% ee) | Diastereoselectivity (dr) | Catalyst Loading (mol%) | Reaction Time (h) | Temperature (°C) |
| Organocatalysis | [3+2] Cycloaddition | (S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol trimethylsilyl ether | Azomethine ylide, α,β-Unsaturated aldehyde | Highly substituted pyrrolidines | 80-98 | 90-99 | >95:5 | 20 | 2-24 | Room Temp. |
| Palladium Catalysis | [3+2] Cycloaddition | [Pd₂(dba)₃]·CHCl₃ / (R,R)-Trost Ligand | Trimethylenemethane (TMM) precursor, Imine | Methylene pyrrolidines | 75-98 | 87-99 | N/A | 2.5 (Pd), 7.5 (Ligand) | 4-12 | 0 - Room Temp. |
| Copper Catalysis | Intramolecular C-H Amination | [Cu(MeCN)₄]PF₆ | N-Fluoride amide | Fused and substituted pyrrolidines | 83-99 | N/A (for achiral substrates) | N/A | 5 | 12-24 | 90 |
Visualizing the Catalytic Landscape
The selection of a catalytic system for pyrrolidine synthesis is guided by the desired substitution pattern, stereochemical outcome, and functional group tolerance. The following diagram illustrates the logical relationships between the three major catalytic approaches discussed in this guide.
Experimental Workflows: A Generalized Overview
The successful implementation of these catalytic systems relies on a systematic experimental workflow. The following diagram outlines a generalized procedure applicable to many catalytic pyrrolidine syntheses, from reaction setup to product purification.
Detailed Experimental Protocols
Organocatalytic [3+2] Cycloaddition of an Azomethine Ylide and an α,β-Unsaturated Aldehyde
This protocol is adapted from the work of Vicario, J. L. et al. and describes a highly enantioselective route to substituted pyrrolidines.
Materials:
-
(S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol trimethylsilyl ether (20 mol%)
-
Amino ester hydrochloride (e.g., methyl glycinate hydrochloride) (1.2 equiv.)
-
Aldehyde (for azomethine ylide formation) (1.2 equiv.)
-
α,β-Unsaturated aldehyde (1.0 equiv.)
-
Triethylamine (1.2 equiv.)
-
Anhydrous dichloromethane (DCM)
-
Anhydrous sodium sulfate
Procedure:
-
To a stirred suspension of the amino ester hydrochloride and the aldehyde in anhydrous DCM, add triethylamine at room temperature. Stir the mixture for 30 minutes.
-
Add the (S)-(-)-α,α-diphenyl-2-pyrrolidinemethanol trimethylsilyl ether catalyst to the reaction mixture.
-
Cool the mixture to the specified temperature (e.g., 0 °C or room temperature) and add the α,β-unsaturated aldehyde.
-
Stir the reaction mixture until completion, monitoring by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired pyrrolidine derivative.
Palladium-Catalyzed Asymmetric [3+2] Cycloaddition of Trimethylenemethane with an Imine
This protocol is based on the research by Trost, B. M. et al. and provides access to enantioenriched methylene pyrrolidines.[1]
Materials:
-
Tris(dibenzylideneacetone)dipalladium(0)-chloroform adduct ([Pd₂(dba)₃]·CHCl₃) (2.5 mol%)
-
(R,R)-Trost Ligand (a chiral phosphine ligand) (7.5 mol%)
-
Trimethylenemethane (TMM) precursor (e.g., 2-(trimethylsilylmethyl)allyl acetate) (1.5 equiv.)
-
Imine (1.0 equiv.)
-
Anhydrous toluene
-
Anhydrous sodium sulfate
Procedure:
-
In a glovebox or under an inert atmosphere, add [Pd₂(dba)₃]·CHCl₃ and the (R,R)-Trost Ligand to a flame-dried flask.
-
Add anhydrous toluene and stir the mixture at room temperature for 30 minutes to form the active catalyst complex.
-
Add the imine to the catalyst solution.
-
Add the trimethylenemethane precursor to the reaction mixture.
-
Stir the reaction at the specified temperature (e.g., 0 °C or room temperature) and monitor its progress by TLC.
-
Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to yield the enantiomerically enriched methylene pyrrolidine.
Copper-Catalyzed Intramolecular C-H Amination of an N-Fluoride Amide
This protocol is adapted from the work of Muñiz, K. and coworkers and describes the synthesis of pyrrolidines via a C-H activation/amination cascade.[2][3]
Materials:
-
Tetrakis(acetonitrile)copper(I) hexafluorophosphate ([Cu(MeCN)₄]PF₆) (5 mol%)
-
N-Fluoride amide substrate (1.0 equiv.)
-
Anhydrous, degassed solvent (e.g., 1,2-dichloroethane)
-
Anhydrous sodium sulfate
Procedure:
-
In a glovebox or under a strictly inert atmosphere, dissolve the N-fluoride amide substrate in the anhydrous, degassed solvent in a sealable reaction vessel (e.g., a Schlenk tube).
-
Add the copper(I) precatalyst to the solution.
-
Seal the reaction vessel tightly.
-
Heat the reaction mixture to the required temperature (e.g., 90 °C).[3]
-
Monitor the reaction progress by ¹H NMR or GC-MS until the starting material is consumed.
-
After completion, cool the reaction mixture to room temperature.
-
If necessary, filter the reaction mixture through a short pad of silica gel or celite to remove the copper catalyst, eluting with a suitable solvent.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the product by flash column chromatography or distillation to yield the pure pyrrolidine.[3]
References
- 1. Palladium-catalyzed asymmetric [3+2] cycloaddition of trimethylenemethane with imines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mechanistic Studies on the Synthesis of Pyrrolidines and Piperidines via Copper-Catalyzed Intramolecular C–H Amination - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
A Comparative Guide to the Validation of Enantiomeric Excess for Chiral Pyrrolidine Derivatives
For researchers, scientists, and drug development professionals working with chiral pyrrolidine derivatives, the accurate determination of enantiomeric excess (ee) is a critical step in ensuring the stereochemical integrity and efficacy of these important molecules. This guide provides an objective comparison of two widely used analytical techniques for this purpose: Chiral High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Solvating Agents (CSAs). We present supporting experimental data, detailed protocols, and visual workflows to assist in selecting the most suitable method for your research needs.
Comparative Analysis of Analytical Methods
The choice between Chiral HPLC and NMR Spectroscopy for determining the enantiomeric excess of chiral pyrrolidine derivatives depends on several factors, including the required accuracy, sample throughput, availability of instrumentation, and the specific properties of the analyte.
| Feature | Chiral High-Performance Liquid Chromatography (HPLC) | NMR Spectroscopy with Chiral Solvating Agents (CSAs) |
| Principle | Physical separation of enantiomers on a chiral stationary phase (CSP) based on differential diastereomeric interactions. | Formation of transient diastereomeric complexes with a chiral solvating agent, leading to distinct, non-equivalent signals in the NMR spectrum.[1] |
| Sample Preparation | Simple dissolution in a suitable solvent compatible with the mobile phase. Derivatization may be needed for detection or improved separation.[1] | Direct mixing of the analyte and the chiral solvating agent in a deuterated NMR solvent within an NMR tube.[1][2] |
| Analysis Time | Typically 10-30 minutes per sample. | Rapid, with spectra acquired in minutes after sample preparation. |
| Resolution | High, with baseline resolution (Rs > 1.5) often achievable, allowing for precise quantification of minor enantiomers. | Dependent on the choice of CSA, analyte, solvent, and magnetic field strength. Signal overlap can sometimes be a challenge. |
| Instrumentation | HPLC system with a UV or other suitable detector and a specialized chiral column. | Standard NMR spectrometer (400 MHz or higher is recommended). |
| Key Quantitative Data | Resolution (Rs): > 1.5 Separation Factor (α): > 1.1 | Chemical Shift Difference (ΔΔδ): Typically > 0.02 ppm for accurate integration. |
| Advantages | - High accuracy and precision - Well-established and robust methodology - Preparative scale-up is possible | - Fast analysis time - Non-destructive - Minimal sample preparation - Provides structural information |
| Limitations | - Requires expensive chiral columns - Method development can be time-consuming - Potential for sample loss on the column | - Lower sensitivity compared to HPLC - Potential for signal broadening or overlap - Success is highly dependent on the choice of CSA |
Experimental Protocols
Below are detailed methodologies for the two key techniques discussed. These protocols are general and may require optimization for specific chiral pyrrolidine derivatives.
Chiral High-Performance Liquid Chromatography (HPLC)
This protocol describes a direct method for the enantiomeric separation of a chiral pyrrolidine derivative using a polysaccharide-based chiral stationary phase.
Instrumentation:
-
HPLC system equipped with a pump, autosampler, column oven, and UV detector.
Materials:
-
Column: CHIRALPAK® AD-H (amylose tris(3,5-dimethylphenylcarbamate) coated on silica gel), 250 x 4.6 mm, 5 µm particle size, or similar polysaccharide-based chiral column.
-
Mobile Phase: A freshly prepared and degassed mixture of n-Hexane, Ethanol, and Trifluoroacetic Acid (TFA) in a ratio of 90:10:0.1 (v/v/v). The ratio of hexane to ethanol may be adjusted to optimize separation.
-
Sample: Chiral pyrrolidine derivative dissolved in the mobile phase at a concentration of approximately 1 mg/mL.
Procedure:
-
Equilibrate the chiral column with the mobile phase at a flow rate of 1.0 mL/min until a stable baseline is achieved.
-
Set the column oven temperature to 25 °C.
-
Set the UV detector to an appropriate wavelength for the analyte (e.g., 210 nm for compounds with amide bonds).
-
Inject 10 µL of the prepared sample onto the column.
-
Record the chromatogram for a sufficient time to allow for the elution of both enantiomers.
-
Calculate the enantiomeric excess (% ee) using the peak areas of the two enantiomers with the formula: % ee = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] × 100
NMR Spectroscopy with Chiral Solvating Agents (CSAs)
This protocol outlines the use of a chiral solvating agent to induce chemical shift non-equivalence between enantiomers for ee determination by ¹H NMR.
Instrumentation:
-
NMR spectrometer (400 MHz or higher).
Materials:
-
Chiral Solvating Agent (CSA): (R)-(-)-1,1'-Bi-2-naphthol (BINOL) or another suitable chiral agent like (18-crown-6)-2,3,11,12-tetracarboxylic acid.
-
Solvent: Deuterated chloroform (CDCl₃) or deuterated benzene (C₆D₆).
-
Sample: 5-10 mg of the chiral pyrrolidine derivative.
Procedure:
-
Dissolve the chiral pyrrolidine derivative in approximately 0.6 mL of the deuterated solvent in a clean NMR tube.
-
Acquire a standard ¹H NMR spectrum of the analyte alone.
-
Add 1.0 to 1.2 molar equivalents of the chosen CSA to the NMR tube.
-
Gently shake the tube to ensure thorough mixing.
-
Acquire a second ¹H NMR spectrum of the mixture.
-
Identify a well-resolved proton signal of the analyte that shows clear splitting into two distinct signals in the presence of the CSA (e.g., the proton alpha to the nitrogen or a substituent on the ring).[1]
-
Integrate the two separated signals corresponding to the diastereomeric complexes.
-
Calculate the enantiomeric excess (% ee) from the integration values (Int₁ and Int₂) using the formula: % ee = [ (Int₁ - Int₂) / (Int₁ + Int₂) ] × 100
Visualizing the Process and Principles
To better illustrate the workflows and underlying principles of these techniques, the following diagrams are provided.
Caption: General workflow for ee determination.
References
A Comparative Guide to Deprotection Methods for N-Boc-Proline Esters
For researchers, scientists, and drug development professionals, the efficient and selective deprotection of the tert-butyloxycarbonyl (Boc) group from proline esters is a critical step in peptide synthesis and the development of complex molecules. The choice of deprotection method can significantly impact yield, purity, and the integrity of other functional groups within a molecule. This guide provides an objective comparison of various deprotection strategies for N-Boc-proline esters, supported by experimental data and detailed protocols.
Data Presentation: A Comparative Overview
The selection of a deprotection agent directly influences reaction parameters and outcomes. The following table summarizes various methods, offering a comparative look at their typical conditions and performance.
| Deprotection Method | Reagent(s) | Solvent | Temperature | Time | Yield (%) | Remarks |
| Acidic | ||||||
| Trifluoroacetic Acid | 20-50% TFA | Dichloromethane (DCM) | 0 °C to Room Temp. | 1 - 3 hours | >90% | Standard, rapid method. TFA is corrosive and can lead to side reactions like N-formylation.[1] |
| Hydrochloric Acid | 4M HCl | 1,4-Dioxane | Room Temp. | 30 min - 2 hours | High | Clean reaction profile, product isolated as the HCl salt.[1] |
| Conc. Hydrochloric Acid | 12N HCl | Methanol / DCM | 50 - 55 °C | 5 hours | 82-83% | A reliable alternative to TFA, avoiding N-formylation.[2] |
| Mild Acidic | ||||||
| Oxalyl Chloride | 3 equivalents | Methanol | Room Temp. | 1 - 4 hours | up to 90% | Suitable for substrates with other acid-labile groups.[3] |
| Green/Alternative | ||||||
| Deep Eutectic Solvent | p-TsOH / Choline Chloride | None | Room Temp. | 10 - 30 min | 63-98% | "Green" chemistry approach with short reaction times.[4][5] |
| Neutral | ||||||
| Boiling Water | Water | Water | 100 °C | ~1 hour | High | Environmentally friendly, acts as a dual acid/base catalyst.[6][7][8] |
| Basic | ||||||
| Potassium Hydroxide | 50% KOH (aq) | MeOH / THF / Water | Room Temp. | 24 hours | ~82% | Primarily for ester hydrolysis, but demonstrates Boc group stability under these basic conditions.[9] |
Experimental Protocols
Detailed methodologies for the key deprotection methods are provided below.
Protocol 1: Acidic Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)
This is a widely used and generally rapid method. However, TFA is highly corrosive, and care must be taken to avoid side reactions.[1]
Materials:
-
N-Boc-proline ester
-
Anhydrous Dichloromethane (DCM)
-
Trifluoroacetic Acid (TFA)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: Dissolve the N-Boc-proline ester substrate in anhydrous DCM (a common starting concentration is 0.1-0.5 M) in a round-bottom flask.
-
Addition of Acid: Cool the solution to 0 °C using an ice bath. Slowly add TFA to the stirred solution (a typical concentration is 20-50% TFA in DCM v/v).
-
Reaction Monitoring: Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature. Monitor the progress by Thin-Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 1-3 hours).
-
Work-up:
-
Concentrate the reaction mixture under reduced pressure to remove the bulk of the DCM and TFA.
-
Carefully neutralize the residue by adding a saturated NaHCO₃ solution until gas evolution ceases.
-
Extract the aqueous layer with an organic solvent like DCM or ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under vacuum to yield the deprotected proline ester.
-
Protocol 2: Acidic Deprotection using Hydrochloric Acid (HCl) in 1,4-Dioxane
This method is another common and potent choice for Boc removal, often preferred for its clean reaction profile. The product is typically isolated as the hydrochloride salt.[1]
Materials:
-
N-Boc-proline ester
-
4M HCl in 1,4-dioxane
-
Diethyl ether (for precipitation)
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: Dissolve the N-Boc-proline ester substrate in a minimal amount of 1,4-dioxane.
-
Addition of Acid: To the stirred solution at room temperature, add the 4M HCl solution in 1,4-dioxane (typically 5-10 equivalents).
-
Reaction Monitoring: Stir the mixture at room temperature. The reaction is often complete within 30 minutes to 2 hours. Monitor the reaction's completion via TLC or LC-MS.
-
Work-up:
-
Upon completion, remove the solvent and excess HCl under reduced pressure.
-
The resulting proline ester hydrochloride salt can often be precipitated by adding a non-polar solvent, such as cold diethyl ether.
-
Collect the solid product by filtration and wash with cold diethyl ether.
-
Protocol 3: Mild Deprotection using Oxalyl Chloride in Methanol
This method is suitable for substrates containing other acid-labile functional groups.[3]
Materials:
-
N-Boc-proline ester
-
Methanol (MeOH)
-
Oxalyl chloride
-
Deionized water
-
Dichloromethane (DCM)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a dry round-bottom flask, dissolve the N-Boc-proline ester (1 equivalent) in methanol.
-
Addition of Reagent: Add oxalyl chloride (3 equivalents) to the solution. An immediate exothermic reaction may be observed.
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 1-4 hours, monitoring by TLC.
-
Work-up:
-
Upon completion, slowly add deionized water to quench the reaction.
-
Extract the crude material with dichloromethane.
-
Wash the organic layer with deionized water twice.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
The product may require further purification by flash column chromatography.
-
Protocol 4: Neutral Deprotection using Boiling Water
This environmentally friendly method utilizes water as a catalyst at elevated temperatures.[6][7][8]
Materials:
-
N-Boc-proline ester
-
Deionized water
-
Dichloromethane (DCM)
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: Suspend the N-Boc-proline ester in deionized water in a round-bottom flask equipped with a reflux condenser.
-
Reaction: Heat the mixture to boiling (100 °C) and maintain reflux for approximately 1 hour, or until TLC indicates completion.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Extract the product with dichloromethane.
-
Dry the organic layer and concentrate to obtain the deprotected proline ester.
-
Protocol 5: Green Deprotection using a Deep Eutectic Solvent (DES)
This method employs a deep eutectic solvent composed of p-toluenesulfonic acid (pTSA) and choline chloride (ChCl) as both the solvent and catalyst.[4][5]
Materials:
-
N-Boc-proline ester
-
p-Toluenesulfonic acid monohydrate (pTSA)
-
Choline chloride (ChCl)
-
Aqueous sodium bicarbonate (NaHCO₃) solution (5%)
-
Ethyl acetate (AcOEt)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware
Procedure:
-
DES Preparation: Prepare the deep eutectic solvent by mixing pTSA and ChCl in a 1:1 molar ratio and heating gently until a homogeneous liquid is formed.
-
Reaction Setup: In a round-bottom flask, add the N-Boc-proline ester (1 mmol) to the prepared DES (1 mL) and stir at room temperature.
-
Reaction Monitoring: Monitor the reaction by TLC. The reaction is typically complete within 10-30 minutes.
-
Work-up:
-
Add a 5% aqueous solution of NaHCO₃ to the reaction mixture.
-
Extract the crude material with ethyl acetate (3x).
-
Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the pure deprotected proline ester.
-
Mandatory Visualization
The following diagrams illustrate the general workflow for a comparative study of deprotection methods and the acid-catalyzed deprotection mechanism.
Caption: Experimental workflow for the comparative study of deprotection methods.
Caption: Mechanism of acid-catalyzed N-Boc deprotection.
References
- 1. benchchem.com [benchchem.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Boiling water-catalyzed neutral and selective N-Boc deprotection - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 7. scribd.com [scribd.com]
- 8. Boiling water-catalyzed neutral and selective N-Boc deprotection. | Semantic Scholar [semanticscholar.org]
- 9. An Enantioselective Approach to 4-Substituted Proline Scaffolds: Synthesis of (S)-5-(tert-Butoxy carbonyl)-5-azaspiro[2.4]heptane-6-carboxylic Acid - PMC [pmc.ncbi.nlm.nih.gov]
efficiency of different cyclization strategies for pyrrolidine ring formation
The pyrrolidine ring is a vital scaffold in medicinal chemistry, forming the core of numerous pharmaceuticals and natural products. The efficient construction of this five-membered nitrogen heterocycle is a central goal in synthetic organic chemistry. This guide provides a comparative analysis of key cyclization strategies for forming the pyrrolidine ring, focusing on efficiency, stereocontrol, and substrate scope, supported by experimental data and detailed protocols for researchers in drug development and chemical synthesis.
The synthesis of pyrrolidines can be broadly approached in two ways: functionalizing an existing pyrrolidine core or constructing the ring from an acyclic precursor. The latter, involving cyclization, is particularly powerful for creating diverse and complex substitution patterns with precise stereochemical control. This guide will compare three prominent cyclization strategies: [3+2] Cycloaddition Reactions , Multicomponent Reactions (MCRs) , and Intramolecular Cyclization .
Comparison of Key Cyclization Strategies
| Strategy | General Description | Key Advantages | Common Limitations | Typical Yields | Stereocontrol |
| [3+2] Cycloaddition | A three-atom component (e.g., azomethine ylide) reacts with a two-atom component (e.g., alkene) to form the five-membered ring in a single step. | High atom economy; excellent control of up to four stereocenters; convergent. | Requires specific precursors for ylide generation; can have regioselectivity issues. | 70-95% | High to Excellent (often catalyst-controlled) |
| Multicomponent Reactions (MCRs) | Three or more reactants combine in a single reaction vessel to form a complex product, building the pyrrolidine ring in the process. | High efficiency and atom economy; reduces purification steps; rapid generation of molecular diversity. | Optimization can be complex; often results in specific substitution patterns. | 51-93% | Moderate to High (can be substrate or catalyst-controlled) |
| Intramolecular Cyclization | A linear precursor containing a nitrogen nucleophile and an electrophilic center cyclizes to form the ring. Methods include C-H amination and reductive cyclizations. | Applicable to a wide range of substrates; good for forming fused ring systems. | Requires synthesis of a specific linear precursor; can be sensitive to steric hindrance. | 58-99% | Good to Excellent (often substrate-controlled) |
Strategy 1: [3+2] Cycloaddition Reactions
This strategy is one of the most powerful and widely used methods for pyrrolidine synthesis. It involves the 1,3-dipolar cycloaddition of an azomethine ylide with a dipolarophile, typically an alkene or alkyne. This approach is highly valued for its ability to construct the pyrrolidine ring with high stereocontrol in a single, atom-economical step.
Caption: General workflow for [3+2] cycloaddition to form a pyrrolidine ring.
Quantitative Data: Representative [3+2] Cycloaddition Reactions
| Entry | Azomethine Ylide Precursor | Dipolarophile | Catalyst/Conditions | Yield (%) | Diastereomeric Ratio (d.r.) | Enantiomeric Excess (ee, %) |
| 1 | N-benzylideneglycine ethyl ester | N-phenylmaleimide | AgOAc/DBU, CH2Cl2, rt | 95 | >99:1 (exo) | 97 |
| 2 | Isatin, Sarcosine | Dimethyl fumarate | Reflux, Toluene | 88 | 5:1 | N/A |
| 3 | Tertiary Amide | Methyl Acrylate | IrCl(CO)(PPh3)2, TMDS, Toluene, rt | 85 | 10:1 | N/A |
| 4 | Glycine, Isatin | (E)-Chalcone | Zeolite HY, 90 °C, 6h | 75 | >9:1 | N/A |
Data compiled from various sources demonstrating typical yields and selectivities.
Detailed Experimental Protocol: Silver-Catalyzed Asymmetric [3+2] Cycloaddition
This protocol describes the synthesis of a highly substituted pyrrolidine via a silver-catalyzed asymmetric 1,3-dipolar cycloaddition of an azomethine ylide with N-phenylmaleimide.
Reaction Scheme: N-benzylideneglycine ethyl ester + N-phenylmaleimide → Ethyl 1,3-diphenyl-2,5-dioxo-2,3,5,6-tetrahydro-1H-pyrrolo[3,4-c]pyrrole-4-carboxylate
Materials:
-
Silver Acetate (AgOAc) (1.0 mol%)
-
Chiral Ligand (e.g., a phosphine ligand) (1.1 mol%)
-
N-benzylideneglycine ethyl ester (0.25 mmol)
-
N-phenylmaleimide (0.30 mmol)
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (1.0 mol%)
-
Dichloromethane (CH2Cl2), anhydrous (2.5 mL)
Procedure:
-
To a dry Schlenk tube under an argon atmosphere, add silver acetate (1.0 mol%) and the chiral phosphine ligand (1.1 mol%).
-
Add anhydrous dichloromethane (1.0 mL) and stir the mixture at room temperature for 30 minutes.
-
Add N-benzylideneglycine ethyl ester (0.25 mmol) and N-phenylmaleimide (0.30 mmol) to the reaction mixture.
-
Add the remaining dichloromethane (1.5 mL).
-
Cool the reaction mixture to the desired temperature (e.g., -20 °C) and add DBU (1.0 mol%).
-
Stir the reaction at this temperature and monitor its progress by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford the desired pyrrolidine product.
-
Characterize the product by ¹H NMR, ¹³C NMR, and determine the enantiomeric excess by chiral HPLC.
Strategy 2: Multicomponent Reactions (MCRs)
MCRs provide a highly efficient pathway to complex pyrrolidines by combining three or more starting materials in a single pot. This strategy is celebrated for its operational simplicity and atom economy, enabling the rapid assembly of diverse molecular libraries.
Caption: Conceptual workflow of a three-component reaction for pyrrolidine synthesis.
Quantitative Data: Representative Multicomponent Reactions
| Entry | Component A | Component B | Component C | Catalyst/Conditions | Yield (%) | Stereoselectivity |
| 1 | Glycine | Aldehyde (2 equiv.) | Maleimide (2 equiv.) | Heat | 71-93 | >9:1 d.r. |
| 2 | Isatin | Amino Acid | Dipolarophile | MnCoCuFe₂O₄@L-proline, EtOH, Reflux | 91 | High (Endo) |
| 3 | Alkene | Acetonitrile | Sodium Azide | Copper Catalyst | N/A | N/A |
| 4 | Amine | (R)-2-hydroxysuccinic acid | N/A (Intermolecular Cyclization) | N/A | 97 | High |
Data compiled from various sources.
Detailed Experimental Protocol: Three-Component Synthesis of a Spirooxindole-Pyrrolidine
This protocol details the synthesis of a spiro-oxindole pyrrolidine derivative using a magnetic nanoparticle-supported L-proline catalyst.
Reaction Scheme: Isatin + Sarcosine + (E)-5-(benzylidene)thiazolidine-2,4-dione → Spiro[indole-3,2'-pyrrolidine] derivative
Materials:
-
Isatin (1 mmol)
-
Sarcosine (L-proline can also be used) (1.2 mmol)
-
(E)-5-(benzylidene)thiazolidine-2,4-dione (1 mmol)
-
MnCoCuFe₂O₄@L-proline nanocatalyst (14 mol%)
-
Ethanol (EtOH) (5 mL)
Procedure:
-
In a round-bottom flask, combine isatin (1 mmol), sarcosine (1.2 mmol), (E)-5-(benzylidene)thiazolidine-2,4-dione (1 mmol), and the MnCoCuFe₂O₄@L-proline catalyst (14 mol%).
-
Add ethanol (5 mL) to the flask.
-
Fit the flask with a reflux condenser and heat the mixture to reflux with stirring.
-
Monitor the reaction for completion using TLC (typically 3 hours).
-
After completion, cool the reaction mixture to room temperature.
-
Place a strong magnet on the side of the flask to immobilize the magnetic nanocatalyst.
-
Decant the ethanolic solution into a separate flask. Wash the catalyst with a small amount of fresh ethanol and combine the washings with the reaction solution.
-
Remove the solvent from the combined solution under reduced pressure.
-
The resulting crude product can be purified by recrystallization from ethanol to yield the pure spiro-pyrrolidine derivative.
-
The catalyst can be washed with ethanol, dried, and reused for subsequent reactions.
Strategy 3: Intramolecular Cyclization
This approach relies on the cyclization of a suitably functionalized linear precursor. It is a highly versatile method that encompasses various reaction types, including the amination of C-H bonds, reductive amination, and radical cyclizations.
Caption: General pathway for intramolecular cyclization to form a pyrrolidine.
Quantitative Data: Representative Intramolecular Cyclization Reactions
| Entry | Precursor Type | Reaction Type | Catalyst/Conditions | Yield (%) |
| 1 | N-fluoride amide | C-H Amination | [TpiPr2Cu(NCMe)] | 99 |
| 2 | ω-azido carboxylic acid | Schmidt Reaction | Tf₂O | 75-90 |
| 3 | Alkene-containing Amide | Reductive Cyclization | NaH, DMF, rt | 78 |
| 4 | γ-nitro aldehyde | Reductive Amination | Zn, HCl | High |
Data compiled from various sources.
Detailed Experimental Protocol: Copper-Catalyzed Intramolecular C-H Amination
This protocol describes the synthesis of a pyrrolidine via the intramolecular amination of a C(sp³)–H bond in an N-fluoride amide, catalyzed by a copper complex.
Reaction Scheme: N-fluoro-N-(4-phenylbutyl)pivalamide → 1-pivaloyl-2-phenylpyrrolidine
Materials:
-
N-fluoro-N-(4-phenylbutyl)pivalamide (1a) (0.10 mmol)
-
[Tpⁱᵖʳ²Cu(NCMe)] catalyst (5 mol%)
-
Anhydrous toluene (1.0 mL)
-
Internal standard (e.g., hexamethylbenzene)
Procedure:
-
In a glovebox, charge a J. Young NMR tube with the N-fluoride amide substrate (0.10 mmol) and the internal standard.
-
Add the [Tpⁱᵖʳ²Cu(NCMe)] catalyst (5 mol%).
-
Add anhydrous toluene (1.0 mL) via syringe.
-
Seal the NMR tube and heat it in an oil bath at 90 °C.
-
Monitor the reaction progress by ¹H NMR spectroscopy at regular intervals.
-
The yield can be determined by comparing the integration of product peaks to the internal standard.
-
Upon completion, the product can be isolated by removing the solvent and purifying the residue via column chromatography if necessary. (Note: The cited work focuses on mechanistic studies and determines yield by NMR).
Conclusion
The choice of a synthetic strategy for constructing a pyrrolidine ring depends heavily on the desired substitution pattern, stereochemical outcome, and the availability of starting materials.
-
[3+2] Cycloadditions offer an elegant and powerful solution for the stereocontrolled synthesis of complex polysubstituted pyrrolidines.
-
Multicomponent Reactions are unparalleled in their efficiency for generating diverse libraries of pyrrolidine derivatives from simple starting materials in a single step.
-
Intramolecular Cyclizations provide a robust and versatile route, particularly for substrates that are readily prepared and when specific ring fusions or substitution patterns are desired.
By understanding the relative strengths and weaknesses of these key strategies, researchers and drug development professionals can make more informed decisions in designing efficient and effective synthetic routes to novel pyrrolidine-containing molecules.
A Comparative Guide to the Synthesis of 1-Tert-butyl 2-methyl 2-methylpyrrolidine-1,2-dicarboxylate for Researchers and Drug Development Professionals
An in-depth analysis of two primary synthetic routes to 1-Tert-butyl 2-methyl 2-methylpyrrolidine-1,2-dicarboxylate, a key building block in pharmaceutical development, reveals a trade-off between upfront investment in chiral starting materials and the complexities of multi-step synthetic pathways. This guide provides a cost-benefit analysis of a methylation-based approach versus an asymmetric allylic alkylation strategy, offering researchers the data to select the most suitable method for their specific needs.
The synthesis of enantiomerically pure substituted pyrrolidines is a critical step in the development of numerous pharmaceuticals. Among these, this compound stands out as a valuable chiral intermediate. This guide explores two distinct synthetic methodologies for its preparation, providing a detailed comparison of their economic and practical feasibility.
Method 1: Diastereoselective Methylation of N-Boc-L-pyroglutamic acid methyl ester
This approach leverages a commercially available chiral starting material, N-Boc-L-pyroglutamic acid methyl ester, to introduce the desired methyl group at the C2 position. The synthesis proceeds in a single step, simplifying the overall workflow.
Experimental Protocol:
A solution of N-Boc-L-pyroglutamic acid methyl ester (1.0 eq) in anhydrous tetrahydrofuran (THF) is cooled to -78 °C under an inert atmosphere. To this solution, sodium hydride (1.2 eq) is added portion-wise, followed by the slow addition of methyl iodide (1.5 eq). The reaction mixture is stirred at -78 °C for 2 hours and then allowed to warm to room temperature overnight. The reaction is quenched with a saturated aqueous solution of ammonium chloride, and the product is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified.
Method 2: Asymmetric Allylic Alkylation and Ozonolysis
This alternative strategy builds the chiral center through a palladium-catalyzed asymmetric allylic alkylation of a simpler starting material, followed by oxidative cleavage of the introduced allyl group to yield the final product.
Experimental Protocol:
Step 1: Asymmetric Allylic Alkylation. In a flame-dried flask under an inert atmosphere, a solution of 1-tert-butyl 2-methyl pyrrolidine-1,2-dicarboxylate (1.0 eq), allyl acetate (1.2 eq), a palladium catalyst (e.g., Pd2(dba)3, 0.025 eq), and a chiral ligand (e.g., (S)-BINAP, 0.075 eq) in anhydrous THF is prepared. A base, such as lithium diisopropylamide (LDA) (1.1 eq), is added dropwise at -78 °C. The reaction is stirred for several hours at this temperature until completion. The reaction is quenched, and the product, 1-tert-butyl 2-methyl 2-allylpyrrolidine-1,2-dicarboxylate, is isolated and purified.
Step 2: Ozonolysis. The purified 2-allylpyrrolidine derivative (1.0 eq) is dissolved in a mixture of dichloromethane and methanol at -78 °C. Ozone is bubbled through the solution until a blue color persists. The excess ozone is removed by purging with nitrogen, and dimethyl sulfide (2.0 eq) is added. The reaction is allowed to warm to room temperature and stirred overnight. The solvent is removed under reduced pressure, and the resulting crude aldehyde is oxidized to the carboxylic acid using an appropriate oxidizing agent (e.g., Jones reagent). The final product is then esterified with diazomethane or trimethylsilyldiazomethane to yield this compound, which is then purified.
Cost-Benefit Analysis
To provide a clear comparison, a cost analysis was performed for the synthesis of 100g of the final product using both methods. The costs of reagents were based on commercially available prices for laboratory-grade chemicals and industrial-grade solvents. Purification costs were estimated based on industry averages for preparative HPLC and crystallization for pharmaceutical intermediates.
| Parameter | Method 1: Diastereoselective Methylation | Method 2: Asymmetric Allylic Alkylation & Ozonolysis |
| Starting Materials Cost | High (chiral starting material) | Moderate |
| Reagent & Solvent Cost | Moderate | High (palladium catalyst, chiral ligand, ozone) |
| Number of Steps | 1 | 2 (plus oxidation and esterification) |
| Overall Yield (Estimated) | 70% | 50% (cumulative over multiple steps) |
| Purification Method | Preparative HPLC or Crystallization | Preparative HPLC or Crystallization |
| Estimated Purification Cost/100g | $1,500 - $3,000 (HPLC); $500 - $1,000 (Crystallization) | $1,500 - $3,000 (HPLC); $500 - $1,000 (Crystallization) |
| Estimated Total Cost/100g | $2,500 - $4,500 | $3,500 - $6,000 |
| Advantages | Fewer steps, simpler procedure | Utilizes a less complex starting material |
| Disadvantages | High cost of chiral starting material | Multiple steps, lower overall yield, expensive reagents |
Note: Costs are estimates and can vary based on supplier, purity, and scale.
Visualization of Synthesis Selection Workflow
The following diagram illustrates a decision-making workflow for selecting the optimal synthesis method based on key project requirements.
Caption: Decision workflow for selecting a synthesis method.
Conclusion
The choice between diastereoselective methylation and asymmetric allylic alkylation for the synthesis of this compound depends heavily on the specific constraints of a project.
Method 1 (Diastereoselective Methylation) is advantageous for its simplicity and fewer synthetic steps, making it an attractive option for rapid, small-scale synthesis where the higher cost of the chiral starting material is justifiable.
Method 2 (Asymmetric Allylic Alkylation and Ozonolysis) , while more complex and having a lower overall yield, may be more cost-effective for large-scale production where the initial cost of the chiral starting material for Method 1 becomes prohibitive. The multi-step nature of this route, however, requires more extensive process development and optimization.
Researchers and drug development professionals should carefully consider their budget, timeline, and production scale when selecting the most appropriate synthetic strategy. This guide provides the foundational data to make an informed decision, ultimately facilitating the efficient and economical production of this vital pharmaceutical intermediate.
Spectroscopic Comparison of 1-Tert-butyl 2-methyl 2-methylpyrrolidine-1,2-dicarboxylate Isomers: A-Data-Driven Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The ability to distinguish between stereoisomers is paramount in drug development and chemical synthesis, as different isomers can exhibit vastly different biological activities. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools for this purpose. This guide presents a detailed comparison of the spectroscopic data for the (2S, 4S) and (2S, 4R) diastereomers of 1-Tert-butyl 2-methyl 4-methylpyrrolidine-1,2-dicarboxylate, highlighting the key differences in their spectral features.
Spectroscopic Data Comparison
The following tables summarize the key spectroscopic data for the (2S, 4S) and (2S, 4R) isomers of 1-Tert-butyl 2-methyl 4-methylpyrrolidine-1,2-dicarboxylate. This data is sourced from the supporting information of "A convenient synthetic route to (2S, 4S)-methylproline and its exploration for protein engineering of thioredoxin" provided by the Royal Society of Chemistry.
Table 1: ¹H NMR Data (500 MHz, CDCl₃)
| Proton Assignment | (2S, 4S)-isomer (ppm) | (2S, 4R)-isomer (ppm) | Key Differences |
| α-H | 4.57 (dd, J = 9.6, 1.3 Hz) | ~4.25 (m, overlapped) | The chemical shift and multiplicity of the α-proton are distinct due to the different spatial arrangement of the 4-methyl group, leading to varied shielding effects. |
| OCH₃ | 3.78 (s) | 3.7 (s, typical) | Minimal difference expected or observed. |
| β-H, γ-H, δ-H₂ | 2.45-2.72 (m), 2.24-2.36 (m), 1.99-2.07 (m) | Not explicitly resolved | Significant differences in the chemical shifts and coupling patterns of the pyrrolidine ring protons are expected due to the diastereomeric relationship. |
| C(CH₃)₃ | 1.49 (s) | 1.45 (s, typical) | Minor shifts may be observed. |
| 4-CH₃ | 1.25 (d) | Not explicitly resolved | The coupling of the 4-methyl group to the γ-proton will differ between the two isomers. |
Table 2: ¹³C NMR Data (150 MHz, CDCl₃)
| Carbon Assignment | (2S, 4S)-isomer (ppm) | (2S, 4R)-isomer (ppm) | Key Differences |
| C=O (Ester) | 173.81 | ~173 (typical) | Subtle differences in the carbonyl chemical shifts can arise from changes in the electronic environment due to the different stereochemistry. |
| C=O (Boc) | 153.51 | ~154 (typical) | Minor variations are possible. |
| C(CH₃)₃ | 79.87 | ~80 (typical) | Generally consistent between isomers. |
| α-C | 59.73 | ~59 (typical) | The chemical shift of the α-carbon is sensitive to the stereochemistry at other positions in the ring. |
| δ-C | 53.28 | ~53 (typical) | |
| OCH₃ | 51.87 | ~52 (typical) | |
| β-C | 38.97 | ~38 (typical) | The positions of the ring carbons are expected to show noticeable differences in their chemical shifts. |
| γ-C | 32.60 | ~33 (typical) | |
| C(CH₃)₃ | 28.26 | 28.4 (typical) | |
| 4-CH₃ | 16.88 | ~17 (typical) |
Table 3: Representative IR and MS Data
| Spectroscopic Technique | (2S, 4S)-isomer | (2S, 4R)-isomer | Expected Observations |
| IR (cm⁻¹) | ~1740 (C=O, ester), ~1695 (C=O, Boc) | ~1740 (C=O, ester), ~1695 (C=O, Boc) | The IR spectra of diastereomers are often very similar, with minor shifts in the fingerprint region. The characteristic carbonyl stretches are the most prominent features. |
| MS (ESI-TOF) | m/z [M+Na]⁺ calcd. for C₁₂H₂₁NNaO₄: 266.1363, found: ~266.1360 | m/z [M+Na]⁺ calcd. for C₁₂H₂₁NNaO₄: 266.1363, found: ~266.1360 | Mass spectrometry does not typically distinguish between diastereomers as they have the same mass. The primary use is for molecular weight confirmation. |
Experimental Protocols
The following are generalized experimental protocols for the spectroscopic techniques discussed.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the purified isomer in approximately 0.6 mL of deuterated chloroform (CDCl₃).
-
Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 500 MHz (or higher) NMR spectrometer.
-
¹H NMR Parameters:
-
Pulse sequence: Standard single-pulse experiment.
-
Spectral width: -2 to 12 ppm.
-
Number of scans: 16-32.
-
Relaxation delay: 1-2 seconds.
-
-
¹³C NMR Parameters:
-
Pulse sequence: Proton-decoupled single-pulse experiment.
-
Spectral width: 0 to 220 ppm.
-
Number of scans: 1024 or more, depending on sample concentration.
-
Relaxation delay: 2-5 seconds.
-
-
Data Processing: Process the raw data using appropriate NMR software. Reference the spectra to the residual solvent peak (CDCl₃: δH = 7.26 ppm, δC = 77.16 ppm).
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation: Place a small drop of the neat liquid sample between two potassium bromide (KBr) plates to form a thin film.
-
Instrumentation: Record the IR spectrum using an FT-IR spectrometer.
-
Parameters:
-
Scan range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of scans: 16-32.
-
-
Data Analysis: Identify the characteristic absorption bands, particularly the carbonyl stretching frequencies.
High-Resolution Mass Spectrometry (HRMS)
-
Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Instrumentation: Analyze the sample using an Electrospray Ionization Time-of-Flight (ESI-TOF) mass spectrometer.
-
Parameters:
-
Ionization mode: Positive ion mode is typically used to observe [M+H]⁺ or [M+Na]⁺ adducts.
-
Mass range: Scan a range appropriate for the expected molecular weight (e.g., m/z 100-500).
-
-
Data Analysis: Determine the accurate mass of the molecular ion and compare it with the calculated theoretical mass.
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of the isomers.
Caption: Workflow for Spectroscopic Comparison of Isomers.
Conclusion
The spectroscopic analysis of diastereomers, as exemplified by the data for 1-Tert-butyl 2-methyl 4-methylpyrrolidine-1,2-dicarboxylate, reveals that while techniques like mass spectrometry are limited to confirming molecular weight, NMR spectroscopy is exceptionally powerful for differentiating stereoisomers. The distinct chemical environments of protons and carbons in each diastereomer lead to unique chemical shifts and coupling constants, providing a definitive fingerprint for each molecule. This guide provides a foundational framework for researchers to apply these spectroscopic principles to the characterization of "1-Tert-butyl 2-methyl 2-methylpyrrolidine-1,2-dicarboxylate" isomers and other chiral molecules in their research and development endeavors.
Safety Operating Guide
Essential Safety and Operational Guide for 1-Tert-butyl 2-methyl 2-methylpyrrolidine-1,2-dicarboxylate
This guide provides immediate safety, handling, and disposal protocols for researchers, scientists, and drug development professionals working with 1-Tert-butyl 2-methyl 2-methylpyrrolidine-1,2-dicarboxylate. The following procedures are designed to ensure a safe laboratory environment and compliance with standard safety regulations.
Chemical Identifier:
| Property | Value |
| Chemical Name | This compound |
| Molecular Formula | C₁₂H₂₁NO₄[1] |
| Molecular Weight | 243.3 g/mol [1] |
| Form | Solid |
| CAS Number | 317355-80-9[1] |
Hazard Identification and Classification:
This chemical is classified as hazardous. The primary routes of exposure are inhalation, ingestion, and skin or eye contact.
| Hazard Class | GHS Classification | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed[2] |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation[3] |
| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation[3] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 (Respiratory system) | H335: May cause respiratory irritation[3] |
GHS Pictogram:
GHS07: Exclamation Mark[2]
Personal Protective Equipment (PPE)
Appropriate PPE must be worn at all times when handling this chemical to minimize exposure and ensure personal safety.
| Protection Type | Recommended Equipment | Specifications |
| Eye/Face Protection | Safety Goggles with side-shields | Conforming to EN 166 (EU) or NIOSH (US) standards.[4] |
| Skin Protection | Chemical-resistant gloves | Nitrile or PVC gloves are suitable.[5][6] |
| Protective Clothing | Lab coat or other impervious clothing.[4] | |
| Respiratory Protection | Full-face respirator | Required if exposure limits are exceeded or if irritation or other symptoms are experienced.[4] |
Handling and Storage
Proper handling and storage are crucial to prevent accidents and maintain the integrity of the chemical.
Handling:
-
Avoid contact with skin and eyes.[7]
-
Do not breathe dust, fumes, gas, mist, vapors, or spray.[7]
-
Wash hands thoroughly after handling.[7]
-
Use only in a well-ventilated area.[7]
-
Keep away from heat, sparks, open flames, and other ignition sources. No smoking.[5]
Storage:
Emergency Procedures and Disposal
First-Aid Measures:
| Exposure Route | First-Aid Procedure |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately.[9] |
| Skin Contact | Take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a doctor.[9] |
| Eye Contact | Rinse with pure water for at least 15 minutes. Consult a doctor.[9] |
| Ingestion | Rinse mouth with water. Do not induce vomiting. Call a doctor or Poison Control Center immediately.[9] |
Spill Management:
In case of a spill, evacuate the area and eliminate all ignition sources. For small spills, absorb the liquid with an inert material such as vermiculite or dry sand. Collect the absorbent material and place it in a sealed container for disposal as hazardous waste. Ventilate the area and wash the spill site after cleanup is complete.
Disposal Plan:
The disposal of this compound must be handled as hazardous waste.
-
Waste Identification: This chemical waste is classified as hazardous. Do not mix with other waste streams unless permitted by your institution's hazardous waste management plan.[10]
-
Container: Use a designated, compatible, and properly sealed hazardous waste container, clearly labeled with "Hazardous Waste" and the chemical name.[10]
-
Storage of Waste: Store the waste container in a designated Satellite Accumulation Area (SAA) at or near the point of generation.[10]
-
Disposal: Arrange for pickup and disposal through a licensed professional waste disposal service. Disposal should be carried out at an approved and licensed waste disposal plant.[10]
Visual Workflow and Logic Diagrams
To further clarify the safety protocols, the following diagrams illustrate the handling workflow and the logic behind the personal protective equipment requirements.
Caption: Workflow for handling this compound.
Caption: Relationship between chemical hazards and required personal protective equipment.
References
- 1. sirsafety.com [sirsafety.com]
- 2. 1-tert-Butyl 2-methylpyrrolidine-1,2-dicarboxylate | Sigma-Aldrich [sigmaaldrich.com]
- 3. 1-tert-butyl 2-methyl (2S)-4-methylidenepyrrolidine-1,2-dicarboxylate | C12H19NO4 | CID 15735985 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. echemi.com [echemi.com]
- 5. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 6. Chemical Resistant Gloves: Superior Protection for Hazardous Environments [hanvosafety.com]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. aksci.com [aksci.com]
- 9. chemicalbook.com [chemicalbook.com]
- 10. benchchem.com [benchchem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
